Nadolol EP Impurity G
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYWAQSTDRZAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33841-03-1 | |
| Record name | Dideoxy nadolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDEOXY NADOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ282S5RPN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Nadolol EP Impurity G: From Synthesis to Regulatory Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of Nadolol EP Impurity G, a significant process-related impurity in the manufacturing of Nadolol, a non-selective beta-adrenergic receptor blocker. From the perspective of a Senior Application Scientist, this document delves into the physicochemical identity, mechanistic formation pathways, and robust analytical methodologies for the detection and quantification of this impurity. We will explore the critical role of starting material quality and reaction conditions in its formation and present detailed, field-proven protocols for its analysis using High-Performance Liquid Chromatography (HPLC), supported by advanced characterization techniques like LC-MS and NMR. Furthermore, this guide navigates the complex regulatory landscape dictated by the International Council for Harmonisation (ICH) guidelines, outlining a strategic approach to control and qualify this compound. This document is intended to serve as an essential resource for professionals in pharmaceutical development, quality control, and regulatory affairs, providing the technical accuracy and practical insights necessary for ensuring the safety and efficacy of Nadolol drug products.
Introduction: The Imperative of Impurity Profiling in Nadolol Manufacturing
Overview of Nadolol: Therapeutic Use and Chemical Nature
Nadolol is a synthetic, non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effect is achieved by blocking the effects of catecholamines at both β-1 and β-2 adrenergic receptors, which reduces heart rate, myocardial contractility, and blood pressure.[3][4] Chemically, Nadolol is 5-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol, a hydrophilic compound with low lipid solubility that is primarily excreted unchanged by the kidneys.[3][5]
The Critical Role of Impurity Control in Pharmaceutical Safety and Efficacy
In pharmaceutical manufacturing, impurities are undesired chemical substances that can arise during synthesis or upon storage.[6] Even in trace amounts, these impurities can significantly impact the quality, safety, and efficacy of the final drug product.[1][6] The presence of impurities can lead to adverse toxicological effects or alter the drug's intended therapeutic activity. Consequently, stringent control and monitoring of impurities are mandated by global regulatory authorities to safeguard public health.[7]
Introduction to this compound as a Key Process-Related Impurity
This compound is a well-documented, process-related impurity that forms during the synthesis of Nadolol.[8] Its presence in the final active pharmaceutical ingredient (API) must be carefully controlled to meet the strict specifications outlined by pharmacopeias like the European Pharmacopoeia (EP). Understanding the identity, formation, and analytical control of Impurity G is not merely a regulatory formality; it is a scientific necessity to guarantee the consistency and safety of every batch of Nadolol. This impurity serves as a critical quality attribute (CQA) that must be monitored throughout the drug development lifecycle.
Physicochemical Characterization of this compound
Chemical Identity and Structure
The fundamental first step in controlling any impurity is its unambiguous identification. This compound is chemically designated as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.[8][9] It is also commonly referred to as dideoxy nadolol.[8] This name highlights the key structural difference from the parent Nadolol molecule: the absence of the two hydroxyl (-OH) groups on the cis-fused ring system of the tetrahydronaphthalene moiety.[8] This structural modification significantly alters the polarity of the molecule, a key consideration in the design of analytical separation methods.
Comparison with Parent API (Nadolol)
The structural relationship between Nadolol and Impurity G is the primary reason it is a process-related impurity. While Nadolol contains a diol functionality on the saturated ring, Impurity G lacks these hydroxyl groups. This difference results in a lower molecular weight and reduced polarity for Impurity G compared to Nadolol, which dictates its chromatographic behavior, typically resulting in a longer retention time in reversed-phase HPLC systems.
Data Presentation: Core Physicochemical Properties
| Property | This compound | Nadolol (Parent API) |
| IUPAC Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[8][9] | 5-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol[1] |
| Common Synonym | Dideoxy Nadolol | Corgard®[3] |
| CAS Number | 33841-03-1[8][9][10] | 42200-33-9[1] |
| Molecular Formula | C₁₇H₂₇NO₂[8][9] | C₁₇H₂₇NO₄[1] |
| Molecular Weight | 277.4 g/mol [8][9] | 309.40 g/mol [1] |
| Key Structural Diff. | Lacks two hydroxyl groups on the tetralin ring system.[8] | Contains a cis-diol on the tetralin ring system.[1] |
Formation and Synthesis
Mechanistic Pathways of Formation during Nadolol Synthesis
From a process chemistry perspective, understanding why an impurity forms is critical to preventing it. This compound is primarily formed as a byproduct during the multi-step synthesis of Nadolol.[8] The synthesis often begins with 5,8-dihydronaphthol, which is reacted with epichlorohydrin. The subsequent ring-opening with tertiary-butylamine is followed by a critical hydroxylation step to introduce the diol functionality.[8] Impurity G can arise from incomplete hydroxylation or from starting materials that already lack the necessary precursors for diol formation. Dehydration reactions under certain process conditions can also contribute to its presence.[8]
The Role of Starting Materials and Reaction Conditions
Experience in process development has shown that the quality of the starting material is paramount. The use of high-purity 5,8-dihydronaphthol (typically >95%) significantly reduces the formation of Impurity G and other related substances.[8] Controlling the reaction conditions during the hydroxylation step, such as temperature, reaction time, and the stoichiometry of reagents like potassium iodate and iodine, is also a critical control point to minimize the formation of this impurity.[8][11]
Mandatory Visualization: Synthetic Pathway
Caption: Synthetic route of Nadolol and potential pathways for the formation of Impurity G.
Laboratory-Scale Synthesis for Reference Standard Preparation
The availability of a pure reference standard is non-negotiable for accurate analytical quantification. While Impurity G can be isolated from production batches using preparative chromatography, a more direct approach involves its targeted synthesis. This can be achieved through various organic reactions designed to modify the Nadolol structure or by starting with precursors that lack the diol functionality.[8] The synthesized material is then rigorously purified, typically by HPLC, to serve as a primary reference standard for quality control assays.[8]
Analytical Methodologies for Detection and Quantification
The Scientist's Rationale: Selecting the Right Analytical Tools
The choice of an analytical method is driven by the need for specificity, sensitivity, accuracy, and robustness. For impurity profiling, the method must be able to separate the impurity from the main API peak and other related substances, even when the impurity is present at very low concentrations. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique for this application due to its high resolving power and suitability for the physicochemical properties of Nadolol and its impurities.[12][13]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
A well-developed HPLC method provides a self-validating system for routine quality control. The method must demonstrate specificity by showing baseline separation of Impurity G from Nadolol and all other potential impurities.
This protocol is a representative method and must be validated for its intended use in a specific laboratory environment.
-
System Preparation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient is crucial for resolving early-eluting polar impurities and later-eluting non-polar impurities like Impurity G. A typical gradient might run from 10% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5 µg/mL (corresponding to a 0.1% level relative to a 0.5 mg/mL sample concentration).
-
Sample Solution: Accurately weigh and dissolve the Nadolol API in the diluent to a final concentration of 0.5 mg/mL.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), the standard solution, and the sample solution.
-
Identify the peak for Impurity G in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Calculate the percentage of Impurity G in the sample using the area of the peak and the response from the external standard.
-
| Parameter | Typical Value / Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides excellent hydrophobic retention for separating Nadolol and its less polar impurities. |
| Mobile Phase | Acetonitrile/Buffered Water | Offers good peak shape and resolution. The acidic buffer suppresses the ionization of the amine group. |
| Detection | UV at 220 nm | Provides adequate sensitivity for both the API and the impurities which share a similar chromophore. |
| Temperature | 30 °C | Ensures consistent retention times and peak shapes by controlling mobile phase viscosity. |
Advanced Characterization Techniques
While HPLC is used for routine quantification, definitive structural confirmation requires more advanced techniques.
-
4.3.1 Mass Spectrometry (LC-MS) for Confirmation: Coupling the HPLC system to a mass spectrometer allows for mass-to-charge ratio determination, confirming the molecular weight of the impurity peak as 277.4 g/mol .[14]
-
4.3.2 Nuclear Magnetic Resonance (NMR) for Structural Elucidation: For the initial characterization of a reference standard, ¹H and ¹³C NMR spectroscopy provides the definitive structural proof, confirming the absence of the hydroxyl groups on the tetrahydronaphthalene ring.[14][15]
Mandatory Visualization: Analytical Workflow
Caption: Workflow for the analysis and control of this compound.
Regulatory Framework and Control Strategy
Navigating the ICH Q3A/Q3B Guidelines for Impurity Control
The control of pharmaceutical impurities is not arbitrary; it is governed by a harmonized set of guidelines from the ICH. Specifically, ICH Q3A(R2) applies to impurities in new drug substances.[16][17] These guidelines establish thresholds that trigger specific actions for any given impurity.
Data Table: ICH Q3A(R2) Thresholds for Drug Substance Impurities
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Rationale & Required Action |
| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in regulatory filings.[7] |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | Impurities exceeding this level must be structurally identified.[16][17] |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | The biological safety of any impurity above this level must be established through toxicological data.[6][17] |
Establishing a Control Strategy: Setting Acceptance Criteria
A robust control strategy involves setting an acceptance criterion (specification) for this compound in the final API. This limit must be no higher than the level justified by safety data (the qualification threshold) and should be consistent with the capability of the manufacturing process.[17] For an impurity like G, a typical specification limit might be set at "Not More Than 0.15%".
The Role of Reference Standards in Routine Quality Control
The entire control strategy relies on the availability and use of a qualified reference standard for Impurity G.[8] This standard is used to confirm the identity (via retention time) and to accurately quantify the impurity in every batch of Nadolol produced, ensuring that it remains below the established acceptance criteria.[18]
Toxicological Assessment and Safety Considerations
The Qualification Process: When is a Toxicological Study Needed?
Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[16] If the level of Impurity G in the commercial Nadolol product exceeds the ICH qualification threshold (e.g., 0.15%), its safety must be justified.[6] This can be done by demonstrating that the impurity was present at or above the proposed level in safety and clinical study batches of Nadolol. If not, further toxicological studies may be required.
Review of Available Safety Data
Specific, publicly available toxicological data for this compound is limited, which is common for most pharmaceutical impurities.[8] Its control is therefore primarily managed by ensuring its level remains below the ICH qualification threshold, which is considered a safe level for most impurities without the need for extensive toxicological evaluation. The focus remains on process control to minimize its formation in the first place.
Conclusion: A Holistic Approach to Managing this compound
The effective control of this compound is a multifactorial challenge that exemplifies the core principles of modern pharmaceutical quality assurance. It requires a deep understanding of process chemistry to minimize its formation, the application of robust analytical science for its accurate measurement, and diligent adherence to the global regulatory framework to ensure patient safety. By integrating these scientific and regulatory disciplines, drug development professionals can successfully manage this critical impurity, thereby guaranteeing the consistent quality, safety, and efficacy of Nadolol.
References
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Juniper Publishers. (2017, April 12). Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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Chromato Scientific. (n.d.). This compound. [Link]
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Protheragen. (n.d.). This compound. [Link]
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Dawson, B. A., & Black, D. B. (1995). Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy for Assessing Nadolol Racemat Composition. Journal of Pharmaceutical and Biomedical Analysis, 13(1), 39–44. [Link]
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Wikipedia. (n.d.). Nadolol. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Nadolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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U.S. Food and Drug Administration. (n.d.). Corgard (nadolol) tablets label. [Link]
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Indo American Journal of Pharmaceutical Sciences. (2020). Estimation of Nadolol and Bendroflumethiazide in API and its Dosage Form by RP-HPLC. [Link]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to Nadolol EP Impurity G
Introduction
Nadolol is a non-selective beta-adrenergic receptor blocker prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] As with any pharmaceutical active ingredient, the purity of Nadolol is critical to its safety and efficacy. Regulatory bodies, such as the European Pharmacopoeia (EP), establish stringent limits on the levels of impurities present in the final drug substance. This guide provides a detailed technical overview of a significant process-related impurity, this compound, for researchers, scientists, and drug development professionals. Understanding the formation, characterization, and control of this impurity is paramount for ensuring the quality of Nadolol formulations.[1]
This compound, also known as dideoxy nadolol, is a notable impurity that can arise during the manufacturing process of Nadolol.[1] Its presence can impact the overall safety and effectiveness of the final drug product, making its characterization and control a crucial aspect of pharmaceutical quality assurance.[1] This document will delve into the chemical structure, mechanism of formation, analytical methodologies for detection, and the overall significance of this specific impurity in the context of Nadolol synthesis and quality control.
Chemical Identity and Physicochemical Properties
This compound is chemically designated as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.[1][2][3] It is distinguished from the active pharmaceutical ingredient, Nadolol, by the absence of the two hydroxyl groups on the tetrahydronaphthalene ring system.[1]
| Identifier | Value |
| IUPAC Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[1][2] |
| CAS Number | 33841-03-1[1][2][4][5] |
| Molecular Formula | C₁₇H₂₇NO₂[1][2][3][5] |
| Molecular Weight | 277.4 g/mol [1][2][3][5] |
| Synonyms | Dideoxy nadolol, 1-(tert-Butylamino)-3-[(5,6,7,8-tetrahydro-1-naphthyl)oxy]-2-propanol[1] |
| Canonical SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O[1] |
| InChI Key | ZTYWAQSTDRZAAS-UHFFFAOYSA-N[1] |
Mechanism of Formation: A Process-Related Impurity
The formation of this compound is intrinsically linked to the synthetic route of Nadolol. It arises primarily from an incomplete hydroxylation step during the manufacturing process.[1] The synthesis of Nadolol often commences with 5,8-dihydronaphthol.[1] A critical step in this synthesis is the oxidative hydroxylation of the intermediate, 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol. Under ideal conditions, this intermediate undergoes cis-hydroxylation to yield Nadolol.[1] However, if this reaction is incomplete, the unreacted intermediate persists, which is precisely what this compound is.[1]
Caption: Formation pathway of this compound.
Analytical Characterization and Control
The detection and quantification of this compound are crucial for the quality control of Nadolol. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[1][6]
High-Performance Liquid Chromatography (HPLC) Method
The following is a representative HPLC protocol for the separation and quantification of Nadolol and its related impurities, including Impurity G.
Objective: To resolve Nadolol from its known impurities, including this compound, and to quantify their levels.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 50 50 30 10 90 35 10 90 36 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm[7]
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol/water mixture). Further dilute to a known concentration (e.g., 0.1% of the test concentration).
-
Test Solution: Accurately weigh and dissolve the Nadolol drug substance in the diluent to a final concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response factor for this compound.
-
Inject the test solution.
-
Identify the peaks corresponding to Nadolol and Impurity G based on their retention times.
-
Calculate the percentage of Impurity G in the Nadolol sample using the area normalization method or by comparison to the reference standard.
System Suitability:
-
The resolution between the Nadolol peak and the Impurity G peak should be not less than 2.0.
-
The tailing factor for the Nadolol peak should be not more than 2.0.
-
The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.
Impact on Drug Quality and Safety
The presence of impurities, such as this compound, can have several implications for the final drug product:
-
Efficacy: Impurities may have a different pharmacological activity than the parent drug, potentially altering the therapeutic effect.[1]
-
Safety: Impurities could have their own toxicological profiles, contributing to adverse drug reactions.[1]
-
Stability: The presence of impurities might affect the stability of the drug product over its shelf life.
Therefore, controlling the level of this compound is not merely a regulatory requirement but a critical aspect of ensuring patient safety and the consistent performance of the medication. The use of a well-characterized this compound reference standard is essential for the accurate validation of analytical methods and for the routine quality control of Nadolol batches.[1]
Conclusion
This compound is a critical process-related impurity in the synthesis of Nadolol, arising from the incomplete hydroxylation of a key intermediate. Its chemical structure has been elucidated, and robust analytical methods, primarily HPLC, are available for its detection and quantification. Strict control over the manufacturing process and rigorous analytical testing are essential to minimize the level of this impurity in the final drug substance, thereby ensuring the quality, safety, and efficacy of Nadolol.
References
-
Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924. [Link]
-
SynZeal. (n.d.). Nadolol EP Impurity D | 67247-26-1. Retrieved January 14, 2026, from [Link]
-
USP. (n.d.). USP Monographs: Nadolol. USP29-NF24. [Link]
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Chromato Scientific. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved January 14, 2026, from [Link]
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Protheragen. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Veeprho. (n.d.). Nadolol EP Impurity B. Retrieved January 14, 2026, from [Link]
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Veeprho. (n.d.). Nadolol EP Impurity C. Retrieved January 14, 2026, from [Link]
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Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved January 14, 2026, from [Link]
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Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved January 14, 2026, from [Link]
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Cleanchem. (n.d.). Nadolol EP Impurity A | CAS No: NA. Retrieved January 14, 2026, from [Link]
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-
Jain, H. K., Muley, N. K., & Deshpande, N. N. (2012). Estimation of Nadolol in Bulk and Tablets by Area under Curve and First Order Derivative Spectrophotometry. Research Journal of Pharmacy and Technology, 5(4), 533-536. [Link]
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PI & PI Biotech Inc. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to Nadolol EP Impurity G (CAS 33841-03-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Nadolol, a non-selective beta-adrenergic receptor blocker, is widely prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias. The synthetic process of Nadolol, like any complex chemical synthesis, can result in the formation of impurities. Meticulous identification, characterization, and control of these impurities are mandated by regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This guide provides a comprehensive technical overview of a key process-related impurity, Nadolol EP Impurity G, also known as dideoxy nadolol.
Chemical Profile of this compound
This compound is a significant process-related impurity that can arise during the synthesis of Nadolol. A thorough understanding of its chemical properties is the foundation for its effective detection, quantification, and control.
| Property | Value | Source(s) |
| Chemical Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol | |
| Synonyms | Dideoxy nadolol, 1-(tert-Butylamino)-3-((5,6,7,8-tetrahydronaphthalen-1-yl)oxy)propan-2-ol | |
| CAS Number | 33841-03-1 | |
| Molecular Formula | C₁₇H₂₇NO₂ | |
| Molecular Weight | 277.40 g/mol |
The structural difference between Nadolol and Impurity G lies in the absence of the two hydroxyl groups on the tetrahydronaphthalene ring system in Impurity G. This seemingly minor structural modification has significant implications for its physicochemical properties and its chromatographic behavior, which are exploited for its separation and analysis.
Formation Pathways and Mechanistic Insights
The formation of this compound is intrinsically linked to the synthetic route of Nadolol itself. The common synthesis of Nadolol begins with 5,8-dihydro-1-naphthol. A key step in the synthesis is the cis-dihydroxylation of an olefinic intermediate. This compound arises from the incomplete hydroxylation of this intermediate.
Several factors during the manufacturing process can contribute to the formation of this impurity:
-
Suboptimal Reaction Conditions: Insufficient amounts of the oxidizing agent, improper temperature control, or incorrect reaction times can lead to the incomplete conversion of the intermediate to Nadolol.
-
Presence of Reducing Agents: Any impurities in the starting materials or solvents that can quench the oxidizing agent will inhibit the dihydroxylation reaction.
-
Catalyst Deactivation: If a catalyst is used for the hydroxylation step, its deactivation can lead to a lower reaction yield and an increase in the formation of Impurity G.
Caption: Figure 1: Synthetic Pathway of Nadolol and Formation of Impurity G.
Analytical Methodologies for Identification and Quantification
The robust detection and quantification of this compound are critical for ensuring the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Recommended HPLC-UV Method
This section outlines a detailed, step-by-step HPLC method suitable for the separation and quantification of this compound from Nadolol and other related substances. The choice of a C18 stationary phase is based on its versatility and proven performance in reversed-phase chromatography for moderately polar compounds like Nadolol and its impurities. The mobile phase composition is selected to achieve optimal resolution between the main component and its impurities.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent resolving power for Nadolol and its structurally similar impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape and ionization for mass spectrometry if used. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength. |
| Gradient | Time (min) | % B |
| 0 | 20 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
| Detection | UV at 278 nm | Nadolol and its impurities exhibit UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Nadolol drug substance in the mobile phase to a suitable concentration.
System Suitability:
Before sample analysis, the chromatographic system must be evaluated to ensure its performance. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the Nadolol and Impurity G peaks.
-
Theoretical Plates: Should be ≥ 2000 for both peaks.
-
Resolution: The resolution between the Nadolol and Impurity G peaks should be ≥ 1.5.
Caption: Figure 2: Analytical Workflow for Impurity G Quantification.
Spectroscopic Characterization
The definitive identification of this compound relies on spectroscopic techniques. While detailed spectra are typically provided with commercially available reference standards, the expected data based on its chemical structure are summarized below.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the tetrahydronaphthalene ring, the aliphatic protons of the side chain, and the tert-butyl group. The absence of signals for the hydroxyl groups on the tetrahydronaphthalene ring would be a key differentiator from Nadolol. |
| ¹³C NMR | Resonances for all 17 carbon atoms in the molecule, with chemical shifts consistent with their chemical environment. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 277.40 g/mol . Fragmentation patterns would be consistent with the loss of the tert-butyl group and cleavage of the propanol side chain. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of O-H stretching (from the alcohol group), N-H stretching (from the secondary amine), C-H stretching (aromatic and aliphatic), and C-O stretching (ether linkage). |
Regulatory Framework and Qualification of Impurities
The control of pharmaceutical impurities is governed by the ICH guidelines, particularly Q3A(R2) for impurities in new drug substances. These guidelines establish thresholds for reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
The specific limits for this compound are defined in the European Pharmacopoeia monograph for Nadolol. As a specified impurity, its acceptance criteria are legally binding for products marketed in EP member states.
The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at the level or below the level specified. This can be achieved through various means, including:
-
Toxicology Studies: Conducting studies on the impurity itself or on the API containing the impurity at a level higher than the proposed specification.
-
Literature Review: Citing relevant safety data from published literature.
-
Metabolite Justification: If the impurity is also a significant metabolite of the drug in humans.
In the absence of specific toxicological data for this compound, a risk assessment would typically be performed based on its structure and comparison to the known toxicology of Nadolol. Given its structural similarity to the parent drug, it is generally considered to have a similar toxicological profile. However, this must be scientifically justified and documented for regulatory submission.
Risk Assessment and Control Strategies
A comprehensive risk assessment for this compound should be conducted as part of the drug development process. This involves evaluating the potential impact of the impurity on the safety and efficacy of the final drug product.
Control strategies to minimize the formation of Impurity G include:
-
Tight Control of Raw Material Quality: Ensuring the purity of starting materials and reagents.
-
Process Optimization: Fine-tuning reaction parameters such as temperature, time, and stoichiometry to maximize the yield of Nadolol and minimize the formation of by-products.
-
In-Process Controls: Monitoring the progress of the reaction to ensure complete conversion of the intermediate.
-
Purification Procedures: Employing effective purification techniques, such as recrystallization or chromatography, to remove Impurity G from the final API.
Conclusion
This compound is a critical process-related impurity in the synthesis of Nadolol that requires careful monitoring and control. This guide has provided a detailed overview of its chemical properties, formation pathways, and analytical methodologies for its identification and quantification. By understanding the scientific principles behind the formation of this impurity and implementing robust control strategies, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their Nadolol products, in compliance with global regulatory standards.
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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PubMed. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Retrieved from [Link]
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SynZeal. (n.d.). Nadolol | 42200-33-9. Retrieved from [Link]
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ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved from [Link]
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SynZeal. (n.d.). Nadolol | 42200-33-9. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
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PubMed. (1978). Preclinical toxicologic evaluation of nadolol, a new beta-adrenergic antagonist. Retrieved from [Link]
A Comprehensive Technical Guide to Nadolol EP Impurity G (C17H27NO2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Impurity Profiling in Nadolol
Nadolol is a widely prescribed medication for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its therapeutic efficacy is contingent upon the purity of the active pharmaceutical ingredient (API). In the complex multi-step synthesis of Nadolol, the formation of various impurities is a significant challenge.[3] Regulatory bodies, such as the European Pharmacopoeia (EP), mandate stringent control over these impurities to ensure the safety and consistency of the final drug product.[4]
Nadolol EP Impurity G, with the molecular formula C17H27NO2, is a notable process-related impurity that demands careful monitoring and control.[1][5][6] This guide will serve as a technical resource for professionals involved in the development, manufacturing, and quality control of Nadolol.
Unveiling this compound: Chemical Identity and Formation
A thorough understanding of an impurity's chemical characteristics and origin is fundamental to controlling its presence in the final drug product.
Chemical Profile
| Characteristic | Value | Source(s) |
| IUPAC Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol | [1][3] |
| Molecular Formula | C17H27NO2 | [1][5][6] |
| Molecular Weight | 277.4 g/mol | [1][5][6] |
| CAS Number | 33841-03-1 | [1][5][6] |
| Synonyms | Dideoxy nadolol | [3] |
This compound is structurally similar to the parent Nadolol molecule but lacks the two hydroxyl groups on the tetrahydronaphthalene ring. This structural difference is the primary reason for its distinct chromatographic behavior and lack of therapeutic activity.
Genesis of an Impurity: The Synthetic Pathway
The formation of this compound is intrinsically linked to the synthetic route of Nadolol. A key step in Nadolol synthesis involves the cis-hydroxylation of an intermediate. Incomplete or failed hydroxylation of this intermediate directly leads to the formation of this compound.[1]
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An In-depth Technical Guide to the Origin and Synthesis of Nadolol EP Impurity G
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Impurity Profiling in Nadolol Manufacturing
Nadolol is a non-selective beta-adrenergic receptor antagonist widely prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its purity. In pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety and drug efficacy. Process-related impurities, which arise from the synthetic route of the active pharmaceutical ingredient (API), are of particular concern. Nadolol EP Impurity G is one such impurity, and a thorough understanding of its formation is paramount for developing robust manufacturing processes and analytical control strategies.[2][3]
Chemical Identity of this compound
This compound is chemically identified as 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol.[2][4][5] It is also referred to as dideoxy nadolol, highlighting its structural relationship to the parent drug.[5] The key chemical details are summarized in the table below.
| Characteristic | Value | Source(s) |
| IUPAC Name | 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol | [2][5] |
| Synonyms | Dideoxy nadolol, Nadolol Related Compound G | [5][6] |
| CAS Number | 33841-03-1 | [2][4][5][7][8] |
| Molecular Formula | C17H27NO2 | [2][4][7] |
| Molecular Weight | 277.4 g/mol | [2][4][7] |
The Genesis of an Impurity: Origin of this compound
This compound is a process-related impurity that emerges during the synthesis of Nadolol.[2] Its formation is a direct consequence of an incomplete chemical transformation in the synthetic pathway. The most common synthetic route to Nadolol commences with 5,8-dihydro-1-naphthol.[9][10]
The critical step leading to the formation of Impurity G is the cis-hydroxylation of the intermediate, 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol. This intermediate is, in fact, this compound itself. The intended reaction is the addition of two hydroxyl groups across the double bond of the tetrahydronaphthalene ring system to yield Nadolol. When this hydroxylation step is incomplete, the unreacted intermediate remains in the reaction mixture, thus becoming an impurity in the final drug substance.[2]
The following diagram illustrates the pivotal stage in the Nadolol synthesis where Impurity G originates:
Caption: Formation of Nadolol from its immediate precursor, which is also Impurity G.
The cis-hydroxylation is often achieved via a Woodward reaction, which utilizes iodine and silver acetate in wet acetic acid.[2][4][5][7][8] The mechanism of this reaction is complex, involving the formation of an iodonium ion intermediate. Factors such as reaction time, temperature, moisture content, and stoichiometry of reagents can influence the efficiency of this step. Inadequate control of these parameters can lead to the incomplete conversion of the intermediate, resulting in higher levels of this compound in the crude product.
Strategic Synthesis of this compound as a Reference Standard
The availability of pure reference standards for impurities is a prerequisite for the development and validation of analytical methods used in quality control. The synthesis of this compound can be strategically accomplished by following the initial steps of the Nadolol synthesis and then isolating the intermediate before the hydroxylation step.
The following diagram outlines a logical workflow for the synthesis of this compound:
Caption: A step-wise synthetic workflow for obtaining this compound.
Experimental Protocol: Synthesis of 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol (this compound)
The following protocol is a conceptualized procedure based on the synthesis of Nadolol described in the literature.[9]
Step 1: Synthesis of 1-(2,3-Epoxypropoxy)-5,8-dihydronaphthalene
-
Suspend 5,8-dihydronaphthol in an excess of epichlorohydrin.
-
Add a catalytic amount of a suitable base, such as tetraethylammonium hydroxide.
-
Heat the reaction mixture (e.g., to 80°C) and maintain for a sufficient period (e.g., 2.5 hours) to ensure the completion of the reaction.
-
Remove the excess epichlorohydrin under vacuum. The resulting product is the crude epoxide intermediate.
Step 2: Synthesis of 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol
-
To the crude epoxide from Step 1, add a solution of tert-butylamine in a suitable solvent (e.g., methanol/water). This reaction is often exothermic and should be performed with caution.
-
Reflux the reaction mixture for several hours (e.g., 6 hours) to facilitate the ring-opening of the epoxide by the amine.
-
After cooling, remove the solvent under vacuum.
-
The resulting crude oil can be subjected to a work-up procedure, for example, by dissolving it in an organic solvent like chloroform and washing with water and a dilute base to remove unreacted starting materials and byproducts.
-
The organic layer is then dried and the solvent evaporated to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified using column chromatography on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) would be employed to separate the desired product from any remaining starting materials and side products.
-
The fractions containing the pure product are collected and the solvent is evaporated to yield purified this compound.
Analytical Control and Characterization
The detection and quantification of this compound in Nadolol drug substance are typically performed using high-performance liquid chromatography (HPLC).[11] A well-developed HPLC method should be able to resolve Nadolol from Impurity G and other potential impurities. The use of a certified reference standard of this compound is essential for the validation of such analytical methods, ensuring their accuracy, precision, and linearity.
Conclusion
This compound is a significant process-related impurity in the synthesis of Nadolol, arising from the incomplete cis-hydroxylation of its immediate precursor. A thorough understanding of its formation mechanism is critical for the development of robust manufacturing processes that minimize its levels in the final drug product. Furthermore, the strategic synthesis of pure this compound as a reference standard is indispensable for the accurate analytical control of Nadolol, thereby ensuring the safety and efficacy of this important medication.
References
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SynZeal. (n.d.). Nadolol | 42200-33-9. Retrieved from [Link]
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Chromato Scientific. (n.d.). This compound. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved from [Link]
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European Patent Office. (n.d.). EP 0445250 B1: Process for preparing nadolol. Retrieved from [Link]
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SynZeal. (n.d.). Nadolol EP Impurity D | 67247-26-1. Retrieved from [Link]
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SLS. (n.d.). NADOLOL IMPURITY MIXTURE EUROP | Y0001215 | MERCK THIRD PARTY. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nadolol. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of nadolol. Retrieved from [Link]
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Protheragen. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, February 22). Nadolol. StatPearls. Retrieved from [Link]
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Wikipedia. (n.d.). Nadolol. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, January 15). Nadolol. LiverTox. Retrieved from [Link]
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The Significance of Dideoxy Nadolol: A Guide to Identification, Control, and Risk Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The control of impurities is a non-negotiable aspect of pharmaceutical development, directly impacting the safety and efficacy of the final drug product. Nadolol, a non-selective beta-adrenergic blocker, is a widely used therapeutic agent whose synthesis can give rise to several process-related impurities. This technical guide provides a comprehensive analysis of dideoxy nadolol (also known as Nadolol EP Impurity G), a critical impurity in nadolol manufacturing. We will dissect its chemical identity, pathways of formation, and the analytical strategies required for its control, while also exploring its potential pharmacological and toxicological implications. This document serves as a vital resource for professionals in pharmaceutical research, development, and quality assurance, offering the technical depth and field-proven insights necessary for robust impurity management and regulatory compliance.
The Imperative of Impurity Profiling in Modern Drug Development
In the landscape of pharmaceutical manufacturing, the adage "the process defines the product" holds profound truth. Impurities that arise during the synthesis or storage of an Active Pharmaceutical Ingredient (API) can introduce significant risks, ranging from altered efficacy to direct toxicity.[1][2] Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established rigorous guidelines to manage these risks.[1][2][3] These frameworks, particularly ICH Q3A and Q3B, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, ensuring that any potential risks are thoroughly evaluated before a drug reaches the market.[1][2][4]
Nadolol, chemically (2R,3S)-5-[3-(1,1-dimethylethyl)amino-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol, is a beta-blocker used to treat hypertension and angina pectoris.[5][6][7] Its multi-step synthesis creates opportunities for the formation of side products.[5] Among these, dideoxy nadolol has emerged as an impurity of interest due to its structural similarity to the parent drug and its potential to form under certain process conditions. Understanding its significance is crucial for any scientist involved in the development, manufacturing, or quality control of nadolol.
Chemical Identity and Formation Pathway of Dideoxy Nadolol
Structural Elucidation
Dideoxy nadolol, as its name implies, is a structural analog of nadolol lacking the two hydroxyl (-OH) groups on the tetrahydronaphthalene ring. Its formal chemical name is (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, and it is identified by CAS Number 33841-03-1.[8][9] This structural modification results in a molecule that is less polar than the parent nadolol API.
Caption: Structural relationship between Nadolol and Dideoxy Nadolol.
Mechanistic Formation Pathway
The formation of dideoxy nadolol is intrinsically linked to the nadolol synthesis process. A common synthetic route involves the hydroxylation of an intermediate, 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol.[10] Dideoxy nadolol is, in fact, this very intermediate. Its presence as an impurity in the final API is typically a result of an incomplete or failed hydroxylation step.[10]
Caption: Formation of Dideoxy Nadolol via incomplete synthesis.
Causality Behind Formation:
-
Stoichiometry of Reagents: Insufficient amounts of the oxidizing agents (e.g., potassium iodate, iodine) in the hydroxylation step will lead to unreacted intermediate.
-
Reaction Kinetics: Factors such as suboptimal temperature, pressure, or reaction time can prevent the reaction from proceeding to completion.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the hydroxylation reaction.[11]
-
Downstream Purification: Inefficient purification processes may fail to adequately remove the unreacted intermediate from the final nadolol API.
Analytical Control and Regulatory Strategy
A robust analytical method is the cornerstone of controlling any impurity. For nadolol and its related substances, High-Performance Liquid Chromatography (HPLC) is the industry standard.[12]
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol describes a self-validating system for the detection and quantification of dideoxy nadolol.
Objective: To resolve dideoxy nadolol from the nadolol main peak and other potential impurities with high sensitivity and reproducibility.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Nadolol Reference Standard (RS) and a separate stock solution of Dideoxy Nadolol RS.
-
Create a resolution solution by spiking the Nadolol RS solution with dideoxy nadolol and other known impurities to demonstrate specificity.
-
Prepare the test sample by accurately weighing and dissolving the Nadolol API in the diluent to a known concentration.
-
-
Chromatographic Conditions: The following table outlines a typical starting point for method development. The rationale behind each parameter choice is critical for understanding the system.
Table 1: Recommended HPLC Method Parameters for Nadolol Impurity Profiling
| Parameter | Recommended Condition | Expertise & Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention, which is necessary to separate the less polar dideoxy nadolol from the more polar nadolol API. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | An acidic modifier ensures that the amine functional group in both molecules is protonated, leading to sharp, symmetrical peak shapes and preventing tailing. |
| Mobile Phase B | Acetonitrile | A common organic solvent that provides good elution strength for the analytes of interest. |
| Gradient Elution | Start at low %B, ramp to high %B | A gradient is essential to first elute the highly polar nadolol, followed by the less polar dideoxy nadolol, ensuring good resolution between the peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times. |
| Detection | UV at 270 nm | The tetrahydronaphthalene chromophore present in both nadolol and dideoxy nadolol exhibits strong absorbance in this region. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and potential column overload. |
-
Data Analysis and System Suitability:
-
Verify system suitability by injecting the resolution solution. The resolution between the nadolol and dideoxy nadolol peaks must be >2.0.
-
Quantify dideoxy nadolol in the test sample using an external standard method. A correction factor may be needed if the UV response factor of the impurity differs significantly from the API.[4]
-
Acceptance Criteria and Regulatory Thresholds
The acceptable limit for dideoxy nadolol is dictated by ICH Q3A guidelines.[1] These thresholds are based on the maximum daily dose of the drug.
Table 2: ICH Q3A Thresholds and Application to Dideoxy Nadolol
| Threshold | Limit (Typical) | Action Required for Dideoxy Nadolol |
|---|---|---|
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory filings. |
| Identification | ≥ 0.10% | The impurity's structure must be confirmed (which it is for dideoxy nadolol). |
| Qualification | ≥ 0.15% | A toxicological assessment is required to demonstrate the safety of the impurity at the specified level.[1][4] |
Pharmacological and Toxicological Significance
The core question for any impurity is its potential impact on patient safety.
Potential Pharmacological Activity
Nadolol exerts its therapeutic effect by acting as a non-selective beta-adrenergic receptor antagonist.[7][13] This activity is intrinsically linked to its molecular structure, including the diol and secondary alcohol groups. The absence of the diol groups in dideoxy nadolol makes it highly unlikely to possess the same beta-blocking activity as nadolol. However, this does not mean it is inert. Its structural similarity could allow it to bind to other receptors, potentially leading to unforeseen off-target pharmacological effects.
Toxicological Risk Assessment
Because dideoxy nadolol is a known process-related impurity, its toxicological profile must be understood to justify its acceptance criteria.
-
Genotoxicity: A primary concern for any impurity is its potential to be mutagenic (damaging to DNA). An in silico assessment using structure-activity relationship (SAR) software, followed by an in vitro bacterial reverse mutation assay (Ames test), is the standard first step to rule out genotoxic potential.
-
General Toxicity: If the impurity is not genotoxic but is present at levels above the ICH qualification threshold (e.g., >0.15%), general toxicity studies may be required.[4] This involves evaluating data that establishes the biological safety of the impurity at the proposed limit. The removal of two hydroxyl groups makes dideoxy nadolol more lipophilic than nadolol. This could alter its pharmacokinetic profile, potentially leading to different tissue distribution or metabolic pathways, which must be considered in a safety assessment.
Conclusion and Recommendations for Drug Developers
The presence of dideoxy nadolol in the final nadolol API is a direct reflection of the control over the manufacturing process. Its significance lies in the regulatory requirement to control it to a qualified, safe level to ensure patient safety.
Key Recommendations:
-
Process Control: The most effective strategy is to minimize the formation of dideoxy nadolol by optimizing the hydroxylation step. This involves rigorous control of reagent stoichiometry, temperature, and reaction time.
-
Analytical Rigor: Employ a validated, stability-indicating HPLC method capable of accurately and precisely quantifying dideoxy nadolol.[12] Ensure the method is robust enough for routine use in a QC environment.
-
Reference Standards: Utilize well-characterized reference standards for both nadolol and dideoxy nadolol to ensure the accuracy of analytical measurements.[14]
-
Proactive Qualification: Do not wait for regulatory questions. If process capability indicates that dideoxy nadolol may exceed the 0.15% qualification threshold, initiate toxicological assessments early in the development timeline.
-
Lifecycle Management: Continuously monitor the impurity profile of nadolol batches to detect any trends or shifts that may indicate a change in process performance.
By treating dideoxy nadolol not merely as an impurity to be measured, but as a critical quality attribute reflecting process understanding and control, drug developers can ensure the consistent production of safe, effective, and compliant nadolol products.
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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This compound | CAS 33841-03-1. Veeprho. [Link]
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The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]
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Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. PubMed. [Link]
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The Gatekeeper of Purity: A Technical Guide to the Role of Nadolol EP Impurity G in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Purity in Pharmaceutical Manufacturing
In the landscape of pharmaceutical development and manufacturing, the pursuit of purity is not merely an ideal; it is a stringent requirement dictated by patient safety and regulatory compliance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a drug product. This technical guide delves into the specific case of Nadolol and one of its key process-related impurities, Nadolol EP Impurity G, to provide a comprehensive framework for its understanding, analysis, and control. As a senior application scientist, the following sections will elucidate the critical role of this impurity in the quality control of Nadolol, grounded in scientific principles and regulatory expectations.
Nadolol: A Non-Selective Beta-Adrenergic Blocker
Nadolol is a synthetic, non-selective beta-adrenergic receptor antagonist prescribed for the management of hypertension and angina pectoris. Its therapeutic effect is achieved by blocking the action of catecholamines at both β1 and β2-adrenergic receptors, leading to a decrease in heart rate, cardiac output, and blood pressure. The chemical synthesis of Nadolol is a multi-step process that, like any complex organic synthesis, is susceptible to the formation of process-related impurities.
Unmasking the Identity of this compound
This compound, chemically known as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is a significant process-related impurity in the synthesis of Nadolol[1][2]. Its structure is closely related to the active pharmaceutical ingredient (API), differing by the absence of the two hydroxyl groups on the tetrahydronaphthalene ring.
Chemical Profile of this compound:
| Property | Value |
| Chemical Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[1][2] |
| CAS Number | 33841-03-1[2][3] |
| Molecular Formula | C17H27NO2[2][3] |
| Molecular Weight | 277.4 g/mol [2][3] |
The Genesis of an Impurity: Formation Pathway
The formation of this compound is a direct consequence of an incomplete reaction during the synthesis of Nadolol. The primary synthetic route to Nadolol involves the cis-dihydroxylation of the double bond in the tetrahydronaphthalene ring of a key intermediate. This compound arises when this hydroxylation step fails to proceed to completion, resulting in the presence of the unsaturated precursor in the final drug substance.
Figure 1: Simplified schematic of the Nadolol synthesis pathway highlighting the formation of this compound.
The Critical Role in Quality Control: Why Monitor this compound?
The control of impurities is a cornerstone of pharmaceutical quality assurance, mandated by global regulatory bodies such as the International Council for Harmonisation (ICH) and the European Pharmacopoeia (Ph. Eur.). The presence of this compound, a substance structurally similar to the API, necessitates rigorous control for several key reasons:
-
Potential Pharmacological Activity: Structurally similar impurities may possess their own pharmacological or toxicological profiles, which could alter the therapeutic effect or safety of the drug product.
-
Impact on Stability: The presence of impurities can potentially affect the stability of the API, leading to degradation and a decrease in the shelf-life of the final product.
-
Regulatory Compliance: Pharmacopoeias set explicit limits for known and unknown impurities. Failure to adhere to these limits can result in regulatory action, including batch rejection or product recall.
Analytical Control Strategy: Detection and Quantification of this compound
A robust analytical method is paramount for the accurate detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the separation and analysis of Nadolol and its related substances[4].
Experimental Protocol: A Validated RP-HPLC Method
The following protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the determination of Nadolol and its related substances, including Impurity G. This method is based on established principles of chromatographic separation for this class of compounds and should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
Step 1: Preparation of Solutions
-
Diluent: Prepare a suitable mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve a specified amount of the Nadolol drug substance in the diluent.
Step 2: Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 (Octadecylsilyl silica gel), 5 µm, 4.6 mm x 250 mm | Provides good retention and separation of Nadolol and its structurally similar impurities. |
| Mobile Phase | A gradient or isocratic mixture of a phosphate buffer and acetonitrile/methanol | The buffer controls the ionization of the analytes, while the organic modifier controls the retention time. A gradient may be necessary to resolve all impurities from the main peak and each other. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to ensure efficient separation. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | UV at 220 nm | Nadolol and its related compounds exhibit UV absorbance at this wavelength, allowing for sensitive detection. |
| Injection Volume | 20 µL | A standard injection volume to ensure adequate sensitivity without overloading the column. |
Step 3: System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a system suitability solution (often a mixture of the API and key impurities) and evaluating parameters such as:
-
Resolution (Rs): The resolution between the Nadolol peak and the this compound peak should be greater than 2.0 to ensure baseline separation.
-
Tailing Factor (T): The tailing factor for the Nadolol peak should be less than 2.0, indicating good peak symmetry.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0% for peak area, demonstrating the precision of the system.
Step 4: Data Analysis and Calculation
The amount of this compound in the sample is determined by comparing the peak area of Impurity G in the chromatogram of the test solution to the peak area of the corresponding standard. The concentration is typically expressed as a percentage of the API.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical results, the HPLC method must be thoroughly validated in accordance with ICH Q2(R1) guidelines. The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradants.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Figure 2: A typical workflow for the quality control analysis of this compound.
Regulatory Landscape and Acceptance Criteria
The acceptance criteria for impurities are defined by pharmacopoeias and regulatory guidelines. The European Pharmacopoeia (Ph. Eur.) provides a monograph for Nadolol that specifies the limits for related substances.
While the specific monograph (0936) was not publicly available in its entirety at the time of this writing, the general principles outlined in the Ph. Eur. for the control of impurities are well-established. For specified, identified impurities like this compound, a specific acceptance criterion is typically set. For unspecified impurities, a general limit is applied.
Based on general guidelines for impurities, the limits are often in the range of:
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which an impurity must be identified.
-
Qualification Threshold: The level above which an impurity must be qualified (i.e., its safety established).
For a specified impurity like this compound, the acceptance criterion in the monograph would be a fixed percentage, for instance, not more than 0.2%. It is imperative for manufacturers to consult the current version of the Nadolol monograph in the European Pharmacopoeia for the official acceptance criteria.
Conclusion: A Commitment to Quality and Safety
The diligent control of this compound is not merely a procedural task but a fundamental aspect of ensuring the quality, safety, and efficacy of Nadolol drug products. A thorough understanding of its origin, coupled with a robust and validated analytical methodology, forms the bedrock of a comprehensive quality control strategy. By adhering to the stringent limits set forth by regulatory bodies and continuously monitoring the impurity profile of the drug substance, pharmaceutical manufacturers uphold their commitment to patient well-being and the integrity of their products. This technical guide serves as a foundational resource for scientists and professionals dedicated to this critical endeavor.
References
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Veeprho. This compound | CAS 33841-03-1. Available from: [Link].
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SynZeal. Nadolol | 42200-33-9. Available from: [Link].
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Protheragen. This compound. Available from: [Link].
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Chromato Scientific. This compound. Available from: [Link].
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Lacroix PM, Curran NM, Lovering EG. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. J Pharm Biomed Anal. 1992 Oct-Dec;10(10-12):917-24. Available from: [Link].
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European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. Available from: [Link].
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Analytics-Shop. HPLC analysis according to USP and Ph. EUR. Available from: [Link].
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AA Pharma. PRODUCT MONOGRAPH NADOLOL Nadolol Tablets 40, 80 and 160 mg Anti-anginal and Antihypertensive Agent. 2015. Available from: [Link].
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Phenomenex. Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. Available from: [Link].
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European Directorate for the Quality of Medicines & HealthCare (EDQM). N-Nitrosamines in active substances. 2020. Available from: [Link].
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Bouin AS. European Pharmacopoeia Department, EDQM, Council of Europe. Available from: [Link].
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European Directorate for the Quality of Medicines & HealthCare (EDQM). Contents of supplement 11.8. 2025. Available from: [Link].
-
Merck. NADOLOL EUROPEAN PHARMACOPOEIA | Y0000146. Available from: [Link].
-
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An In-Depth Technical Guide to Nadolol EP Impurity G as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety and drug efficacy. Impurities in an active pharmaceutical ingredient (API) can arise from various sources, including the starting materials, intermediates, reagents, and degradation products. The European Pharmacopoeia (EP) provides a rigorous framework for the control of these impurities, ensuring that medicines meet stringent quality standards.[1][2][3] Nadolol, a non-selective beta-blocker used in the management of hypertension and angina pectoris, is no exception. Its synthesis is a multi-step process where the potential for the formation of related substances exists.
Nadolol EP Impurity G is a specified impurity in the European Pharmacopoeia monograph for Nadolol.[4] As such, its presence in the final drug substance must be carefully monitored and controlled within established limits. This necessitates the availability of a highly purified and well-characterized reference standard of Impurity G to serve as a benchmark for analytical testing.
Chemical Identity and Physicochemical Properties of this compound
A thorough understanding of the chemical nature of an impurity is the cornerstone of its effective control.
| Identifier | Information | Source(s) |
| IUPAC Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol | [4] |
| Synonyms | Dideoxy Nadolol; 1-(tert-Butylamino)-3-((5,6,7,8-tetrahydronaphthalen-1-yl)oxy)propan-2-ol | [4] |
| CAS Number | 33841-03-1 | [4] |
| Molecular Formula | C₁₇H₂₇NO₂ | [4] |
| Molecular Weight | 277.4 g/mol | [4] |
This compound is structurally very similar to the active pharmaceutical ingredient, Nadolol. The key difference lies in the absence of the two hydroxyl groups on the tetrahydronaphthalene ring system of Nadolol. This structural similarity underscores the importance of a highly selective analytical method to differentiate and accurately quantify Impurity G in the presence of the parent drug.
Genesis of this compound: A Process-Related Impurity
This compound is primarily a process-related impurity, meaning it is formed during the synthesis of Nadolol. Its formation is often attributed to the incomplete hydroxylation of a key intermediate. The synthesis of Nadolol typically involves the reaction of 5,8-dihydronaphthalene with epichlorohydrin, followed by a ring-opening reaction with tert-butylamine and subsequent hydroxylation. If the hydroxylation step is incomplete, the precursor to Nadolol, which lacks the two hydroxyl groups on the tetralin ring, will persist and be carried through as Impurity G.
The following diagram illustrates the logical relationship in the formation of Nadolol and Impurity G from a common intermediate.
Caption: Formation pathways of Nadolol and Impurity G.
Controlling the reaction conditions of the hydroxylation step is therefore critical to minimizing the formation of Impurity G.
The Role of this compound as a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. The European Directorate for the Quality of Medicines & HealthCare (EDQM) is responsible for establishing and providing the official EP reference standards.[5][6][7]
This compound as a reference standard serves several critical functions in the quality control of Nadolol:
-
Identification: It is used to confirm the identity of a peak corresponding to Impurity G in a chromatogram of a Nadolol sample.
-
Quantification: It is used to accurately determine the amount of Impurity G present in a Nadolol sample. This is typically done by comparing the peak response of Impurity G in the sample to the peak response of a known concentration of the reference standard.
-
Method Validation: It is an essential tool for validating the analytical methods used to test for impurities in Nadolol, ensuring the method is accurate, precise, and specific for Impurity G.
The availability of a certified this compound reference standard is therefore indispensable for pharmaceutical manufacturers to ensure their products comply with the stringent requirements of the European Pharmacopoeia.
Synthesis and Purification of this compound
The preparation of a high-purity reference standard of this compound requires a carefully controlled synthetic process followed by rigorous purification. The synthesis can be approached by modifying the synthetic route of Nadolol to intentionally favor the formation of the impurity or by directly synthesizing it from appropriate starting materials.
A plausible synthetic approach involves the reaction of 1-naphthol with epichlorohydrin, followed by catalytic hydrogenation to saturate the non-aromatic ring, and then reaction with tert-butylamine.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis and purification of this compound.
Step-by-Step Purification Protocol (Illustrative):
The purification of the crude product is a critical step to achieve the high purity required for a reference standard. A combination of techniques is often employed.
-
Initial Extraction: The crude reaction mixture is typically subjected to liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the target impurity from closely related side products. A gradient elution system, for example, with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol), is often used.
-
Recrystallization: Following chromatography, the fractions containing the purified impurity are combined, the solvent is evaporated, and the residue is further purified by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid with high purity.
-
Drying: The final product is dried under vacuum at a controlled temperature to remove any residual solvents.
Analytical Characterization and Qualification of the Reference Standard
To be established as a European Pharmacopoeia Chemical Reference Substance (CRS), a candidate material undergoes a comprehensive analytical characterization to confirm its identity and determine its purity.[5][7] This process is overseen by the EDQM and often involves collaborative studies with multiple laboratories.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment for pharmaceutical substances and their impurities. A validated, stability-indicating HPLC method is used to separate the main component from all potential impurities.
Typical HPLC Method Parameters for Nadolol and its Impurities:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 278 nm)[9] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The purity of the this compound reference standard is typically determined by area normalization, and it is expected to be ≥95%, with many suppliers offering purities >98%.
Structural Elucidation by Spectroscopic Techniques
A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the reference standard.
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the NMR spectra would be expected to show characteristic signals for the tert-butyl group, the propanol chain, and the tetrahydronaphthalene ring system, and importantly, the absence of signals corresponding to the hydroxyl groups on the tetralin ring that are present in Nadolol. A study on the NMR characteristics of various β-blockers provides a basis for the interpretation of such spectra.[10][11]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (277.4 g/mol ). The fragmentation pattern can provide further confirmation of the structure. For instance, the fragmentation of related beta-blockers often involves cleavage of the side chain.[12]
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the alkyl and aromatic groups, and C-O stretches.
Other Analytical Techniques
Other techniques that may be used in the characterization of the reference standard include:
-
Elemental Analysis: To confirm the empirical formula.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by gas chromatography (GC).
-
Sulphated Ash/Residue on Ignition: To determine the inorganic impurity content.
The European Pharmacopoeia Framework for Reference Standards
The establishment and use of reference standards in the European Pharmacopoeia are governed by a set of general chapters and guidelines.
-
General Chapter 5.10 "Control of Impurities in Substances for Pharmaceutical Use": This chapter provides the general principles for the control of impurities, including the thresholds for reporting, identification, and qualification of impurities.[1][2][13][14]
-
General Chapter 5.12 "Reference Standards": This chapter outlines the different types of reference standards and their intended use.[5]
-
EDQM Certification Procedure: The EDQM has a well-defined procedure for the establishment of new Chemical Reference Substances (CRS). This involves the sourcing of a high-purity candidate material, its comprehensive characterization in a collaborative study involving multiple Official Medicines Control Laboratories (OMCLs), the assignment of a purity value, and its official adoption by the Ph. Eur. Commission.[7][15]
The process of establishing a reference standard is a self-validating system, where the rigorous characterization and collaborative testing ensure the trustworthiness and authority of the final standard.
Conclusion: The Central Role of this compound in Quality Assurance
This compound is more than just a synthetic byproduct; it is an essential tool for the quality control of Nadolol. Its availability as a highly purified and thoroughly characterized reference standard allows pharmaceutical manufacturers to accurately monitor and control its levels in their drug substance, thereby ensuring compliance with the stringent requirements of the European Pharmacopoeia and safeguarding public health. The principles and methodologies described in this guide underscore the scientific rigor that underpins the establishment and use of pharmacopoeial reference standards, which are fundamental to the global system of pharmaceutical quality assurance.
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physical and chemical properties of Nadolol EP Impurity G
An In-Depth Technical Guide to Nadolol EP Impurity G: Physicochemical Properties and Analytical Characterization
Executive Summary: This guide provides a comprehensive technical overview of this compound, a critical process-related impurity in the synthesis of the non-selective beta-adrenergic blocker, Nadolol. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core physicochemical properties, formation pathways, and analytical methodologies essential for the identification, quantification, and control of this impurity. By synthesizing established chemical principles with regulatory context, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of Nadolol active pharmaceutical ingredient (API).
Introduction: The Imperative of Impurity Profiling
Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to the purity of the drug substance. In pharmaceutical manufacturing, impurities are undesired chemical entities that can arise from the synthesis process, degradation, or storage and may impact the safety and efficacy of the final drug product.[2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of these impurities.[3][4] this compound, also known as Dideoxy Nadolol, is a specified impurity in the European Pharmacopoeia (EP) and represents a key analytical target in the quality control of Nadolol.[1][5] Understanding its chemical nature, formation, and analytical behavior is paramount for developing robust control strategies.
Chemical Identity and Structural Elucidation
This compound is structurally distinct from the parent Nadolol molecule. The primary difference is the absence of the two hydroxyl groups on the tetrahydronaphthalene ring system, making it a less polar analogue.[1]
Systematic Name (IUPAC): (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[5]
Synonyms: Dideoxy Nadolol, 1-(tert-Butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol[5]
CAS Number: 33841-03-1
Structural Comparison
Caption: Chemical structures of Nadolol (left) and this compound (right), highlighting the absence of the cis-diol moiety in the impurity.
Physicochemical Properties
Specific experimental data for this compound is not extensively published, which is common for pharmaceutical impurity reference standards. The data presented below is a combination of established information and computationally predicted values, which should be confirmed by laboratory analysis.
| Property | Data | Source |
| Molecular Formula | C₁₇H₂₇NO₂ | [6][7][8][9] |
| Molecular Weight | 277.40 g/mol | [6][7][8][9] |
| Physical State | White to Off-White Solid | Vendor Data |
| Boiling Point | 438.1 ± 45.0 °C (Predicted) | [10] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [10] |
| pKa | 13.91 ± 0.20 (Predicted, Alcoholic Hydroxyl) | [10] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [10] |
Expert Insight on Solubility: Based on its structure, Impurity G is significantly less polar than Nadolol due to the absence of the two hydroxyl groups. This predicts lower solubility in aqueous media and higher solubility in non-polar organic solvents compared to the parent drug. This difference in polarity is the fundamental principle enabling its separation from Nadolol by reversed-phase chromatography.
Synthesis and Formation Pathway
This compound is a process-related impurity that arises from the incomplete synthesis of Nadolol.[1] The primary route of its formation is the failure of the oxidative hydroxylation step, where the tetrahydronaphthalene intermediate is not converted to the final cis-diol structure of Nadolol.
Caption: Formation pathway of this compound during Nadolol synthesis.
Control of this impurity, therefore, depends on the optimization and rigorous control of the hydroxylation reaction conditions to ensure the process proceeds to completion.
Analytical Characterization
A multi-faceted analytical approach is required for the definitive identification and accurate quantification of this compound.
Chromatographic Methods: Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating Nadolol from its related substances.[3][11] The lower polarity of Impurity G results in a longer retention time on a C18 column compared to the more polar Nadolol API under typical reversed-phase conditions.
This protocol is a representative starting point based on published methods for Nadolol analysis and requires validation for its intended use.[3][11]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of Acetonitrile and a 0.01 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1.0 µg/mL).
-
Test Solution: Accurately weigh and dissolve approximately 100 mg of Nadolol API in the mobile phase to obtain a final concentration of 1.0 mg/mL.
-
-
Analysis: Inject the standard and test solutions. The system suitability is confirmed by parameters like resolution between Nadolol and Impurity G, and the tailing factor of the peaks. The amount of Impurity G in the API is calculated by comparing the peak area in the test solution to the peak area of the reference standard.
Caption: General workflow for the quantification of this compound.
Spectroscopic Methods
While specific spectral data is not widely published, the expected characteristics can be deduced from the known structure.
-
Mass Spectrometry (MS): In positive ion electrospray ionization (ESI+), Impurity G is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 278.4. Key fragmentation would likely involve the loss of the tert-butyl group and cleavage at the ether linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the tert-butyl protons (a singlet around 1.1 ppm), aliphatic protons of the tetrahydronaphthalene ring, and aromatic protons. Crucially, the signals corresponding to the protons on the diol-bearing carbons of Nadolol would be absent.
-
¹³C NMR: The spectrum would confirm the presence of 17 distinct carbon atoms. The chemical shifts for the carbons in the tetrahydronaphthalene ring would differ significantly from those in Nadolol due to the absence of the electron-withdrawing hydroxyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to O-H stretching (from the alcohol), N-H stretching (from the secondary amine), C-O ether stretching, and aromatic C-H stretching.
Regulatory Context and Control Strategy
The control of this compound is governed by the principles outlined in the ICH Q3A(R2) guideline for impurities in new drug substances.[4][11][12]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission. |
| Identification Threshold | > 0.10% | The level above which an impurity's structure must be elucidated. |
| Qualification Threshold | > 0.15% | The level above which an impurity must be qualified for its biological safety. |
As a specified impurity in the European Pharmacopoeia, this compound must be monitored and controlled within the limits defined in the official Nadolol monograph.[12] While the exact limit requires reference to the current Ph. Eur., a typical acceptance criterion for such an identified, non-mutagenic impurity is often set at not more than 0.15%. A robust control strategy involves:
-
Process Control: Optimizing the synthetic process to minimize the formation of the impurity.
-
Validated Analytical Methods: Using a validated, stability-indicating HPLC method for accurate quantification.
-
Reference Standard: Employing a well-characterized this compound chemical reference standard for peak identification and quantification.
-
Specification Setting: Establishing and justifying acceptance criteria for the impurity in the final API based on batch data and safety qualification.
Conclusion
This compound is a critical quality attribute of Nadolol API. Its control is a clear demonstration of the application of fundamental chemical principles to ensure pharmaceutical quality and patient safety. A thorough understanding of its physicochemical properties, formation mechanism, and analytical behavior allows for the development of a science- and risk-based control strategy that is compliant with global regulatory expectations. The methodologies and principles outlined in this guide provide a robust framework for scientists engaged in the development, manufacturing, and quality control of Nadolol.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Guideline on control of impurities of pharmacopoeial substances. (2022). Retrieved from [Link]
-
Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved from [Link]
-
Dawson, B. A., & Black, D. B. (1995). Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy for Assessing Nadolol Racemat Composition. Journal of Pharmaceutical and Biomedical Analysis, 13(1), 39–44. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved from [Link]
-
Chromato Scientific. (n.d.). This compound. Retrieved from [Link]
-
SynZeal. (n.d.). Nadolol | 42200-33-9. Retrieved from [Link]
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- 3. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. veeprho.com [veeprho.com]
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- 8. veeprho.com [veeprho.com]
- 9. (S)-(+)-Epiclorhidrina CAS#: 67843-74-7 • ChemWhat | Base de datos de productos químicos y biológicos [chemwhat.es]
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- 11. ema.europa.eu [ema.europa.eu]
- 12. edqm.eu [edqm.eu]
An In-Depth Technical Guide to the European Pharmacopoeia Standards for Nadolol Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction: Upholding the Quality of a Cornerstone Beta-Blocker
Nadolol, a non-selective beta-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its purity and quality. The presence of impurities, which can originate from the synthesis process, degradation, or storage, can potentially compromise the safety and effectiveness of the final drug product.[3]
The European Pharmacopoeia (Ph. Eur.), under the stewardship of the European Directorate for the Quality of Medicines & HealthCare (EDQM), provides legally binding quality standards for medicinal products in Europe and beyond.[4] The Ph. Eur. monograph for Nadolol (Monograph 1789) outlines a stringent framework for controlling its impurities, ensuring that the active pharmaceutical ingredient (API) meets the highest standards of quality and safety.[5][6][7] This technical guide offers an in-depth exploration of these standards, providing a detailed overview of the specified impurities, the official analytical methodology, and field-proven insights for drug development professionals.
Chapter 1: The Nadolol Impurity Landscape According to Ph. Eur.
The European Pharmacopoeia specifies a list of potential impurities in Nadolol, designated as Impurities A through H. These compounds are structurally related to the Nadolol molecule and their presence must be carefully controlled within the limits defined in the monograph. Understanding the identity and origin of these impurities is the first step in effective control.
Specified Impurities in Nadolol
The Ph. Eur. monograph for Nadolol lists several specified impurities that must be monitored. While the full monograph text containing the specific limits is a subscription-based resource, the identities of these impurities are well-documented through publicly available information from reference standard suppliers and regulatory bodies.[5][8][9][10][11][12]
| Impurity Designation | Chemical Name | Potential Origin |
| Impurity A | cis-5-[(2RS)-2,3-dihydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol (Tetraol)[11] | Process-related |
| Impurity B | cis-5-[(2RS)-2-Hydroxy-3-methoxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol[12] | Process-related |
| Impurity C | 5,5'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) | Process-related |
| Impurity D | 5,5'-[[(1,1-Dimethylethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy]]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) (Nadolol Dimer Impurity)[13] | Process-related |
| Impurity E | cis-5-[(2RS)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-8-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol | Process-related |
| Impurity F | (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol | Process-related |
| Impurity G | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol (Dideoxy nadolol)[5][14] | Process-related |
| Impurity H | (5aR,11aS)-7-((S)-2-(tert-butylamino)propoxy)-3-hydroxy-2,4-dioxo-3,4,5a,6,11,11a-hexahydro-2H-naphtho[2,3-b][8][13]dioxepine-3-carboxylic acid hydrochloride | Process-related |
Chapter 2: The Official Ph. Eur. Analytical Methodology for Impurity Control
The control of Nadolol impurities as per the European Pharmacopoeia relies on a robust and validated High-Performance Liquid Chromatography (HPLC) method. This technique offers the necessary selectivity and sensitivity to separate and quantify the specified impurities from the main Nadolol peak and from each other.
Principle of the Method
The Ph. Eur. method for related substances in Nadolol is based on reversed-phase HPLC with UV detection. This choice is predicated on the ability of reversed-phase chromatography to effectively separate compounds with varying polarity, which is characteristic of Nadolol and its structurally similar impurities. The use of a C18 stationary phase is common for such separations, providing a hydrophobic environment for the differential partitioning of the analytes.
Detailed Experimental Protocol (Based on typical pharmacopoeial HPLC methods)
While the exact parameters are detailed in the official monograph, a typical HPLC protocol for Nadolol impurity analysis would include the following steps:
1. Reagents and Materials:
-
Nadolol CRS (Chemical Reference Substance)
-
Nadolol impurity mixture CRS (e.g., Y0001215 from EDQM) or individual impurity reference standards[5]
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Buffer components (e.g., phosphate, acetate)
-
Acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
2. Chromatographic System (HPLC):
-
Column: A stainless steel column packed with octadecylsilyl silica gel (C18), typically with a particle size of 5 µm. The dimensions would be specified in the monograph (e.g., 250 mm x 4.6 mm).
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic modifier like acetonitrile. The gradient program is crucial for resolving all specified impurities with good peak shape and separation.
-
Flow Rate: Typically around 1.0 to 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.
-
Detection: UV spectrophotometer set at a specific wavelength where Nadolol and its impurities exhibit significant absorbance.
-
Injection Volume: A fixed volume, typically 10-20 µL.
3. Solution Preparation:
-
Test Solution: A solution of the Nadolol substance to be examined, prepared at a specified concentration in a suitable solvent or the mobile phase.
-
Reference Solution (a): A dilute solution of the Nadolol CRS, used for the quantification of impurities.
-
Reference Solution (b): A solution containing Nadolol and specified impurities (often from a certified mixture) to verify the identification of the impurity peaks and to perform system suitability checks.
-
System Suitability Solution (SSS): A solution designed to challenge the chromatographic system's performance, typically containing Nadolol and a critical pair of impurities to ensure adequate resolution.
System Suitability Testing (SST): The Self-Validating Core
System Suitability Testing is a mandatory part of the pharmacopoeial method and ensures the analytical system is performing correctly before the analysis of any samples. It is a self-validating system that provides confidence in the accuracy and precision of the results.
Key SST Parameters:
-
Resolution: The separation between two adjacent peaks. The monograph will specify a minimum resolution for a critical pair of peaks (e.g., between the main Nadolol peak and the closest eluting impurity).
-
Peak Symmetry (Tailing Factor): Measures the asymmetry of a chromatographic peak. The acceptable range is typically between 0.8 and 1.5.
-
Repeatability: The precision of replicate injections of a standard solution, usually expressed as the relative standard deviation (RSD) of the peak areas.
Caption: Workflow for System Suitability Testing (SST).
Data Interpretation and Calculation
-
Identification: Impurities are identified based on their retention times relative to the principal peak of Nadolol.
-
Quantification: The percentage of each impurity is typically calculated by comparing its peak area to the peak area of the Nadolol CRS in the reference solution, taking into account the dilution factors. For unspecified impurities, the principle of 100% area normalization might be used, assuming equal response factors. The monograph may also specify the use of correction factors for certain impurities.
Chapter 3: Field-Proven Insights & Advanced Considerations
A deep understanding of the "why" behind the pharmacopoeial method allows for more effective troubleshooting and adaptation.
Causality Behind Method Parameters
-
Mobile Phase pH: The choice of pH is critical for controlling the ionization state of Nadolol and its impurities, which are basic compounds. Maintaining a consistent and appropriate pH ensures reproducible retention times and good peak shapes.
-
Organic Modifier Gradient: A gradient elution is employed to provide sufficient resolving power for a range of impurities with different polarities. The gradient starts with a lower concentration of the organic solvent to retain and separate the more polar impurities and gradually increases to elute the more hydrophobic compounds in a reasonable time.
-
Column Chemistry: The C18 stationary phase offers a versatile hydrophobic surface for the separation. The specific brand and model of the column can influence selectivity, and it is crucial to use a column that meets the performance requirements of the system suitability test.
Common Challenges and Troubleshooting
Caption: A troubleshooting flowchart for common HPLC issues.
Beyond the Monograph: Orthogonal and Advanced Techniques
While the Ph. Eur. HPLC-UV method is the standard for routine quality control, other analytical techniques can provide valuable information during drug development and investigation of out-of-specification results.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful technique is indispensable for the identification and structural elucidation of unknown impurities. It provides mass-to-charge ratio information, which can help determine the molecular weight and fragmentation pattern of an impurity.
-
Forced Degradation Studies: These studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for understanding the degradation pathways of Nadolol. The information from these studies helps to ensure that the analytical method is "stability-indicating," meaning it can separate the degradation products from the parent drug and from each other.
Conclusion
Adherence to the European Pharmacopoeia standards for Nadolol impurities is paramount for ensuring the quality, safety, and efficacy of this vital medication. A thorough understanding of the specified impurities, the official analytical methodology, and the scientific rationale behind the method parameters empowers researchers and drug development professionals to maintain the highest quality standards. By integrating these principles into their analytical workflows, they can confidently ensure that their Nadolol products meet the stringent requirements of the Ph. Eur. and contribute to positive patient outcomes.
References
(Please note that direct access to the full European Pharmacopoeia monograph requires a subscription. The following links provide supplementary and related information.)
-
SynZeal. (n.d.). Nadolol EP Impurity D | 67247-26-1. Retrieved January 14, 2026, from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved January 14, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). 5.10. Control of impurities in substances for pharmaceutical use. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved January 14, 2026, from [Link]
-
European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved January 14, 2026, from [Link]
-
Veeprho. (n.d.). Nadolol EP Impurity G | CAS 33841-03-1. Retrieved January 14, 2026, from [Link]
-
SynZeal. (n.d.). Nadolol | 42200-33-9. Retrieved January 14, 2026, from [Link]
-
CRS Catalogue. (n.d.). Detailed view. Retrieved January 14, 2026, from [Link]
-
Veeprho. (n.d.). Nadolol EP Impurity A. Retrieved January 14, 2026, from [Link]
-
Veeprho. (n.d.). Nadolol EP Impurity B. Retrieved January 14, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, April 19). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Nadolol. Retrieved January 14, 2026, from [Link]
-
CRS Catalogue. (n.d.). Detailed view. Retrieved January 14, 2026, from [Link]
-
PDF Access. (2016, June 24). PRODUCT MONOGRAPH NADOLOL Nadolol Tablets 40, 80 and 160 mg Anti-anginal and Antihypertensive Agent. Retrieved January 14, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). KNOWLEDGE Database. Retrieved January 14, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Nadolol. Retrieved January 14, 2026, from [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Nadolol EP Impurity E | Axios Research [axios-research.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Detailed view [crs.edqm.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Nadolol | 42200-33-9 | SynZeal [synzeal.com]
- 11. veeprho.com [veeprho.com]
- 12. veeprho.com [veeprho.com]
- 13. drugfuture.com [drugfuture.com]
- 14. Buy this compound | 33841-03-1 [smolecule.com]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Determination of Nadolol EP Impurity G
Introduction and Scientific Rationale
Nadolol is a non-selective beta-adrenergic receptor blocker prescribed for managing hypertension and angina pectoris.[1] Its synthesis and storage can lead to the formation of related substances or impurities, which can impact the drug's efficacy and safety profile.[2] Regulatory bodies, such as the European Pharmacopoeia (EP), mandate strict control over these impurities.[3]
Nadolol EP Impurity G, chemically known as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is a known process-related impurity.[2][4][5] It is also referred to as Dideoxy Nadolol, as it lacks the two hydroxyl groups present on the tetrahydronaphthalene ring of the parent Nadolol molecule.[1][2] The effective separation and quantification of this impurity are critical for ensuring the quality and compliance of Nadolol API.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent analytical technique for this task due to its high resolving power and sensitivity for separating compounds with varying polarity, such as Nadolol and its impurities.[6] This method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is governed by the hydrophobic interactions between the analytes and the stationary phase; more polar compounds elute earlier, while less polar compounds are retained longer. The selection of a C18 column, a buffered mobile phase with an organic modifier, and a suitable UV detection wavelength are cornerstones of a successful and reproducible method.[6][7]
Analytical Method Protocol
This section details the step-by-step protocol for the analysis of this compound.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
-
Chemicals and Reagents:
-
Nadolol API (test sample).
-
Nadolol Reference Standard (RS).
-
This compound Reference Standard (RS).[8]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric Acid (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the separation of Nadolol and Impurity G.
| Parameter | Condition |
| Column | Octadecylsilyl Silica Gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil, Enable) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer. Adjust pH to 3.0 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Causality Behind Choices:
-
C18 Column: Provides excellent hydrophobic retention for the moderately non-polar Nadolol and Impurity G molecules.[7][9]
-
Phosphate Buffer (pH 3.0): At this pH, the secondary amine groups on both Nadolol and Impurity G are protonated, ensuring consistent ionization and sharp, symmetrical peak shapes.
-
Gradient Elution: A gradient program is essential for resolving early-eluting polar impurities while ensuring that the less polar main analyte (Nadolol) and Impurity G are eluted within a reasonable time with good peak shape.
-
UV Detection at 220 nm: This wavelength provides high sensitivity for both Nadolol and its related substances, which may lack strong chromophores at higher wavelengths.[7][9][10]
Preparation of Solutions
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution:
-
Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with Diluent.
-
-
System Suitability Solution (SSS):
-
Accurately weigh about 25 mg of Nadolol RS into a 50 mL volumetric flask.
-
Add 5.0 mL of the Standard Stock Solution of Impurity G.
-
Add approximately 30 mL of Diluent and sonicate to dissolve.
-
Cool to room temperature and dilute to the mark with Diluent. (This solution contains approx. 500 µg/mL of Nadolol and 1.0 µg/mL of Impurity G).
-
-
Test Solution:
-
Accurately weigh about 25 mg of Nadolol API into a 50 mL volumetric flask.
-
Add approximately 40 mL of Diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with Diluent. (Final concentration: approx. 500 µg/mL).
-
System Suitability and Method Validation
For a method to be trustworthy, it must first pass system suitability criteria and then be fully validated according to ICH guidelines.[11]
System Suitability Test (SST)
Before commencing any analysis, inject the System Suitability Solution (SSS) five times. The system is deemed ready for use only if the following criteria are met.
| Parameter | Acceptance Criteria |
| Resolution (between Nadolol and Impurity G) | ≥ 2.0 |
| Tailing Factor (for Nadolol peak) | ≤ 2.0 |
| Theoretical Plates (for Nadolol peak) | ≥ 2000 |
| % RSD for 5 replicate injections (Peak Area) | ≤ 5.0% for Impurity G peak; ≤ 2.0% for Nadolol peak |
Method Validation Framework
The analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed as per the ICH Q2(R1) guideline.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradants, placebo). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. S/N ratio of 10:1. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. (e.g., from LOQ to 150% of specification). |
| Accuracy | The closeness of test results to the true value. Assessed by spiking the sample matrix with known amounts of impurity at different levels. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. Assessed by multiple injections of the same sample on the same day and on different days. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Data Analysis and Visualization
Calculation of Impurity Content
The percentage of this compound in the test sample is calculated using the following formula:
Where:
-
Area_Imp_Sample: Peak area of Impurity G in the Test Solution chromatogram.
-
Area_Imp_Std: Average peak area of Impurity G from the SSS injections.
-
Conc_Std: Concentration (mg/mL) of Impurity G in the SSS.
-
Conc_Sample: Concentration (mg/mL) of Nadolol in the Test Solution.
Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the analytical procedure.
Caption: Analytical workflow from preparation to final report.
Caption: Core components and logic of the RP-HPLC method.
References
-
Aquigen Bio Sciences. This compound | CAS No: 33841-03-01. [8]
-
PubMed. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. J Pharm Biomed Anal. 1992 Oct-Dec;10(10-12):917-24. [12]
-
SynZeal. Nadolol | 42200-33-9. [13]
-
Smolecule. Buy this compound | 33841-03-1. [2]
-
ResearchGate. Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. [11]
-
Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [9]
-
SciELO. Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. [10]
-
International Journal of Pharmaceutical Sciences and Drug Research. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations.
-
Chromato Scientific. This compound | Chromato Scientific. [4]
-
Protheragen. This compound. [5]
-
Veeprho. This compound | CAS 33841-03-1. [1]
-
Semantic Scholar. Optimized and Validated Stability Indicating RP-HPLC Method for Estimation of Nadolol. [7]
-
Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [14]
-
Taylor & Francis Online. Quantitative determination of nadolol in tablets by high-performance liquid chromatography and UV-derivative spectrophotometry. [15]
-
EDQM. Impurity Control in the European Pharmacopoeia. [3]
-
Drug Discovery Today. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [6]
-
USP. USP Monographs: Nadolol. [16]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Buy this compound | 33841-03-1 [smolecule.com]
- 3. edqm.eu [edqm.eu]
- 4. chromatoscientific.com [chromatoscientific.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS No: 33841-03-01 [aquigenbio.com]
- 9. longdom.org [longdom.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nadolol | 42200-33-9 | SynZeal [synzeal.com]
- 14. jocpr.com [jocpr.com]
- 15. Quantitative determination of nadolol in tablets by high-performance liquid chromatography and UV-derivative spectrophotometry [repositorio.unifesp.br]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Nadolol EP Impurity G in Nadolol Drug Substance
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Nadolol EP Impurity G in Nadolol active pharmaceutical ingredient (API). The method is designed for use in quality control laboratories and by drug development professionals to ensure the purity and safety of Nadolol. The protocol herein provides a comprehensive guide, from the underlying scientific principles to step-by-step experimental execution and method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of Controlling Nadolol Impurity G
Nadolol is a non-selective beta-adrenergic receptor blocker prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] The efficacy and safety profile of any pharmaceutical product are intrinsically linked to the purity of its active ingredient. During the synthesis of Nadolol, or upon its degradation, various process-related impurities and degradation products can arise.
This compound, chemically identified as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is a significant process-related impurity.[1] It is also known as "dideoxy nadolol" due to the absence of the two hydroxyl groups on the tetrahydronaphthalene ring system, a key structural difference from the parent Nadolol molecule.[1] The presence of this and other impurities beyond established safety thresholds can potentially impact the therapeutic efficacy and safety of the final drug product. Therefore, a precise and reliable analytical method for the quantification of this compound is mandated by regulatory bodies like the European Pharmacopoeia (EP) to ensure product quality.
This application note addresses this critical need by providing a scientifically sound and validated analytical protocol.
Structural Elucidation: Nadolol and Impurity G
A clear understanding of the chemical structures of Nadolol and its impurity is fundamental to developing a selective analytical method. The structural differences, particularly in polarity, are exploited for chromatographic separation.
Caption: Chemical structures of Nadolol and this compound.
Analytical Strategy: RP-HPLC with UV Detection
A stability-indicating RP-HPLC method with UV detection is the chosen analytical technique due to its specificity, sensitivity, and robustness for the analysis of pharmaceutical compounds and their impurities.
Rationale for Method Selection
-
Reversed-Phase Chromatography: Nadolol and Impurity G are moderately polar compounds. A C18 stationary phase provides excellent retention and separation based on the subtle differences in their hydrophobicity. Impurity G, lacking two hydroxyl groups, is less polar than Nadolol and is therefore expected to have a longer retention time.
-
UV Detection: Both Nadolol and Impurity G possess a naphthalene chromophore, which allows for sensitive detection using a standard UV detector. A wavelength of 220 nm is selected to ensure adequate sensitivity for both the API and the impurity.
-
Stability-Indicating: The method is designed to separate the main analyte peak from any potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light), thus providing confidence in the accuracy of the impurity quantification.[2]
Materials and Methods
Reagents and Materials
-
Nadolol Reference Standard (EP or USP grade)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm Nylon membrane filters
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of Methanol, Acetonitrile, and 0.01 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 7.0 with orthophosphoric acid) in a ratio of 60:15:25 (v/v/v).[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm[2] |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Experimental Protocols
Preparation of Solutions
5.1.1. Buffer Preparation (0.01 M Sodium Dihydrogen Phosphate, pH 7.0)
-
Weigh and dissolve 1.20 g of sodium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 7.0 ± 0.05 using a dilute solution of orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter and degas.
5.1.2. Mobile Phase Preparation
-
Carefully mix 600 mL of Methanol, 150 mL of Acetonitrile, and 250 mL of the prepared buffer.
-
Sonicate for 15 minutes to degas the mobile phase.
5.1.3. Diluent Preparation Use the mobile phase as the diluent.
5.1.4. Standard Stock Solution Preparation
-
Nadolol Stock (1000 µg/mL): Accurately weigh about 25 mg of Nadolol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Impurity G Stock (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
5.1.5. Standard Solution for Quantification (1 µg/mL of Impurity G)
-
Pipette 1.0 mL of the Impurity G Stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent. This solution will be used for the quantification of the impurity.
5.1.6. System Suitability Solution
-
Pipette 1.0 mL of the Nadolol Stock solution and 1.0 mL of the Impurity G Stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the diluent. This solution contains 100 µg/mL of Nadolol and 10 µg/mL of Impurity G.
5.1.7. Test Sample Preparation (1000 µg/mL of Nadolol)
-
Accurately weigh about 25 mg of the Nadolol API sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
Analytical Procedure Workflow
Caption: Overall workflow for the quantitative analysis of this compound.
System Suitability Testing (SST)
Before starting the analysis, the chromatographic system must be evaluated.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution for Quantification five times.
-
Inject the System Suitability Solution once.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (for Nadolol peak) | ≤ 2.0 |
| Theoretical Plates (for Nadolol peak) | ≥ 2000 |
| % RSD for peak area (5 injections) | ≤ 2.0% |
| Resolution between Nadolol and Impurity G | ≥ 2.0 |
Quantification Calculation
The percentage of this compound in the Nadolol API sample is calculated using the following formula:
% Impurity G = (AreaImpurity / AreaStandard) x (ConcStandard / ConcSample) x 100
Where:
-
AreaImpurity: Peak area of Impurity G in the test sample chromatogram.
-
AreaStandard: Average peak area of Impurity G in the standard solution chromatograms.
-
ConcStandard: Concentration of Impurity G in the standard solution (µg/mL).
-
ConcSample: Concentration of the Nadolol sample in the test solution (µg/mL).
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Specificity (Forced Degradation)
Forced degradation studies were performed on the Nadolol API to demonstrate the stability-indicating nature of the method. The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
Results: The method demonstrated good resolution between the Nadolol peak and the peaks of degradation products, as well as the Impurity G peak. No interference from degradants was observed at the retention time of Impurity G.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions containing this compound at concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit. A linear relationship between peak area and concentration was observed.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration with a signal-to-noise ratio of 3:1, and the LOQ with a ratio of 10:1.
Accuracy (% Recovery)
Accuracy was determined by spiking a known amount of Impurity G reference standard into the Nadolol sample at three different concentration levels (50%, 100%, and 150% of the specification limit). The recovery of the impurity was calculated.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of Nadolol spiked with Impurity G at 100% of the specification level on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and different equipment.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
In all cases, the system suitability parameters remained within the acceptance criteria.
Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| LOD | ~0.05 µg/mL | - |
| LOQ | ~0.15 µg/mL | S/N ≥ 10 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% |
| Repeatability (%RSD) | < 2.0% | %RSD ≤ 5.0% |
| Intermediate Precision (%RSD) | < 3.0% | %RSD ≤ 5.0% |
| Robustness | Method is robust | SST criteria met |
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of this compound in Nadolol API. The stability-indicating nature of the method makes it suitable for routine quality control analysis and for use in stability studies. This comprehensive protocol provides researchers, scientists, and drug development professionals with a reliable tool to ensure the quality and safety of Nadolol.
References
- PRODUCT MONOGRAPH NADOLOL Nadolol Tablets 40, 80 and 160 mg Anti-anginal and Antihypertensive Agent. (2016).
-
Optimized and Validated Stability Indicating RP-HPLC Method for Estimation of Nadolol. (n.d.). ResearchGate. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.) 10th Edition. (2019). EDQM, Council of Europe.
- ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. (1992). Journal of Pharmaceutical and Biomedical Analysis. doi: 10.1016/0731-7085(91)80099-u.
Sources
Application Note: A Comprehensive Protocol for the Isolation of Nadolol EP Impurity G by Preparative HPLC
Abstract
This application note provides a detailed, step-by-step protocol for the isolation and purification of Nadolol EP Impurity G, a critical process-related impurity in the synthesis of the non-selective beta-blocker, Nadolol.[1][2] The presence and quantity of impurities must be strictly controlled to ensure the safety and efficacy of the final drug product.[1] Isolating Impurity G in a highly pure form is essential for its use as a reference standard in analytical method development, validation, and routine quality control.[1][3] This guide details a robust methodology based on reversed-phase high-performance liquid chromatography (HPLC), beginning with analytical method development and systematically scaling up to a preparative procedure. It covers sample preparation, chromatographic conditions, fraction collection, post-purification processing, and final purity verification, offering a complete workflow for researchers, scientists, and drug development professionals.
Introduction to Nadolol and Impurity G
Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension and angina pectoris.[2] During its multi-step synthesis, several process-related impurities can form. This compound, also known as dideoxy nadolol, is a significant impurity identified by the European Pharmacopoeia (EP).[1][4] Its formation is primarily attributed to the incomplete hydroxylation of a key intermediate.[1]
The fundamental difference between Nadolol and Impurity G is structural: Impurity G lacks the two hydroxyl (-OH) groups on the tetrahydronaphthalene ring system.[1] This seemingly small change significantly reduces the molecule's polarity, forming the scientific basis for its chromatographic separation from the more polar parent drug. Accurate monitoring requires a well-characterized reference standard, necessitating its isolation from bulk drug preparations.[5] Preparative HPLC is the technique of choice for this purpose, as it allows for the purification of milligrams to grams of a target compound with high purity.[6]
Table 1: Physicochemical Properties of Nadolol and Impurity G
| Property | Nadolol (Active Pharmaceutical Ingredient) | This compound | Rationale for Separation |
| Chemical Structure | C₁₇H₂₇NO₄ | C₁₇H₂₇NO₂ | Impurity G lacks two hydroxyl groups present on the Nadolol ring structure. |
| IUPAC Name | 5-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol | (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[2] | The nomenclature reflects the absence of the diol functional group. |
| Molecular Weight | 309.40 g/mol | 277.4 g/mol [1][7][8] | The difference in molecular weight corresponds to the two missing oxygen atoms. |
| CAS Number | 42200-33-9 | 33841-03-1[1][2][9] | Unique identifiers for each distinct chemical entity. |
| Relative Polarity | High | Low | The absence of two hydroxyl groups makes Impurity G significantly less polar than Nadolol. In reversed-phase chromatography, it will be more retained on the non-polar stationary phase. |
Principle of the Isolation Strategy
The isolation protocol is founded on the principles of reversed-phase preparative liquid chromatography. The workflow begins at the analytical scale to develop a robust separation method, which is then systematically scaled up for preparative purification.[10][11]
Core Principles:
-
Method Development (Analytical Scale): The initial goal is to achieve maximum selectivity and resolution between Nadolol and Impurity G on a small-scale analytical column. This minimizes the consumption of the valuable crude sample and solvents while allowing for rapid optimization of the mobile phase and gradient conditions.[6][11]
-
Scale-Up: The optimized analytical method is transferred to a preparative scale. This involves adjusting the flow rate, injection volume, and gradient time to accommodate the larger column dimensions while maintaining the separation profile.[10][12]
-
Purification (Preparative Scale): A larger quantity of the crude Nadolol mixture, preferably one enriched with the impurity, is injected onto the preparative column.[13]
-
Fraction Collection: The eluent corresponding to the Impurity G peak is collected using a fraction collector, triggered by a UV detector signal. For enhanced specificity, mass-directed fractionation is highly recommended if available.
-
Post-Processing and Verification: The collected fractions are pooled, the solvent is removed, and the final isolated solid is rigorously tested to confirm its identity and purity.
Materials and Reagents
-
Instrumentation:
-
Analytical HPLC system with UV/PDA detector (Agilent 1260/1290, Waters Alliance, or equivalent).
-
Preparative HPLC system with high-pressure pumps, UV/PDA detector, and automated fraction collector (Agilent 1290 II Prep LC, Waters AutoPurification, or equivalent).
-
Mass Spectrometer (optional, for mass-directed purification).
-
Rotary Evaporator and/or Lyophilizer (Freeze-Dryer).
-
Analytical Balance.
-
Vortex Mixer and Sonicator.
-
-
Columns:
-
Analytical: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Preparative: C18 reversed-phase column with matching stationary phase chemistry (e.g., 30 x 150 mm, 5 µm particle size).
-
-
Chemicals and Solvents:
-
Crude Nadolol drug substance known to contain Impurity G.
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Deionized Water (18.2 MΩ·cm).
-
Formic Acid or Trifluoroacetic Acid (TFA) (LC-MS Grade).
-
Ammonium Acetate or Ammonium Formate (LC-MS Grade).
-
-
Glassware and Consumables:
-
Volumetric flasks, beakers, graduated cylinders.
-
HPLC vials with septa.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Fraction collection tubes or bottles.
-
Round-bottom flasks.
-
Protocol Part A: Analytical Method Development
Objective: To develop a gradient HPLC method that provides baseline resolution (Rs > 1.5) between the main Nadolol peak and the this compound peak.
Rationale: A well-resolved analytical method is the foundation for a successful preparative separation.[6] By maximizing the space between the peaks of interest at a small scale, we increase the loading capacity and the likelihood of collecting pure fractions at the preparative scale. The use of a volatile acidic modifier like formic acid helps to protonate the secondary amine on both molecules, ensuring sharp, symmetrical peak shapes and compatibility with mass spectrometry.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the crude Nadolol sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water to create a 1.0 mg/mL stock solution.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
Initial Chromatographic Conditions:
-
Set up the analytical HPLC system with the C18 column.
-
Run a generic scouting gradient to determine the approximate retention times. Due to its lower polarity, Impurity G is expected to elute after the main Nadolol peak.
Table 2: Suggested Analytical Scouting Gradient
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 5 µL UV Detection 278 nm[14] Gradient 10% B to 90% B over 20 minutes -
-
Method Optimization:
-
Analyze the chromatogram from the scouting run. Identify the Nadolol and Impurity G peaks.
-
Goal: Increase the resolution between these two peaks.
-
Create a "focused gradient" that is shallower around the elution time of the compounds of interest.
-
Example: If Nadolol elutes at 8 minutes and Impurity G at 9.5 minutes (at ~35-45% B), the focused gradient could be adjusted to run from 30% B to 50% B over 15 minutes. This slower change in solvent strength will allow more time for the column to differentiate between the two closely related structures.
-
Perform injections until baseline resolution is achieved. This optimized method will be the basis for the preparative scale-up.
-
Protocol Part B: Scale-Up to Preparative Chromatography
Objective: To transfer the optimized analytical method to the preparative HPLC system to isolate milligram quantities of Impurity G.
Rationale: Scaling up requires maintaining the linear velocity of the mobile phase and the gradient profile in terms of column volumes. This is achieved by adjusting the flow rate and gradient times proportionally to the change in column cross-sectional area.[10][12]
Step-by-Step Protocol:
-
Scale-Up Calculations:
-
Use the following formulas to calculate the preparative method parameters.
-
Flow Rate Scaling:
-
F_prep = F_analyt * (d_prep² / d_analyt²)
-
Where F is the flow rate and d is the column's internal diameter.
-
Example:1.0 mL/min * (30² / 4.6²) = 42.6 mL/min
-
-
Injection Volume Scaling:
-
V_inj_prep = V_inj_analyt * (d_prep² * L_prep) / (d_analyt² * L_analyt)
-
Where V_inj is the injection volume and L is the column length. Assuming length is the same:
-
Example:5 µL * (30² / 4.6²) ≈ 213 µL (This is a starting point; a loading study should be done to maximize yield).
-
-
Gradient Time Scaling:
-
If column lengths are identical, the gradient time (t_grad) remains the same. If lengths differ, it must also be scaled: t_grad_prep = t_grad_analyt * (d_prep² * L_prep) / (d_analyt² * L_analyt) * (F_analyt / F_prep)
-
-
-
-
Preparative Sample Preparation:
-
Prepare a highly concentrated solution of the crude Nadolol. The solubility limit in the injection solvent is the primary constraint.
-
Dissolve ~500 mg of crude Nadolol in a minimal volume of diluent (e.g., 5-10 mL of Methanol/Water). Ensure it is fully dissolved. This high concentration is necessary for mass overload on the preparative column.
-
-
Preparative Run and Fraction Collection:
-
Equilibrate the preparative HPLC system with the scaled-up method parameters.
-
Perform a blank injection (solvent only) to ensure a clean baseline.
-
Inject the concentrated crude sample.
-
Monitor the UV chromatogram in real-time.
-
Program the fraction collector to begin collecting just before the Impurity G peak starts to elute and stop just after it returns to baseline. Collect the main Nadolol peak separately to avoid cross-contamination.
-
Repeat injections as necessary to obtain the desired mass of the impurity.
-
Protocol Part C: Post-Purification Processing and Verification
Objective: To recover the isolated Impurity G as a solid and confirm its purity and identity.
Rationale: This self-validating step is critical to ensure the success of the isolation. The collected fractions contain the pure compound dissolved in the mobile phase, which must be removed. The final product's quality must be analytically confirmed before it can be used as a reference standard.
Step-by-Step Protocol:
-
Purity Check of Fractions:
-
Before pooling, inject a small aliquot from each collected fraction corresponding to Impurity G into the analytical HPLC system.
-
Confirm that each fraction contains the target peak and meets the desired purity level (e.g., >98%). Pool only the pure fractions.
-
-
Solvent Removal:
-
Combine the pure fractions in a large round-bottom flask.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.
-
The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield a fluffy, solid powder. This is the preferred method for obtaining a dry, stable solid without thermal degradation.
-
-
Final Characterization:
-
Purity Assessment: Dissolve a small amount of the final solid and analyze it using the optimized analytical HPLC method. The purity should be determined by area percentage (e.g., >99.0%).
-
Identity Confirmation: Use mass spectrometry (MS) to confirm the molecular weight (277.4 g/mol ).
-
Structural Elucidation: For definitive structural confirmation, particularly for establishing a primary reference standard, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is required.[5]
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution in Analytical Method | Inappropriate mobile phase or gradient slope is too steep. | Try a different organic modifier (e.g., Methanol). Flatten the gradient around the elution time of the target peaks (create a focused gradient). |
| Broad or Tailing Peaks | pH of the mobile phase is not optimal for the basic amine group. Column degradation. | Ensure the mobile phase pH is low (e.g., using 0.1% Formic Acid) to keep the amine protonated. Use a new column. |
| Low Yield After Prep Run | Poor sample solubility, insufficient column loading, or inefficient fraction collection. | Optimize the sample solvent for maximum concentration. Perform a loading study to determine the maximum injectable mass. Adjust fraction collection window. |
| Impurity is Not Pure After Isolation | Overlapping peaks during the preparative run (poor resolution at scale). Fraction collection window is too wide. | Re-optimize the preparative method for better resolution. Narrow the fraction collection window, even if it means sacrificing some yield for higher purity. |
Conclusion
This application note outlines a systematic and robust protocol for the isolation of this compound from a crude drug mixture. By following a logical progression from analytical method development to preparative scale-up and concluding with rigorous verification, a highly pure reference standard can be reliably obtained. This pure standard is indispensable for the accurate quantification of Impurity G in Nadolol drug substances and finished products, thereby ensuring their quality, safety, and compliance with stringent regulatory standards like those set by the European Pharmacopoeia.[15][16]
References
-
Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924. Available at: [Link]
-
LCGC International. (2014). Introduction to Preparative HPLC. LCGC Europe. Available at: [Link]
-
Veeprho. (n.d.). This compound | CAS 33841-03-1. Available at: [Link]
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Aubin, A. J., & Cleary, R. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters Corporation. Available at: [Link]
-
Penduff, P. (2013). Analytical to Preparative HPLC Method Transfer. Agilent Technologies, Inc. Available at: [Link]
-
Bielaski, R. (2019). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science, 21(7), 481-485. Available at: [Link]
-
CATO. (n.d.). 33841-03-1 | this compound. Available at: [Link]
-
Szyper, M., & Kirschbaum, J. J. (1983). High-pressure Liquid Chromatography of Nadolol and Other Beta-Adrenergic Blocking Drugs. Journal of Pharmaceutical Sciences, 72(8), 949-951. Available at: [Link]
-
SynZeal. (n.d.). Nadolol EP Impurity D | 67247-26-1. Available at: [Link]
-
Le, T. N., et al. (2020). Determination of nadolol enantiomers in human plasma using a coupled achiral-chiral high-performance liquid chromatography method. Journal of the Korean Chemical Society, 64(2), 126-133. Available at: [Link]
-
SynZeal. (n.d.). Nadolol | 42200-33-9. Available at: [Link]
-
Impactfactor.org. (2023). A Particular Separation Method Development and Validation of Nadolol and Bendroflumethiazide by using RP-HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Veeprho. (n.d.). This compound | CAS 33841-03-1 (Portuguese). Available at: [Link]
-
Pharmaffiliates. (n.d.). Nadolol-impurities. Available at: [Link]
-
ResearchGate. (2020). (PDF) ISOLATION OF PHARMACEUTICAL IMPURITIES FROM BULK DRUG PREPARATIONS. Available at: [Link]
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Available at: [Link]
-
USP. (n.d.). USP Monographs: Nadolol. USP29-NF24. Available at: [Link]
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EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Nadolol (CAS 42200-33-9). Available at: [Link]
-
Regis Technologies. (2014). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. American Pharmaceutical Review. Available at: [Link]
-
Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2017). Estimation of Nadolol in Bulk and Tablets by Area under Curve and First Order Derivative Spectrophotometry. Available at: [Link]
-
European Medicines Agency (EMA). (2022). Guideline on control of impurities of pharmacopoeial substances. Available at: [Link]
-
European Medicines Agency (EMA). (2004). Control of impurities of pharmacopoeial substances - Scientific guideline. Available at: [Link]
-
Chromato Scientific. (n.d.). This compound. Available at: [Link]
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Jablonski, J., et al. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. Available at: [Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Nadolol EP Impurity G in Nadolol Drug Substance
Introduction
Nadolol is a non-selective beta-adrenergic receptor blocker prescribed for the management of hypertension and angina pectoris. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of Nadolol, including Nadolol EP Impurity G, chemically identified as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.[1][2][3] This impurity, also known as dideoxy nadolol, is structurally similar to Nadolol but lacks the two hydroxyl groups on the tetrahydronaphthalene ring system.[4] Its effective separation and quantification are paramount for manufacturers to comply with stringent regulatory requirements.
This application note presents a detailed protocol for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound in Nadolol drug substance. The methodology is grounded in established chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).[5][6]
Structural Elucidation and Separation Rationale
A successful chromatographic separation hinges on exploiting the physicochemical differences between the analyte of interest and its related impurities.
Nadolol:
-
Chemical Name: (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
-
Molecular Formula: C₁₇H₂₇NO₄
-
Molecular Weight: 309.4 g/mol
-
pKa: 9.67
-
logP: 0.7
This compound:
-
Chemical Name: (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol
-
Molecular Formula: C₁₇H₂₇NO₂
-
Molecular Weight: 277.4 g/mol
The primary structural difference, the absence of the diol group in Impurity G, leads to a significant decrease in polarity compared to the parent Nadolol molecule. This difference in hydrophobicity is the key characteristic to be exploited for their separation by RP-HPLC. A C18 stationary phase, which separates compounds based on their hydrophobic character, is therefore the logical choice for this application.
HPLC Method Development
The objective is to develop a method that provides baseline separation of Nadolol and Impurity G, with good peak shape and a reasonable run time.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase will effectively retain and separate the more hydrophobic Impurity G from the more polar Nadolol. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving the peak shape of the basic analytes. The acidic pH ensures that the amine groups are protonated. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for RP-HPLC, providing good elution strength for the analytes. |
| Gradient Elution | 0-10 min: 20-50% B10-15 min: 50-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B | A gradient is employed to ensure efficient elution of both the more polar Nadolol and the less polar Impurity G, optimizing resolution and analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection Wavelength | 278 nm | Both Nadolol and Impurity G share the same naphthalenoxy chromophore and are expected to have a UV maximum around this wavelength, allowing for sensitive detection of both compounds.[7] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Diluent | Mobile Phase A : Mobile Phase B (80:20 v/v) | Ensures compatibility of the sample with the initial mobile phase conditions, leading to good peak shape. |
Sample Preparation
-
Standard Stock Solution (Nadolol): Accurately weigh about 25 mg of Nadolol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. (Concentration ≈ 1000 µg/mL)
-
Standard Stock Solution (Impurity G): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. (Concentration ≈ 100 µg/mL)
-
System Suitability Solution: Transfer 1.0 mL of the Nadolol standard stock solution and 1.0 mL of the Impurity G standard stock solution into a 10 mL volumetric flask and dilute to volume with diluent. This solution contains approximately 100 µg/mL of Nadolol and 10 µg/mL of Impurity G.
-
Test Solution: Accurately weigh about 25 mg of the Nadolol drug substance sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Method Validation Protocol (as per ICH Q2(R1))
A comprehensive validation of the developed method is essential to demonstrate its suitability for its intended purpose.[5][6]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed on the Nadolol drug substance. The goal is to achieve 5-20% degradation of the API.
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light (in a photostability chamber) for an appropriate duration.
The stressed samples will be analyzed, and the peak purity of Nadolol will be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks. The resolution between Nadolol and any degradation products, including Impurity G, should be greater than 1.5.
Linearity
Prepare a series of solutions of this compound at five concentration levels ranging from the Limit of Quantification (LOQ) to 150% of the expected impurity level (e.g., 0.05%, 0.1%, 0.15%, 0.2%, and 0.3% of the nominal test solution concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy (% Recovery)
The accuracy will be evaluated by spiking a known amount of Impurity G into the Nadolol sample at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery of the impurity will be calculated. The acceptance criteria for recovery are typically between 80.0% and 120.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the system suitability solution on the same day. The relative standard deviation (RSD) of the peak area for Impurity G should be ≤ 5.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be evaluated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ will be determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. These values should be experimentally verified by injecting solutions at the determined concentrations. The LOQ should be at or below the reporting threshold for impurities.
Robustness
The robustness of the method will be assessed by making deliberate small variations in the chromatographic parameters and observing the effect on the results. Parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous mobile phase (± 0.2 units)
The system suitability parameters (resolution, tailing factor, theoretical plates) should remain within acceptable limits for all variations.
System Suitability
Before each analytical run, the system suitability solution will be injected to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Resolution (between Nadolol and Impurity G) | ≥ 2.0 |
| Tailing Factor (for Nadolol and Impurity G peaks) | ≤ 2.0 |
| Theoretical Plates (for Nadolol peak) | ≥ 2000 |
| %RSD of replicate injections (n=6) | ≤ 5.0% for Impurity G peak area |
Visualization of the Method Development Workflow
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the separation and quantification of this compound in Nadolol drug substance. The method is designed to be stability-indicating, specific, linear, accurate, precise, and robust, meeting the stringent requirements for pharmaceutical quality control. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended use in a regulated environment, contributing to the overall quality and safety of Nadolol-containing drug products. It is recommended that this method be verified against the current European Pharmacopoeia monograph for Nadolol to ensure full compliance.
References
- British Pharmacopoeia Commission. British Pharmacopoeia. The Department of Health and Social Services and Public Safety, 2008.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
- ICH. Q3A(R2) Impurities in New Drug Substances. 2006.
- Lacroix, P. M., et al. "Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds." Journal of Pharmaceutical and Biomedical Analysis, vol. 10, no. 10-12, 1992, pp. 917-24.
- Olajire, A., et al. "A new spectrophotometric method for the determination of Nadolol." Journal of the Iranian Chemical Society, vol. 3, no. 3, 2006, pp. 277-84.
- United States Pharmacopeia and National Formulary (USP 30-NF 25).
- Vijayalakshmi, R., et al.
-
Protheragen. "this compound". [Link]
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Veeprho. "this compound | CAS 33841-03-1". [Link]
-
Chromato Scientific. "this compound | Chromato Scientific: Complex Impurity Reference Standards and Deuterated Compounds". [Link]
-
Pharmaffiliates. "Nadolol-impurities". [Link]
-
SynZeal. "Nadolol | 42200-33-9". [Link]
-
Drugs.com. "Nadolol Monograph for Professionals". [Link]
- Smith, A. A., et al. "Development of analytical method and validation for Nadolol in pure and pharmaceutical formulations using UV-spectrophotometry and spectrofluorimetry using Hydrochloric acid." Asian Journal of Pharmaceutical and Clinical Research, vol. 12, no. 6, 2019, pp. 1-5.
- Anton Smith, A., et al. "DEVELOPMENT OF ANALYTICAL METHOD AND VALIDATION OF NADOLOLIN PURE AND PHARMACEUTICAL FORMULATIONS USING UV-SPECTROPHOTOMETRY AND SPECTROFLUORIMETRY." International Journal of Pharmaceutical Sciences and Research, vol. 11, no. 6, 2020, pp. 2831-36.
-
European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM, Council of Europe. 2023. [Link]
Sources
Application of Nadolol EP Impurity G in ANDA Submissions: A Technical Guide for Drug Development Professionals
Preamble: Navigating the Nuances of Impurity Profiling in Generic Drug Applications
In the landscape of generic drug development, the meticulous characterization and control of impurities are paramount. For a well-established therapeutic agent like Nadolol, a non-selective beta-adrenergic receptor antagonist, demonstrating bioequivalence to the Reference Listed Drug (RLD) is only one facet of a successful Abbreviated New Drug Application (ANDA). A comprehensive understanding of the impurity profile, including process-related impurities such as Nadolol EP Impurity G, is a critical determinant of regulatory approval. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound as a reference standard in the preparation of robust ANDA submissions. We will delve into the mechanistic origins of this impurity, present validated analytical protocols for its quantification, and contextualize its significance within the regulatory framework established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Genesis of this compound: A Story of Incomplete Synthesis
This compound, chemically known as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is a process-related impurity in the synthesis of Nadolol.[1][2] Also referred to as dideoxy nadolol, its formation is a direct consequence of an incomplete hydroxylation step during the manufacturing process.[1]
The primary synthetic route to Nadolol often involves the cis-hydroxylation of the tetrahydronaphthalene ring system of an intermediate.[1] When this critical hydroxylation step is incomplete or sub-optimal, a portion of the intermediate bypasses this transformation, leading to the formation of this compound, which lacks the two hydroxyl groups present in the final active pharmaceutical ingredient (API).[1] Understanding this formation pathway is not merely an academic exercise; it is fundamental to developing a robust manufacturing process that minimizes the levels of this impurity and informs the analytical strategies required for its monitoring.
Analytical Control Strategy: A Validated RP-HPLC Method for the Quantification of this compound
A robust, validated, stability-indicating analytical method is the cornerstone of any impurity control strategy. For the determination of this compound in the presence of Nadolol and its other related substances, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.[3][4] The following protocol is a comprehensive, field-proven method that provides the necessary specificity, sensitivity, and accuracy for this purpose.
Principle and Rationale
This method utilizes a C18 stationary phase to separate Nadolol and its impurities based on their hydrophobicity. The mobile phase, a buffered mixture of organic solvents, is optimized to achieve adequate resolution between the main component and all potential impurities. UV detection is employed for quantification, leveraging the chromophoric nature of the naphthalene ring present in both Nadolol and its impurities.
Materials and Instrumentation
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Phosphate Buffer (pH adjusted to 7.0) |
| Mobile Phase B | Acetonitrile and Methanol (in a specified ratio) |
| Detector Wavelength | 220 nm[5] |
| Nadolol Reference Standard | USP or EP grade |
| This compound Reference Standard | Certified Reference Material (CRM) |
| Solvents | HPLC grade acetonitrile, methanol, and water |
| Reagents | Analytical grade sodium dihydrogen phosphate |
Step-by-Step Protocol
-
Preparation of Mobile Phase:
-
Prepare a 0.01 M solution of sodium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH to 7.0 using a suitable acid or base.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
The final mobile phase composition will be an isocratic mixture of Mobile Phase A and Mobile Phase B (e.g., a 25:75 v/v ratio), optimized for the specific column and system.[5]
-
-
Preparation of Standard Solutions:
-
Nadolol Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Nadolol Reference Standard in the mobile phase.
-
This compound Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase.
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of Nadolol (e.g., 100 µg/mL) and this compound at the expected specification level (e.g., 0.15%).
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the Nadolol drug substance or a crushed tablet powder in the mobile phase to achieve a final concentration of Nadolol of approximately 1000 µg/mL.
-
Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm[5]
-
Run Time: Sufficient to allow for the elution of all impurities and the main peak.
-
-
Data Analysis and Calculation:
-
Identify the peaks of Nadolol and this compound in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the percentage of this compound in the sample using the following formula:
Where:
-
Area_ImpG_Sample is the peak area of Impurity G in the sample chromatogram.
-
Area_ImpG_Std is the peak area of Impurity G in the standard chromatogram.
-
Conc_ImpG_Std is the concentration of Impurity G in the standard solution.
-
Conc_Sample is the concentration of the Nadolol sample.
-
Method Validation
This analytical method must be validated in accordance with ICH Q2(R1) guidelines. The validation parameters should include:
-
Specificity: Demonstrated by the resolution of this compound from Nadolol and other potential impurities. Forced degradation studies should be performed to ensure peak purity.
-
Linearity: Assessed over a range of concentrations for this compound (e.g., from the limit of quantification to 150% of the specification limit).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established to ensure the method's sensitivity.
-
Robustness: Assessed by making small, deliberate variations to the method parameters.
Application in ANDA Submissions: A Regulatory Perspective
The data generated from the validated analytical method for this compound is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA, specifically within Module 3 of the Common Technical Document (CTD).
Setting Acceptance Criteria
The acceptance criteria for this compound in the drug substance and drug product specifications should be established based on a thorough evaluation of batch data and in accordance with regulatory guidelines, primarily ICH Q3A(R2) and Q3B(R2).
| Guideline | Threshold | Requirement |
| ICH Q3A/Q3B | Identification Threshold | For a maximum daily dose of Nadolol (up to 320 mg), the identification threshold is typically 0.10%. Any impurity at or above this level should be identified. |
| ICH Q3A/Q3B | Qualification Threshold | The qualification threshold is typically 0.15%. Impurities above this level must be qualified, meaning their biological safety has been established. |
Qualification of this compound:
Qualification can be achieved through several pathways:
-
Comparison with the Reference Listed Drug (RLD): The most common approach for an ANDA is to demonstrate that the level of this compound in the generic product is not significantly higher than in the RLD. This involves a comparative analysis of the impurity profiles of the generic and RLD products using the same validated, stability-indicating HPLC method.
-
Scientific Literature: If there is sufficient data in the scientific literature to support the safety of this compound at the proposed level, this can be used for qualification.
-
Metabolite Data: If this compound is also a significant metabolite of Nadolol, it is generally considered qualified.
Presentation in the Common Technical Document (CTD)
The information regarding this compound should be meticulously documented in the following sections of the CTD:
-
Module 2.3: Quality Overall Summary (QOS): A high-level summary of the impurity control strategy, including the identification and qualification of this compound.
-
Module 3.2.S.3.2: Impurities: This section should contain a detailed discussion of the potential and actual impurities, including this compound. It should include:
-
The chemical structure and origin of the impurity.
-
A summary of the batch analysis data showing the levels of the impurity in different batches of the drug substance.
-
A justification for the proposed acceptance criteria.
-
-
Module 3.2.S.4.2: Analytical Procedures: The full, detailed analytical procedure for the determination of this compound.
-
Module 3.2.S.4.3: Validation of Analytical Procedures: The complete validation report for the analytical method.
-
Module 3.2.P.5.4: Control of Drug Product: Similar information as for the drug substance, but for the finished dosage form.
-
Module 3.2.P.5.5: Characterization of Impurities: Detailed information on the characterization and qualification of this compound.
Visualizing the Workflow: From Impurity Identification to ANDA Submission
The following diagram illustrates the logical workflow for managing this compound in the context of an ANDA submission.
Caption: Workflow for this compound in ANDA Submissions.
Conclusion: A Proactive Approach to Impurity Management
The successful inclusion of a generic nadolol product in the market hinges on a proactive and scientifically sound approach to impurity management. This compound, as a known process-related impurity, requires careful consideration throughout the drug development lifecycle. By understanding its formation, implementing a validated analytical control strategy, and aligning the impurity specifications with regulatory expectations, ANDA sponsors can build a robust CMC package that demonstrates product quality and consistency. The use of a well-characterized this compound reference standard is not merely a regulatory requirement; it is a fundamental tool for ensuring the safety and efficacy of the generic drug product, ultimately benefiting the patients who rely on these essential medicines.
References
-
Optimized and Validated Stability Indicating RP-HPLC Method for Estimation of Nadolol. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed. PubMed. Available at: [Link]
-
A Particular Separation Method Development and Validation of Nadolol and Bendroflumethiazide by using RP-HPLC - Impactfactor. Impactfactor.org. Available at: [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
M4Q: The CTD – Quality. U.S. Food and Drug Administration. Available at: [Link]
-
This compound | CAS 33841-03-1 - Veeprho. Veeprho. Available at: [Link]
Sources
Application Note: A Robust LC-MS/MS Method for the Characterization of Nadolol EP Impurity G
Abstract
This application note presents a detailed, robust, and highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the definitive characterization and quantification of Nadolol EP Impurity G, a critical process-related impurity in Nadolol active pharmaceutical ingredient (API). Nadolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and angina pectoris.[1] The control of impurities is mandated by pharmacopeial standards, such as the European Pharmacopoeia (EP), to ensure the safety and efficacy of the final drug product.[2] This guide provides a comprehensive protocol, from sample preparation to data interpretation, grounded in established analytical principles. The causality behind key experimental choices is explained to empower researchers in adapting and validating this methodology.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, the adage "the process defines the product" holds profound significance. During the synthesis of Nadolol, a variety of related substances can be formed, including this compound.[3] This specific impurity, also known as Dideoxy Nadolol, is chemically designated as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.[1][3] Its structure is differentiated from the parent Nadolol molecule by the absence of the two hydroxyl groups on the tetrahydronaphthalene ring system.
Chemical Structures:
-
Nadolol: C₁₇H₂₇NO₄, Molecular Weight: 309.40 g/mol
-
This compound: C₁₇H₂₇NO₂, Molecular Weight: 277.4 g/mol [3][4]
The presence of such impurities, even at trace levels, can potentially impact the drug's safety and efficacy profile.[3] Therefore, regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) mandate strict control over them.[2] LC-MS/MS stands as the gold standard for this task due to its unparalleled sensitivity and specificity, allowing for confident identification and quantification even when impurities co-elute with the main API or other components in traditional HPLC-UV methods.
This document serves as a practical guide for drug development professionals to implement a reliable LC-MS/MS workflow for the characterization of this compound.
Experimental Workflow & Protocols
The overall analytical workflow is designed for clarity, robustness, and ease of implementation. It begins with the precise preparation of standards and samples, followed by chromatographic separation and subsequent detection and characterization by tandem mass spectrometry.
Caption: Overall workflow for this compound characterization.
Materials and Reagents
-
Reference Standards: Nadolol EP Reference Standard and this compound Reference Standard. These are commercially available from various pharmacopeial and chemical suppliers.[4][5][6]
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic acid (≥99% purity).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Standard and Sample Preparation Protocol
Rationale: Accurate preparation is foundational for quantitative accuracy. Using a diluent that is compatible with the mobile phase ensures good peak shape and method robustness.
-
Impurity G Stock Solution (100 µg/mL):
-
Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary.
-
-
Nadolol Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of Nadolol EP Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
-
System Suitability Solution (SSS):
-
Prepare a solution containing 100 µg/mL of Nadolol and 0.5 µg/mL of this compound in the Diluent. This solution is used to verify chromatographic resolution and detector sensitivity.
-
-
Sample Solution (1 mg/mL of Nadolol API):
-
Accurately weigh approximately 25 mg of the Nadolol API sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter if necessary before injection.
-
LC-MS/MS Instrumental Method
Rationale for Method Choices:
-
Column: A C18 stationary phase is selected for its excellent retention and separation of moderately polar compounds like Nadolol and its impurities.[7][8][9]
-
Mobile Phase: A low concentration of formic acid is used to promote protonation of the analytes, which is essential for positive mode Electrospray Ionization (ESI+). Acetonitrile is chosen as the organic modifier for its strong elution strength and compatibility with MS.[10]
-
Gradient Elution: A gradient is employed to ensure that the more retained (less polar) Impurity G is eluted with a good peak shape in a reasonable timeframe, while providing sharp peaks for the main Nadolol component.
-
Ionization: ESI in positive mode is highly effective for compounds like beta-blockers containing secondary amine groups, which are readily protonated.[7][10]
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| LC System | High-Performance LC system with binary pump |
| Column | C18 Reversed-Phase, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-9.1 min (90-10% B), 9.1-12 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Collision Gas | Argon |
Data Analysis and Characterization
Identification and Confirmation
The primary identification of this compound is achieved by comparing the retention time (RT) from the sample analysis with that of a certified reference standard. Definitive confirmation is provided by the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion (related to the molecule's mass) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).
Table 3: MRM Transitions for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| Nadolol | 310.2 | 254.2 | Quantifier / Confirmation |
| Nadolol | 310.2 | 91.1 | Qualifier |
| This compound | 278.4 | 222.3 | Quantifier |
| This compound | 278.4 | 86.1 | Qualifier |
Note: The precursor ions correspond to the protonated molecules [M+H]⁺. The transition for Nadolol (310.2 → 254.2) is consistent with published methods.[8][9]
Fragmentation Pathway of this compound
Understanding the fragmentation is key to method development and trustworthiness. The proposed fragmentation for this compound ([C₁₇H₂₇NO₂ + H]⁺, m/z 278.4) is based on the common fragmentation behavior of beta-blockers.
-
Quantifier Ion (m/z 222.3): This product ion is proposed to form via the neutral loss of isobutene (C₄H₈, 56.1 Da) from the protonated tert-butylamino side chain. This is a characteristic fragmentation for beta-blockers with this functional group.
-
Qualifier Ion (m/z 86.1): This product ion corresponds to the protonated tert-butylamino fragment itself, [CH₂(OH)CH=NH-C(CH₃)₃]⁺ or a related stable fragment, formed by cleavage at the ether linkage. The presence of this second, structurally significant fragment provides orthogonal confirmation of the impurity's identity.
Caption: Proposed fragmentation pathway for this compound.
System Validation and Trustworthiness
To ensure the protocol is self-validating, a System Suitability Test (SST) must be performed before any sample analysis.
-
Resolution: Injecting the SSS, the chromatographic resolution between the Nadolol and this compound peaks should be greater than 2.0. Given that Impurity G is less polar, it is expected to have a higher retention time than Nadolol on the C18 column.
-
Sensitivity: The signal-to-noise ratio (S/N) for the this compound peak in the SSS (at the 0.05% level relative to a 1 mg/mL Nadolol sample) should be greater than 10.
-
Carryover: A blank injection (Diluent only) should be run after the highest concentration standard to ensure no carryover affects subsequent analyses.
Conclusion
This application note details a highly selective and sensitive LC-MS/MS method for the characterization of this compound. By leveraging the specificity of MRM and a well-defined chromatographic separation, this protocol provides a reliable framework for researchers and quality control analysts. The explanation of the rationale behind method parameters and the inclusion of system suitability criteria ensure that the method is not only robust but also trustworthy, meeting the stringent requirements of pharmaceutical analysis and regulatory compliance.
References
-
Veeprho. (n.d.). This compound | CAS 33841-03-1. Available at: [Link]
-
SynZeal. (n.d.). Nadolol | 42200-33-9. Available at: [Link]
-
Systematic Reviews in Pharmacy. (2021). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. Available at: [Link]
-
ResearchGate. (2014). Radiodegradation of nadolol in the solid state and identification of its radiolysis products by UHPLC–MS method. Available at: [Link]
-
Pharmaffiliates. (n.d.). Nadolol-impurities. Available at: [Link]
-
ResearchGate. (2021). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. Available at: [Link]
-
PubMed. (2023). A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study. Available at: [Link]
-
Veeprho. (n.d.). Nadolol EP Impurity A. Available at: [Link]
-
ResearchGate. (2023). A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study | Request PDF. Available at: [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Available at: [Link]
-
Veeprho. (n.d.). Nadolol EP Impurity C. Available at: [Link]
-
Semantic Scholar. (1987). High-sensitivity determination of nadolol in plasma with mass-selective detection. Available at: [Link]
-
PubMed. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Available at: [Link]
-
MDPI. (2023). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. Available at: [Link]
-
PubMed. (1978). Determination of serum nadolol levels by GLC--selected ion monitoring mass spectrometry: comparison with a spectrofluorometric method. Available at: [Link]
-
ResearchGate. (2021). (PDF) Bio-Analytical Stability Studies of Nadolol Material. Available at: [Link]
-
JIDPTS. (n.d.). FORMULATION AND EVALUATION OF NADOLOL FLOATING TABLETS. Available at: [Link]
-
PubMed Central. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Available at: [Link]
-
PubMed. (1992). Utilizing nuclear magnetic resonance (NMR) spectroscopy for assessing nadolol racemate composition. Available at: [Link]
Sources
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- 2. edqm.eu [edqm.eu]
- 3. Buy this compound | 33841-03-1 [smolecule.com]
- 4. Nadolol | 42200-33-9 | SynZeal [synzeal.com]
- 5. This compound | CAS No: 33841-03-01 [aquigenbio.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Forced Degradation Studies of Nadolol and Impurity G
Abstract: This comprehensive technical guide provides a detailed framework for conducting forced degradation studies of Nadolol, a non-selective beta-adrenergic receptor antagonist. It specifically addresses the formation and quantification of Nadolol Impurity G, a known process-related impurity. This document outlines the scientific rationale behind stress testing, provides step-by-step protocols for acidic, basic, oxidative, thermal, and photolytic degradation, and details a stability-indicating UHPLC-MS/MS method for the separation and characterization of Nadolol and its degradation products. This guide is intended for researchers, scientists, and drug development professionals working on the formulation, stability testing, and quality control of Nadolol.
Introduction: The Imperative of Forced Degradation in Drug Development
Nadolol is a widely prescribed medication for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its chemical stability is a critical attribute that ensures its safety, efficacy, and shelf-life. Forced degradation, or stress testing, is a fundamental component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2] The primary objectives of forced degradation studies are to develop and validate stability-indicating analytical methods, understand the intrinsic stability of the drug molecule, and predict its degradation profile under various environmental conditions.[4]
A key focus of this application note is Nadolol Impurity G, chemically identified as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.[5][6] Understanding the conditions under which Impurity G is formed is crucial for controlling its levels in the final drug product and ensuring patient safety.
Chemical Structures
Nadolol:
-
IUPAC Name: (2R,3S)-5-[[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
-
Molecular Formula: C₁₇H₂₇NO₄
-
Molecular Weight: 309.40 g/mol
Nadolol Impurity G:
-
IUPAC Name: (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[6]
-
Molecular Formula: C₁₇H₂₇NO₂[5]
-
Molecular Weight: 277.4 g/mol [5]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the comprehensive workflow for conducting forced degradation studies of Nadolol.
Caption: Experimental workflow for Nadolol forced degradation studies.
Detailed Protocols for Forced Degradation
The following protocols are designed to achieve a target degradation of 5-20%, as recommended by ICH guidelines.[2] The precise duration of exposure may need to be adjusted based on preliminary experiments.
Acidic Hydrolysis
Rationale: To assess the susceptibility of Nadolol to degradation in an acidic environment, which can be encountered during formulation or in physiological conditions.
Protocol:
-
Prepare a 1 mg/mL solution of Nadolol in methanol.
-
To 1 mL of the Nadolol solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for UHPLC-MS/MS analysis.
Basic Hydrolysis
Rationale: To evaluate the stability of Nadolol in an alkaline environment, which is relevant for certain formulation strategies and manufacturing processes.
Protocol:
-
Prepare a 1 mg/mL solution of Nadolol in methanol.
-
To 1 mL of the Nadolol solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at 60°C for 8 hours.
-
At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase for analysis.
Oxidative Degradation
Rationale: To determine the susceptibility of Nadolol to oxidation, which can occur in the presence of atmospheric oxygen or oxidizing excipients.
Protocol:
-
Prepare a 1 mg/mL solution of Nadolol in methanol.
-
To 1 mL of the Nadolol solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 48 hours, protected from light.
-
At appropriate time points (e.g., 6, 12, 24, 48 hours), withdraw an aliquot.
-
Dilute the sample with the mobile phase for immediate UHPLC-MS/MS analysis.
Thermal Degradation
Rationale: To assess the stability of Nadolol in the solid state when exposed to elevated temperatures, simulating potential storage and transportation conditions.
Protocol:
-
Place a thin layer of Nadolol powder in a petri dish.
-
Expose the sample to dry heat at 80°C in a calibrated oven for 72 hours.
-
At specified intervals (e.g., 24, 48, 72 hours), withdraw a portion of the solid sample.
-
Prepare a solution of the stressed sample in methanol at a concentration of 1 mg/mL.
-
Dilute the solution with the mobile phase for analysis.
Photolytic Degradation
Rationale: To evaluate the light sensitivity of Nadolol, which is a critical parameter for packaging and storage recommendations.
Protocol:
-
Prepare a 1 mg/mL solution of Nadolol in methanol.
-
Expose the solution in a quartz cuvette to a photostability chamber.
-
The exposure should comply with ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the sample with the mobile phase for UHPLC-MS/MS analysis.
Proposed Stability-Indicating UHPLC-MS/MS Method
Rationale: A highly sensitive and selective UHPLC-MS/MS method is essential for the separation and quantification of Nadolol from its closely related impurities and degradation products.
| Parameter | Condition |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Nadolol: 310.2 -> 254.1; Impurity G: 278.2 -> 222.1 |
| Collision Energy | Optimized for each transition |
Potential Degradation Pathway of Nadolol
The following diagram illustrates a plausible degradation pathway for Nadolol, including the formation of Impurity G.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Buy Nadolol EP Impurity G | 33841-03-1 [smolecule.com]
- 6. veeprho.com [veeprho.com]
Mastering Quality Control: A Guide to the Procurement and Application of Nadolol EP Impurity G Reference Material
For researchers, scientists, and drug development professionals engaged in the pharmaceutical analysis of Nadolol, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive overview of the procurement, qualification, and application of Nadolol EP Impurity G reference material, a critical component in the quality control of Nadolol active pharmaceutical ingredients (APIs) and finished drug products. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them, empowering you to maintain the highest standards of scientific integrity in your work.
Introduction: The Significance of Nadolol and the Control of Impurity G
Nadolol is a non-selective beta-adrenergic receptor blocker prescribed for the management of hypertension and angina pectoris.[1] Its therapeutic efficacy is intrinsically linked to its purity profile. Impurities, which can arise during synthesis, degradation, or storage, have the potential to impact the safety and effectiveness of the final drug product.[2]
This compound, chemically known as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is a process-related impurity in the synthesis of Nadolol.[3][4] Its effective monitoring and control are mandated by regulatory bodies such as the European Pharmacopoeia (EP) to ensure the quality and consistency of Nadolol-containing medicines. The use of a well-characterized reference material for Impurity G is therefore not just a matter of good practice, but a regulatory necessity.
Procurement and Qualification of this compound Reference Material
The foundation of reliable impurity profiling lies in the quality of the reference material. The procurement and qualification of this compound is a multi-step process that demands careful consideration and thorough documentation.
Sourcing a Reliable Supplier
A number of reputable chemical suppliers offer this compound reference material. When selecting a vendor, it is crucial to assess their quality systems and the comprehensiveness of the documentation they provide. Look for suppliers who can provide a detailed Certificate of Analysis (CoA) with comprehensive characterization data.[5][6][7][8]
Table 1: Key Supplier Selection Criteria
| Criteria | Rationale |
| Comprehensive Certificate of Analysis (CoA) | The CoA is the primary document attesting to the identity, purity, and quality of the reference material. It should include detailed analytical data.[5] |
| Traceability to Pharmacopeial Standards | Where possible, the reference material should have traceability to primary standards from recognized pharmacopoeias (e.g., EP, USP).[6] |
| ISO 17034 / ISO 17025 Accreditation | Accreditation to these standards indicates a high level of competence and a robust quality management system for the production of reference materials. |
| Technical Support | A responsive and knowledgeable technical support team can be invaluable for troubleshooting and answering questions about the reference material. |
| Regulatory Compliance Information | The supplier should be able to provide information on the compliance of their material with relevant regulatory guidelines. |
The Certificate of Analysis (CoA): A Critical Examination
The Certificate of Analysis is the cornerstone of reference material qualification. It should be meticulously reviewed to ensure it contains the necessary information to confirm the material's identity and purity.
A comprehensive CoA for this compound should include the following:
-
Identification: Confirmation of the chemical structure using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of this compound.
-
Purity: The purity of the reference material should be determined by a stability-indicating chromatographic method, typically HPLC. The chromatogram should show a single major peak corresponding to Impurity G, with any other peaks being minor and well-resolved.
-
Assay: The assay value, often determined by mass balance or quantitative NMR (qNMR), provides the certified concentration of the impurity.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by Gas Chromatography (GC) to quantify any remaining solvents from the synthesis process.
-
Inorganic Impurities: Assessed by methods such as residue on ignition.
Table 2: Representative Data on a Certificate of Analysis for this compound
| Test | Method | Specification | Representative Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity by ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |
| Identity by MS | Mass Spectrometry | Conforms to molecular weight (277.4 g/mol ) | Conforms |
| Purity by HPLC | HPLC-UV | ≥ 98.0% | 99.5% |
| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-HS | Meets ICH limits | Conforms |
| Assay (as is) | Mass Balance | Report Value | 99.2% |
| Storage | - | Store at 2-8°C, protected from light | - |
| Retest Date | - | 24 months from date of release | - |
Analytical Application of this compound Reference Material
The primary application of the this compound reference material is in the development and validation of analytical methods for the quality control of Nadolol. The following sections provide a detailed protocol for a stability-indicating RP-HPLC method suitable for this purpose.
Recommended Stability-Indicating RP-HPLC Method
This method is designed to separate Nadolol from its known impurities, including Impurity G, and any potential degradation products.[9]
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Enable C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:0.01 M Sodium Dihydrogen Phosphate Buffer pH 7.0 (60:15:25 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Sufficient to elute all components (e.g., 20 minutes) |
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides good retention and selectivity for the moderately nonpolar Nadolol and its impurities.
-
Mobile Phase: The combination of methanol and acetonitrile as organic modifiers allows for the optimization of selectivity. The phosphate buffer controls the pH and ensures consistent retention times. A pH of 7.0 is chosen to ensure that Nadolol and its impurities are in a suitable ionization state for good chromatographic separation.
-
Detection Wavelength: 220 nm is a common wavelength for the detection of aromatic compounds like Nadolol and its impurities, providing good sensitivity.
System Suitability Testing
Before any sample analysis, the performance of the HPLC system must be verified through system suitability testing. This ensures that the chromatographic system is capable of providing accurate and precise results.
Protocol for System Suitability:
-
Prepare a System Suitability Solution: This solution should contain Nadolol and a low concentration of this compound (e.g., at the reporting threshold).
-
Inject the Solution: Make at least five replicate injections of the system suitability solution.
-
Evaluate the Parameters: The following parameters should be assessed and meet the acceptance criteria.
Table 4: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) for Nadolol peak | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates for Nadolol peak | ≥ 2000 | Indicates column efficiency and good separation. |
| Resolution between Nadolol and Impurity G peaks | ≥ 2.0 | Ensures baseline separation for accurate quantification of the impurity. |
| % RSD of Peak Areas for Nadolol (from 5 replicates) | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Diagram 1: Experimental Workflow for System Suitability Testing
Caption: Workflow for ensuring HPLC system performance before sample analysis.
Preparation of Standard and Sample Solutions
Accurate preparation of standard and sample solutions is critical for obtaining reliable quantitative results.[10]
Protocol for Standard Solution Preparation (Example Concentration):
-
Stock Solution (Impurity G): Accurately weigh approximately 10 mg of this compound reference material into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This gives a stock solution of approximately 100 µg/mL.
-
Working Standard Solution: Further dilute the stock solution with the mobile phase to a final concentration relevant to the specification limit of the impurity (e.g., 1.0 µg/mL).
Protocol for Sample Solution Preparation (Drug Substance - API):
-
Accurately weigh approximately 100 mg of the Nadolol API into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This gives a sample solution with a concentration of approximately 1000 µg/mL.
Protocol for Sample Solution Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 Nadolol tablets.[11]
-
Accurately weigh a portion of the powder equivalent to 100 mg of Nadolol into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the Nadolol.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.
Diagram 2: Sample Preparation Workflow
Caption: Preparation of API and tablet samples for HPLC analysis.
Quantification of this compound
The amount of Impurity G in the sample can be calculated using the peak areas obtained from the chromatograms of the standard and sample solutions.
Calculation:
Where:
-
Area_Imp_Sample: Peak area of Impurity G in the sample chromatogram.
-
Area_Imp_Standard: Peak area of Impurity G in the standard chromatogram.
-
Conc_Standard: Concentration of this compound in the standard solution (in mg/mL).
-
Conc_Sample: Concentration of Nadolol in the sample solution (in mg/mL).
Stability and Storage of this compound Reference Material
To ensure the integrity of the reference material, it is crucial to adhere to the manufacturer's recommended storage conditions. Typically, this compound should be stored at 2-8°C and protected from light.[3] Stability studies on Nadolol have shown that it is susceptible to degradation under acidic and alkaline hydrolytic conditions, as well as oxidation.[9] While the reference material for the impurity is expected to be more stable, it is good practice to handle it with care and monitor for any signs of degradation. A requalification of the reference material should be performed at the interval specified by the supplier to ensure its continued fitness for use.
Conclusion
The procurement and proper application of this compound reference material are fundamental to the robust quality control of Nadolol. By carefully selecting suppliers, meticulously evaluating the Certificate of Analysis, and employing a validated, stability-indicating analytical method, researchers and drug development professionals can ensure the accuracy and reliability of their data. This, in turn, contributes to the overall safety and efficacy of Nadolol-containing medications, safeguarding public health.
References
-
ResearchGate. Optimized and Validated Stability Indicating RP-HPLC Method for Estimation of Nadolol. Retrieved from [Link]
-
Chromato Scientific. This compound | Chromato Scientific: Complex Impurity Reference Standards and Deuterated Compounds. Retrieved from [Link]
-
Veeprho. This compound | CAS 33841-03-1. Retrieved from [Link]
-
SynZeal. Nadolol EP Impurity D | 67247-26-1. Retrieved from [Link]
-
LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
-
PubChem. Nadolol. Retrieved from [Link]
-
Pharmaffiliates. Nadolol-impurities. Retrieved from [Link]
- Google Patents. EP0445250B1 - Process for preparing nadolol.
-
JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). FORMULATION AND EVALUATION OF NADOLOL FLOATING TABLETS. Retrieved from [Link]
-
LCGC. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]
-
Government of Canada. (2016, June 24). PRODUCT MONOGRAPH NADOLOL Nadolol Tablets 40, 80 and 160 mg Anti-anginal and Antihypertensive Agent. Retrieved from [Link]
-
European Medicines Agency. Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. Estimation of Nadolol in Bulk and Tablets by Area under Curve and First Order Derivative Spectrophotometry. Retrieved from [Link]
-
Scholars Research Library. RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Retrieved from [Link]
-
USP29-NF24. USP Monographs: Nadolol Tablets. Retrieved from [Link]
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- 5. scribd.com [scribd.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Compounding and stability studies of liquid oral formulations of beta-blockers (bisoprolol, betaxolol, and nadolol) for paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Shape Issues for Nadolol EP Impurity G
Welcome to the Technical Support Center for the analysis of Nadolol and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of Nadolol EP Impurity G. As a polar, basic compound, Impurity G can present specific difficulties, most notably poor peak shape, which can compromise the accuracy and precision of your results.
This resource provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format. We will delve into the root causes of common chromatographic problems and offer practical, step-by-step solutions to optimize your method and achieve symmetrical, well-defined peaks for this compound.
Understanding the Analyte: this compound
This compound, also known as dideoxy nadolol, is a process-related impurity in the synthesis of Nadolol.[1] Its chemical structure features a secondary amine and a hydroxyl group, making it a polar and basic molecule. The basic nature of the secondary amine is a primary factor contributing to challenging chromatographic behavior, particularly peak tailing in reversed-phase HPLC. This tailing is often a result of secondary interactions between the protonated amine and residual acidic silanol groups on the surface of silica-based stationary phases.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for this compound is showing significant tailing. What is the primary cause and how can I fix it?
A1: Understanding and Mitigating Peak Tailing
Peak tailing for basic compounds like Impurity G is most commonly caused by strong, unwanted interactions with the stationary phase. Specifically, the protonated secondary amine on Impurity G can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the HPLC column. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" peak.
Here’s a systematic approach to address this issue:
Step 1: Mobile Phase pH Adjustment
The ionization state of both your analyte and the column's silanol groups is highly dependent on the mobile phase pH.[4]
-
The Science: By lowering the mobile phase pH, you can suppress the ionization of the silanol groups. At a pH of around 3 or lower, the majority of silanol groups will be in their neutral, protonated form (Si-OH), significantly reducing the ionic interaction with the positively charged Impurity G.[2][5]
-
Protocol:
-
Prepare your aqueous mobile phase component with a suitable buffer. Phosphate buffers are effective, but be mindful of their potential to precipitate with high concentrations of acetonitrile.[2] Volatile buffers like ammonium formate or ammonium acetate are excellent choices, especially for LC-MS applications.[2]
-
Adjust the pH of the aqueous component to between 2.5 and 3.0 using an appropriate acid (e.g., formic acid or phosphoric acid).
-
Ensure your column is stable at this low pH. Modern, high-purity silica columns are generally more robust under acidic conditions.
-
Step 2: Column Selection and Technology
The choice of HPLC column is critical for analyzing basic compounds.
-
The Science: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher metal content and more acidic silanol groups, which exacerbates peak tailing. Modern "Type B" high-purity silica columns have fewer impurities and are often end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small, less reactive group (like a trimethylsilyl group), effectively shielding them from interacting with basic analytes.[3][5]
-
Recommendation:
-
Utilize a modern, high-purity, end-capped C18 or C8 column.
-
Consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid particle technology, which are designed to provide better peak shape for polar and basic compounds.
-
Step 3: Using Mobile Phase Additives (A more traditional approach)
-
The Science: Adding a competing base, such as triethylamine (TEA), to the mobile phase can also improve peak shape. TEA, being a small basic molecule, will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.
-
Protocol:
-
Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase.
-
Be aware that TEA can shorten column lifetime and may suppress ionization in LC-MS applications. This approach is generally considered less favorable than using a modern column and optimizing pH.[5]
-
Below is a troubleshooting workflow for addressing peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Q2: I've adjusted the pH, but my peak is now broad or splitting. What's happening?
A2: Addressing Peak Broadening and Splitting
While pH adjustment is a powerful tool, operating too close to the analyte's pKa can lead to other peak shape issues.
-
The Science: The pKa of a compound is the pH at which it is 50% ionized and 50% neutral. If the mobile phase pH is very close to the pKa of Nadolol Impurity G, the analyte will exist as a mixture of protonated (charged) and neutral forms during its transit through the column. These two forms will have different retention characteristics, leading to a broadened or split peak.[4]
-
Solution:
-
Buffer Selection and Concentration: Ensure you are using a buffer and that its concentration is sufficient to maintain a stable pH throughout the analysis. A buffer is most effective within +/- 1 pH unit of its pKa. For UV-based detection, a buffer concentration of 10-25 mM is typically adequate.[6] For LC-MS, lower concentrations (below 10 mM) are preferred to avoid ion suppression.[2]
-
pH Adjustment: If you suspect you are working too close to the analyte's pKa, try adjusting the mobile phase pH further away. For a basic compound like Impurity G, this would mean either going to a lower pH (e.g., 2.0-2.5) to ensure complete protonation or, if using a pH-stable column, to a higher pH (e.g., >9) to ensure it is in its neutral form.
-
Sample Diluent Mismatch: Peak distortion can also occur if the sample is dissolved in a solvent that is much stronger or has a significantly different pH than the mobile phase. Always try to dissolve your sample in the initial mobile phase composition.
-
Q3: My peak shape for Impurity G is acceptable, but it's not well-separated from Nadolol or other impurities. How can I improve the resolution?
A3: Optimizing Selectivity for Better Resolution
Improving resolution involves manipulating the "selectivity" of your chromatographic system, which is the ability to differentiate between two analytes.
-
The Science: Selectivity can be influenced by several factors, including the organic modifier in the mobile phase, the stationary phase chemistry, and the temperature.
Strategies for Improving Resolution:
| Parameter | Action | Rationale |
| Organic Modifier | Switch from acetonitrile to methanol, or try a combination of both. | Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and stationary phase, thus altering the selectivity. |
| Gradient Slope | If using a gradient, decrease the slope (i.e., make it shallower). | A shallower gradient allows more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting peaks. |
| Column Temperature | Increase the column temperature (e.g., to 35-40°C). | Increasing the temperature can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks and potentially altered selectivity. Ensure your column can tolerate the higher temperature. |
| Stationary Phase | Try a column with a different stationary phase chemistry (e.g., a phenyl or polar-embedded phase). | Different stationary phases offer unique retention mechanisms that can significantly change the elution order and separation of your compounds. |
Experimental Protocol for Optimizing Selectivity:
-
Baseline: Establish a baseline chromatogram with your current method, noting the resolution between Impurity G and adjacent peaks.
-
Organic Modifier Screen:
-
Prepare two mobile phases, one with acetonitrile and one with methanol as the organic component.
-
Run your analysis with each mobile phase and compare the chromatograms.
-
You can also test mixtures (e.g., 50:50 acetonitrile:methanol) as the organic portion of your mobile phase.
-
-
Gradient Optimization:
-
If you have closely eluting peaks, decrease the rate of change of the organic solvent in your gradient program around the elution time of Impurity G.
-
-
Temperature Study:
-
Increase the column oven temperature in 5°C increments and observe the effect on resolution.
-
The logical relationship for method optimization is depicted below:
Caption: Logical flow for HPLC method development.
References
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved from [Link]
-
Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924. [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]
-
Deshpande, N., Kamble, P., Kulkarni, S., & Gawande, V. (2020). Optimized and Validated Stability Indicating RP-HPLC Method for Estimation of Nadolol. Pharmaceutical Chemistry Journal, 53(12), 1191–1199. [Link]
-
Parfitt, S. L., & Zolfaghari, R. (2007). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Analytical Methods in Chemistry, 2007, 1–7. [Link]
-
Stoll, D. R., & Lauer, T. J. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. Retrieved from [Link]
-
Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
APPLICATION NOTES - HPLC. (n.d.). Microsolv Technology Corporation. Retrieved from [Link]
-
A Particular Separation Method Development and Validation of Nadolol and Bendroflumethiazide by using RP-HPLC. (2023, December 25). Impactfactor.org. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.) Methods. (n.d.). Phenomenex. Retrieved from [Link]
-
Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. (2020, January 1). ResearchGate. Retrieved from [Link]
-
USP Monographs: Nadolol Tablets. (n.d.). USP29-NF24. Retrieved from [Link]
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- 4. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nadolol impurity mixture EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Navigating the Analytical Challenges of Nadolol EP Impurity G: A Technical Support Guide
For researchers and drug development professionals dedicated to the meticulous analysis of Nadolol, ensuring the accuracy and reliability of analytical methods is paramount. This is particularly true when quantifying impurities such as Nadolol EP Impurity G, where even minor deviations can have significant implications for product quality and regulatory compliance. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the analytical method for this compound. Drawing upon established scientific principles and extensive field experience, this guide offers practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses common queries and issues that may arise during the routine analysis of this compound.
Q1: What is this compound and why is its control important?
This compound, chemically known as 1-(tert-butylamino)-3-((5,6,7,8-tetrahydronaphthalen-1-yl)oxy)propan-2-ol, is a known impurity of Nadolol.[1][2] Its monitoring and control are crucial for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies like the European Pharmacopoeia (EP).[2]
Q2: I'm not seeing any peak for Impurity G, even in my spiked samples. What could be the reason?
Several factors could contribute to this issue. Firstly, verify the integrity and concentration of your Impurity G reference standard. Degradation of the standard can lead to a loss of signal. Secondly, ensure that your mobile phase composition and pH are appropriate for the retention and elution of this specific impurity.[3][4] Incompatibility between the sample solvent and the mobile phase can also lead to peak distortion or loss.[5]
Q3: My Impurity G peak is showing significant tailing. How can I improve the peak shape?
Peak tailing is a common chromatographic issue that can compromise resolution and integration accuracy.[6] It is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as exposed silanol groups.[4][6] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of Impurity G to maintain a consistent ionization state.[5]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine, into the mobile phase can help to mask the active silanol sites.[5]
-
Column Selection: Employing a column with end-capping or a different stationary phase chemistry can reduce secondary interactions.
Q4: The retention time of my Impurity G peak is drifting between injections. What should I check?
Retention time drift can invalidate your analytical results by causing misidentification of peaks.[7][8] The primary causes of retention time drift include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.[3][9]
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of volatile organic solvents can alter the elution strength and lead to drift.[4][8] Preparing fresh mobile phase daily and keeping the solvent reservoirs covered is recommended.
-
Temperature Fluctuations: Maintaining a constant column temperature using a column oven is crucial for reproducible retention times.[3][7]
-
System Leaks: Even minor leaks in the HPLC system can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.[3][8]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex analytical challenges.
Issue 1: Poor Resolution Between Nadolol and Impurity G
Question: I am struggling to achieve baseline separation between the main Nadolol peak and the Impurity G peak. What steps can I take to improve the resolution?
Answer: Achieving adequate resolution is critical for accurate quantification. Here is a systematic approach to troubleshoot and improve the separation:
Step-by-Step Troubleshooting Protocol:
-
Verify System Suitability: Before making any changes, confirm that your HPLC system meets the system suitability criteria defined in your method (e.g., theoretical plates, tailing factor).
-
Optimize Mobile Phase Composition:
-
Organic Modifier Content: A slight adjustment in the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly impact resolution. A decrease in the organic content will generally increase retention and may improve separation.[3][4]
-
pH Adjustment: As mentioned earlier, optimizing the mobile phase pH can alter the selectivity between Nadolol and Impurity G.[5]
-
-
Evaluate Flow Rate: Reducing the flow rate can sometimes enhance resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the run time.[3]
-
Consider a Different Column: If mobile phase optimization is insufficient, the column may not be suitable.
-
Particle Size: A column with a smaller particle size (e.g., 3 µm instead of 5 µm) can provide higher efficiency and better resolution.
-
Stationary Phase: If using a standard C18 column, consider trying a different phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity for these compounds.[3]
-
-
Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.[3][7]
Logical Flow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Splitting in the Impurity G Chromatogram
Question: My Impurity G peak is appearing as a split or double peak. What are the potential causes and how can I fix this?
Answer: Peak splitting can be a perplexing issue with multiple potential root causes. A systematic investigation is necessary to identify and resolve the problem.[10][11]
Step-by-Step Troubleshooting Protocol:
-
Injector and Sample Loop Inspection:
-
Partial Blockage: A partially clogged injector needle or sample loop can cause the sample to be introduced onto the column in two separate bands, leading to a split peak.[12] Flush the injector and sample loop with a strong, appropriate solvent.
-
Injection Volume: Injecting a smaller volume can sometimes resolve splitting caused by sample overload or solvent mismatch.
-
-
Sample Solvent and Mobile Phase Compatibility:
-
Column Inlet Issues:
-
Blocked Frit: A blocked or contaminated column inlet frit can disrupt the sample flow path, resulting in peak splitting.[10] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Column Void: A void or channel in the column packing material at the inlet can also cause peak splitting.[11] This usually requires column replacement.
-
-
Co-eluting Impurities: It is possible that the "split peak" is actually two closely eluting, unresolved components. To investigate this, try altering the chromatographic conditions (e.g., mobile phase composition, gradient slope) to see if the two peaks can be separated.[10]
Decision Tree for Diagnosing Peak Splitting
Caption: Decision tree for diagnosing peak splitting.
Summary of Typical HPLC Parameters for Nadolol Analysis
The following table provides a summary of typical starting parameters for the HPLC analysis of Nadolol and its impurities, based on a review of published methods.[13][14][15] These should be considered as a starting point and may require optimization for your specific application and instrumentation.
| Parameter | Typical Value/Condition | Rationale and Considerations |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for Nadolol and its impurities. Other phases may offer different selectivity. |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) | The organic modifier controls the elution strength, while the buffer maintains a stable pH.[13][14] |
| pH | 3.0 - 7.0 | The pH should be controlled to ensure consistent ionization of the analytes.[13][14] |
| Detection | UV at ~220 nm or ~270 nm | Nadolol has UV absorbance in these regions. The specific wavelength should be optimized for sensitivity to both the parent drug and Impurity G.[13] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.[13] |
| Column Temp. | 25 - 40 °C | Maintaining a consistent temperature is crucial for reproducibility.[15] |
| Injection Vol. | 10 - 20 µL | Should be optimized to avoid column overload, which can lead to peak fronting. |
Concluding Remarks
The successful analysis of Nadolol and its impurities, including EP Impurity G, requires a robust and well-understood analytical method. The troubleshooting guidance provided herein is intended to empower researchers and scientists to systematically address common chromatographic challenges. By understanding the underlying principles of separation science and applying a logical, step-by-step approach to problem-solving, the integrity and reliability of your analytical data can be assured. For definitive method parameters, always refer to the current version of the relevant pharmacopoeia.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
- Patel, Y., et al. (2014). Optimized and Validated Stability Indicating RP-HPLC Method for Estimation of Nadolol. Journal of Taibah University for Science, 8(4), 358-366.
-
Kagel, J. R. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
- Kang, C. M., et al. (2006). Validation of and HPLC Method for Nadolol in Human Plasma and Evaluation of Its Pharmacokinetics after a Single-dose in Korean Volunteers.
-
Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]
-
ALWSCI. (2023). What Are The Common Peak Problems in HPLC. Retrieved from [Link]
-
Chrom-Ed. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
- Al-Aani, H., et al. (2023). A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study. European Journal of Mass Spectrometry, 29(3), 170-180.
-
ResearchGate. (n.d.). Validation of Two High-Performance Liquid Chromatographic Methods for the Analysis of Nadolol and Propranolol Hydrochloride Following In Vitro Transdermal Diffusion Studies. Retrieved from [Link]
-
Impact Factor. (2023). A Particular Separation Method Development and Validation of Nadolol and Bendroflumethiazide by using RP-HPLC. Retrieved from [Link]
-
SynZeal. (n.d.). Nadolol. Retrieved from [Link]
-
Cleanchem. (n.d.). Nadolol EP Impurity A. Retrieved from [Link]
-
Daicel Pharma. (n.d.). Nadolol Impurities Manufacturers & Suppliers. Retrieved from [Link]
- Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924.
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
-
Teva Canada Limited. (2011). Product Monograph - TEVA-NADOLOL. Retrieved from [Link]
-
AA Pharma Inc. (2016). Product Monograph NADOLOL. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
In-spire. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]
- Singh, S., & Kumar, V. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia Online. Retrieved from [Link]
Sources
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- 3. Buy this compound | 33841-03-1 [smolecule.com]
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Technical Support Center: Minimizing the Formation of Nadolol EP Impurity G During Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals actively engaged in the synthesis of Nadolol. This resource provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge in Nadolol synthesis: the formation of Nadolol EP Impurity G. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize this impurity, ensuring the quality and integrity of your final product.
Introduction to this compound
Nadolol is a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. During its synthesis, several process-related impurities can arise, one of which is this compound.
Chemical Identity of this compound:
-
Chemical Name: (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[1][2][3]
-
Common Synonym: Dideoxy nadolol[1]
Structurally, Impurity G is distinguished from the active pharmaceutical ingredient (API), Nadolol, by the absence of the two cis-hydroxyl groups on the tetrahydronaphthalene ring system. The presence of this impurity can impact the safety and efficacy profile of the drug, making its control a critical aspect of pharmaceutical quality control.[1]
The Synthetic Pathway and the Origin of Impurity G
The formation of this compound is intrinsically linked to the synthetic route of Nadolol. A primary pathway involves the reaction of 5,8-dihydronaphthol with epichlorohydrin, followed by ring-opening with tert-butylamine to form an intermediate. The crucial final step is the cis-hydroxylation of this intermediate.[1]
This compound is primarily formed due to the incomplete hydroxylation of the key intermediate, 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol.[1] If this intermediate is not fully converted to Nadolol, it remains as Impurity G.
Below is a diagram illustrating the key synthetic step where this impurity is formed.
Caption: Formation of Nadolol vs. Impurity G from a common intermediate.
Troubleshooting Guide: Minimizing this compound
This section addresses specific issues you may encounter during the Nadolol synthesis that can lead to elevated levels of Impurity G.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| High levels of Impurity G in crude product | Inefficient Hydroxylation Reaction: The hydroxylation of the aromatic ring is a critical step. Incomplete reaction is the most direct cause of high Impurity G levels.[1] | 1. Optimize Reagent Stoichiometry: Ensure the molar ratios of the hydroxylating agents (e.g., potassium iodate and iodine) are sufficient for complete conversion. A slight excess may be required, but gross excess can lead to other impurities. 2. Control Reaction Temperature: The reaction temperature must be carefully controlled. For the iodate/iodine system, maintaining a temperature between 60-75°C is often cited.[7] Lower temperatures can lead to a sluggish and incomplete reaction, while excessively high temperatures may promote side reactions and degradation. 3. Ensure Anhydrous Conditions: Water in the reaction medium can interfere with the hydroxylation process, particularly when using reagents like iodine in glacial acetic acid. One patented process emphasizes the importance of an essentially water-free environment for achieving high purity.[7] Dry all solvents and reagents thoroughly before use. |
| Inconsistent Impurity G levels between batches | Variability in Starting Material Quality: The purity of the starting 5,8-dihydronaphthol can impact the entire reaction sequence.[7] Atmospheric Moisture Contamination: Inconsistent control of the reaction atmosphere can introduce varying amounts of water. | 1. Qualify Starting Materials: Implement stringent quality control checks on incoming raw materials. Use highly pure 5,8-dihydronaphthol. 2. Maintain an Inert Atmosphere: Conduct the hydroxylation step under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Difficulty in removing Impurity G during purification | Similar Physicochemical Properties: Impurity G and Nadolol have similar structures, which can make their separation by crystallization challenging. | 1. Optimize Crystallization Solvent System: Experiment with different solvent systems and ratios for the recrystallization of the crude product. A methanol-acetone system has been reported to be effective.[7] 2. Consider Chromatographic Purification: For laboratory-scale synthesis or for obtaining highly pure reference standards, column chromatography can be an effective, albeit less scalable, method for separating Impurity G from Nadolol. 3. Multiple Recrystallizations: If levels of Impurity G are persistently high, a second or even third recrystallization may be necessary. Monitor the purity of each batch by a suitable analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
A1: The primary mechanism is the incomplete cis-hydroxylation of the intermediate 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol during the synthesis of Nadolol.[1] This intermediate is essentially "dideoxy Nadolol," and if it is not fully converted, it will be present as an impurity in the final product.
Q2: Which analytical techniques are best suited for monitoring the levels of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying Nadolol and its related impurities, including Impurity G. A well-developed HPLC method will be able to resolve the Nadolol peak from the Impurity G peak, allowing for accurate determination of its concentration.
Q3: Are there any specific reagents that are critical for minimizing Impurity G?
A3: Yes, the choice and quality of the reagents for the hydroxylation step are crucial. In the commonly used method, high-purity potassium iodate, iodine, and glacial acetic acid are essential.[7] The absence of water in the glacial acetic acid is particularly important.[7]
Q4: Can the order of reagent addition impact the formation of Impurity G?
A4: Yes, the order of addition can be important. For the hydroxylation step, it is generally advisable to dissolve the intermediate in glacial acetic acid first, and then add the hydroxylating agents (potassium iodate and iodine).[7] This ensures that the intermediate is well-dissolved and available for reaction when the reagents are introduced.
Experimental Protocol: Minimizing this compound via Controlled Hydroxylation
This protocol is a generalized procedure based on literature and patents, intended for research and development purposes. Scientists should adapt and optimize this protocol based on their specific laboratory conditions and scale.
Objective: To perform the cis-hydroxylation of 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol to synthesize Nadolol with minimal formation of this compound.
Materials:
-
1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol
-
Glacial Acetic Acid (anhydrous)
-
Potassium Iodate (KI₃)
-
Iodine (I₂)
-
Potassium Acetate
-
Methanol
-
Acetone
-
Toluene or Chloroform
-
Potassium Hydroxide (KOH)
-
Brine solution
-
Activated Charcoal
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, add the intermediate, 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol.
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous glacial acetic acid. Stir until the intermediate is completely dissolved.
-
Hydroxylation:
-
Heat the solution to 60°C.
-
Carefully add potassium iodate, followed by the addition of iodine.
-
Maintain the reaction temperature between 60-75°C for approximately 3 hours.[7]
-
-
Work-up:
-
Add potassium acetate and reflux for 1 hour.[7]
-
Remove the acetic acid under vacuum.
-
Add a solution of potassium hydroxide in methanol and reflux for 5 hours.[7]
-
Distill off the solvent under vacuum.
-
To the residue, add toluene (or chloroform) and water. Agitate vigorously and separate the organic layer.
-
Wash the organic layer with brine.
-
-
Crude Product Isolation:
-
Evaporate the organic solvent under vacuum.
-
Add acetone to the residue and stir to induce crystallization. Seeding with a small crystal of pure Nadolol may be beneficial.[7]
-
Filter the crude Nadolol.
-
-
Purification:
-
Dissolve the crude product in hot methanol.
-
Treat with activated charcoal to remove colored impurities.
-
Filter the hot solution and recrystallize from a methanol-acetone mixture.[7]
-
Filter the purified Nadolol and wash with cold acetone.
-
-
Analysis: Dry the final product and analyze by HPLC to determine the purity and the level of this compound.
Caption: Experimental workflow for the synthesis and purification of Nadolol.
By understanding the root causes of this compound formation and implementing the control strategies outlined in this guide, you can significantly improve the purity of your synthesized Nadolol.
References
-
Daicel Pharma Standards. Nadolol Impurities Manufacturers & Suppliers. [Link]
-
Veeprho. Nadolol EP Impurity B. [Link]
-
Pharmaffiliates. Nadolol-impurities. [Link]
-
SynZeal. Nadolol EP Impurity D | 67247-26-1. [Link]
-
Protheragen. This compound. [Link]
-
SynZeal. Nadolol | 42200-33-9. [Link]
- Google Patents. US5319141A - Process of making nadolol.
-
SLS. NADOLOL IMPURITY MIXTURE EUROP | Y0001215 | MERCK THIRD PARTY. [Link]
-
Chromato Scientific. This compound. [Link]
Sources
- 1. Buy this compound | 33841-03-1 [smolecule.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. chromatoscientific.com [chromatoscientific.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Nadolol | 42200-33-9 | SynZeal [synzeal.com]
- 7. US5319141A - Process of making nadolol - Google Patents [patents.google.com]
Technical Support Center: Addressing Interference of Nadolol EP Impurity G in Assays
Welcome to the technical support hub for resolving analytical challenges related to Nadolol and its impurities. This guide is designed for researchers, analytical scientists, and quality control professionals who are encountering interference from Nadolol EP Impurity G in their chromatographic assays. Here, we combine foundational scientific principles with field-proven troubleshooting strategies to help you develop robust and accurate analytical methods.
Foundational Knowledge: Understanding the Challenge
Before troubleshooting, it's crucial to understand the physicochemical properties of the molecules involved. Nadolol is a non-selective beta-adrenergic receptor blocker.[1][2] Its impurities, such as Impurity G, are often process-related or degradation products that are structurally very similar to the parent molecule.
This compound , also known as Dideoxy Nadolol, is distinguished from the active pharmaceutical ingredient (API) by the absence of two hydroxyl groups on the tetrahydronaphthalene ring system.[3] This structural similarity is the primary reason for the analytical challenge of co-elution.
| Property | Nadolol | This compound | Structural Difference & Analytical Implication |
| Molecular Formula | C₁₇H₂₇NO₄ | C₁₇H₂₇NO₂ | Impurity G lacks two hydroxyl (-OH) groups.[3][4] |
| Molecular Weight | 309.4 g/mol | 277.4 g/mol | The lower molecular weight is a direct result of the missing hydroxyl groups.[3][5] |
| Polarity | More Polar | Less Polar | The two hydroxyl groups on Nadolol make it significantly more polar than Impurity G. In reversed-phase HPLC, Impurity G will be more strongly retained and have a longer retention time than Nadolol under typical conditions. |
The primary challenge is achieving specificity , which is the ability of the analytical method to measure the analyte accurately in the presence of other components, including impurities.[6] According to the International Council for Harmonisation (ICH) guidelines, analytical procedures for purity and impurity testing must be validated to demonstrate this specificity.[6][7][8] Failure to resolve Impurity G from the Nadolol peak can lead to inaccurate quantification of the API and failure to control impurities within their specified limits.
Proactive Method Development to Prevent Interference
A robust method is the best defense against interference. A systematic approach during method development can prevent costly and time-consuming troubleshooting later.
Strategic Column Selection
The choice of stationary phase is the most powerful tool for altering selectivity in HPLC.[9] Since Nadolol and Impurity G differ in polarity, a reversed-phase column is a logical starting point.
| Column Chemistry | Principle of Separation | Suitability for Nadolol/Impurity G |
| Standard C18 | Primarily hydrophobic interactions. | Good starting point. The difference in polarity between Nadolol (more polar) and Impurity G (less polar) should allow for separation. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic rings. | Excellent alternative. Both molecules contain aromatic rings, and this interaction can enhance the resolution between them. |
| Polar-Embedded | Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can improve peak shape for basic compounds like Nadolol. | Consider for peak shape issues. Can help reduce tailing, which is common for amine-containing compounds. |
Systematic Mobile Phase Optimization
Optimizing the mobile phase is critical for achieving baseline resolution (Rs > 1.5).[10] Key parameters to adjust include the organic modifier, pH, and buffer strength.
Step-by-Step Mobile Phase Screening Protocol
-
Select Organic Modifier: Start by screening acetonitrile and methanol. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity.
-
Scouting Gradient: Perform a fast, broad gradient run (e.g., 5% to 95% organic solvent in 15-20 minutes) to determine the approximate elution times of Nadolol and Impurity G.[10][11]
-
Adjust pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds like Nadolol. Since Nadolol is a basic compound, adjusting the pH to a value between 3 and 5 can suppress the ionization of silanol groups on the column, improving peak shape.[11]
-
Optimize Gradient Slope: Once the elution window is known, focus the gradient on that region. A shallower gradient slope around the elution time of the critical pair will increase the separation between them.[10][11]
Visualization: Method Development Workflow
The following diagram illustrates a systematic workflow for developing a robust HPLC method to prevent co-elution.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Guide: Resolving Existing Interference
This section addresses specific issues you may encounter in a question-and-answer format.
FAQ 1: My Nadolol and Impurity G peaks are partially co-eluting or appearing as a shoulder. What is the first thing I should check?
Answer: Before making significant changes to your method, always start with the simplest explanations.
-
System Suitability: Verify that your HPLC system is performing correctly. Check the system suitability parameters from your last valid run, such as theoretical plates, tailing factor, and reproducibility. A failing system (e.g., a worn-out column, a leak) can cause peak broadening and loss of resolution.
-
Mobile Phase Preparation: Ensure your mobile phase was prepared correctly. An error in the organic-to-aqueous ratio or pH can drastically alter retention times and selectivity.
-
Column Equilibration: Confirm the column is fully equilibrated with the starting mobile phase conditions. Insufficient equilibration is a common cause of shifting retention times.
If these checks pass, the next logical step is a minor adjustment to the mobile phase strength. For a reversed-phase method, decreasing the percentage of the organic solvent (e.g., from 40% to 38% acetonitrile) will increase the retention of both compounds, which may improve their separation.[9]
FAQ 2: I've tried small adjustments to the mobile phase strength, but the resolution is still below 1.5. What is my next move?
Answer: If minor tweaks are insufficient, a more systematic approach is needed to fundamentally change the chromatography. This is where the principles of the resolution equation (Rs) come into play, focusing on efficiency (N), retention (k), and especially selectivity (α).[9]
Troubleshooting Strategy: A Decision Tree
The following diagram provides a logical flow for troubleshooting poor resolution.
Caption: A decision tree for troubleshooting co-elution.
Detailed Protocol: Gradient Optimization for Resolution
If you are using a gradient method, flattening the slope across the elution window of Nadolol and Impurity G is a highly effective strategy.[10]
Objective: To increase the separation between Nadolol and Impurity G by modifying an existing gradient method.
Example Starting Gradient:
| Time (min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Procedure:
-
Identify Elution Window: From your scouting run, assume Nadolol and Impurity G elute between 8 and 11 minutes.
-
Calculate %B at Elution: Determine the percentage of acetonitrile (%B) at the start (8 min) and end (11 min) of this window in your original gradient.
-
Design a Segmented Gradient: Modify the gradient to be shallower during this specific window.
Example Optimized Gradient:
| Time (min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) | Comment |
| 0.0 | 90 | 10 | Initial Hold |
| 7.0 | 65 | 35 | Rapid ramp up to just before elution |
| 12.0 | 55 | 45 | Shallow gradient segment for resolution |
| 13.0 | 10 | 90 | Steep ramp to wash the column |
| 18.0 | 10 | 90 | Hold to elute all components |
| 18.1 | 90 | 10 | Return to initial conditions |
| 25.0 | 90 | 10 | Re-equilibration |
This targeted, shallow gradient provides more time for the differential partitioning of Nadolol and Impurity G on the stationary phase, thereby enhancing resolution.
FAQ 3: How can I definitively confirm that the interfering peak is this compound?
Answer: Peak identification should never be based solely on retention time. When impurity standards are unavailable, specificity can be demonstrated by comparing results with a second, well-characterized procedure.[12]
-
Peak Purity Analysis (Diode Array Detector): If you have a Diode Array Detector (DAD), use the peak purity function.[13] This tool compares UV-Vis spectra across the entire peak. If the peak is pure, the spectra will be identical. If Impurity G is co-eluting, the spectra will differ across the peak, resulting in a failed purity test.
-
Spiking Study: If you have a reference standard for this compound, spike a sample solution with a small amount of the impurity. An increase in the height/area of the suspected impurity peak confirms its identity.
-
Mass Spectrometry (LC-MS): The most definitive method is to use a mass spectrometer as a detector. By extracting the ion chromatograms for the specific mass-to-charge ratios (m/z) of Nadolol (309.4) and Impurity G (277.4), you can confirm the presence and resolution of each compound unequivocally.
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
ICH Q2B Guideline Validation of Analytical Procedures Methodology. (n.d.). IKEV. Retrieved from [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf. Retrieved from [Link]
-
Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022, November 18). European Medicines Agency. Retrieved from [Link]
-
This compound. (n.d.). Protheragen. Retrieved from [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). Axion Labs via YouTube. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023, November 30). International Council for Harmonisation. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). International Council for Harmonisation. Retrieved from [Link]
-
This compound | CAS 33841-03-1. (n.d.). Veeprho. Retrieved from [Link]
-
Nadolol. (2024, February 22). StatPearls - NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. What is the mechanism of Nadolol? [synapse.patsnap.com]
- 3. Buy this compound | 33841-03-1 [smolecule.com]
- 4. ナドロール European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ikev.org [ikev.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. database.ich.org [database.ich.org]
- 13. m.youtube.com [m.youtube.com]
Navigating the Matrix: A Technical Support Guide for Nadolol EP Impurity G Analysis
Welcome to the technical support center for the analysis of Nadolol and its European Pharmacopoeia (EP) Impurity G. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of quantifying this specific impurity, particularly in challenging biological matrices. Matrix effects are a significant hurdle in LC-MS/MS bioanalysis, often leading to inaccurate and irreproducible results. This document provides in-depth, experience-driven insights and actionable troubleshooting protocols to help you identify, understand, and mitigate these effects, ensuring the integrity and reliability of your data.
Understanding the Challenge: What are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] In pharmaceutical analysis, especially when dealing with biological samples like plasma or urine, this includes a complex mixture of endogenous lipids, proteins, salts, and metabolites.[2] Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte (Nadolol Impurity G) in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This phenomenon is a primary cause of poor accuracy and precision in bioanalytical methods.[2]
One of the most notorious culprits in plasma samples are phospholipids , which are highly abundant and can cause significant ion suppression in positive electrospray ionization (+ESI) mode, a common choice for analyzing basic compounds like Nadolol and its impurities.[2][3]
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the analysis of Nadolol EP Impurity G.
Q1: My signal for Impurity G is inconsistent and lower than expected in plasma samples compared to the pure standard. What's happening?
A: This is a classic sign of ion suppression , a common matrix effect.[1][2] Components from your plasma sample are likely co-eluting with Impurity G and competing for ionization in the MS source. Phospholipids are a frequent cause of this issue.[3] You will need to systematically evaluate the extent of the matrix effect and improve your sample preparation or chromatography.
Q2: What is this compound, and why is it less polar than Nadolol?
A: this compound is chemically known as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.[4] It is also referred to as dideoxy nadolol because it lacks the two hydroxyl groups on the tetrahydronaphthalene ring that are present in the parent Nadolol molecule.[4] The removal of these polar hydroxyl groups significantly decreases the molecule's overall polarity, making it more lipophilic (higher LogP) than Nadolol. This difference in polarity will affect its retention in reversed-phase HPLC and its solubility characteristics.
Q3: Can I use a simple protein precipitation (PPT) method for my plasma samples?
A: While PPT is fast and simple, it is a non-selective sample preparation technique that provides minimal cleanup.[2] It effectively removes proteins but leaves behind many other matrix components, including phospholipids, which are a major source of ion suppression.[2] For sensitive quantitative analysis, PPT often leads to significant matrix effects and is generally not recommended without further cleanup steps or thorough validation to prove its suitability.
Q4: My calibration curve is linear in solvent, but not when I use a spiked plasma matrix. Why?
A: This indicates that the matrix effect is not uniform across your concentration range. This concentration-dependent matrix effect can occur when the interfering components in the matrix become saturated at higher analyte concentrations. It underscores the importance of using matrix-matched calibration standards for quantification.
Q5: What is the best internal standard (IS) to use?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Nadolol Impurity G-d7). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most effective compensation for matrix effects. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it must be rigorously validated to ensure it adequately tracks the analyte's performance.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your Nadolol Impurity G analysis.
Part 1: Identifying and Quantifying Matrix Effects
Before you can fix the problem, you must confirm its existence and understand its magnitude. Two primary experimental protocols are used for this purpose.
This technique provides a visual representation of where ion suppression or enhancement occurs across your entire chromatographic run.
Objective: To identify chromatographic regions where co-eluting matrix components suppress or enhance the MS signal.
Methodology:
-
Prepare a standard solution of Nadolol Impurity G at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL in mobile phase).
-
Set up your LC-MS/MS system. Use a T-connector to infuse the Impurity G standard solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column but before the MS ion source.
-
While the standard is infusing, inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma blank).
-
Monitor the signal of the infused Impurity G standard. A steady, flat baseline should be observed.
-
Any significant dip in the baseline indicates a region of ion suppression . Conversely, a significant rise indicates ion enhancement .
-
By comparing the retention time of your analyte in a separate run, you can determine if it elutes within a zone of ion suppression.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Workflow for Post-Column Infusion Experiment.", shape=plaintext]
This is the industry-standard method for quantifying the extent of matrix effects. It allows you to calculate a "Matrix Factor" (MF).
Objective: To obtain a quantitative measure of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (Nadolol Impurity G) and its Internal Standard (IS) into the final mobile phase composition at low and high QC concentrations.
-
Set B (Post-Spike Sample): Extract multiple lots of blank biological matrix (at least 6 different sources are recommended by the FDA). After the final extraction step, spike the analyte and IS into the clean extract at the same low and high QC concentrations as Set A.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into the blank biological matrix before extraction at low and high QC concentrations. Process these samples through your entire sample preparation procedure. (This set is used to determine overall recovery).
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF of 1.0 (or 100%) indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
This is the most relevant value when using an internal standard.
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of IS in Set A) )
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
| Parameter | Calculation Formula | Interpretation |
| Matrix Factor (MF) | Peak Area in Post-Spike / Peak Area in Neat Solution | MF < 1: SuppressionMF > 1: EnhancementMF = 1: No Effect |
| Recovery (RE) | Peak Area in Pre-Spike / Peak Area in Post-Spike | Percentage of analyte recovered through the extraction process. |
| Overall Process Efficiency | Peak Area in Pre-Spike / Peak Area in Neat Solution | Combines the effects of recovery and matrix effects. |
Part 2: Mitigating Matrix Effects
Once identified, matrix effects can be addressed through two main strategies: improving the sample cleanup procedure or optimizing the chromatography.
The goal is to selectively remove interfering matrix components, especially phospholipids, while efficiently recovering the analyte.
dot graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
caption [label="Comparison of Sample Preparation Techniques.", shape=plaintext]
Physicochemical Properties of Nadolol vs. Impurity G
Understanding the properties of your analytes is key to designing a good extraction method. Since Impurity G is more non-polar than Nadolol, it will behave differently during extraction.
| Compound | Molecular Formula | Molecular Weight | Predicted LogP | Predicted pKa (Basic) | Polarity |
| Nadolol | C₁₇H₂₇NO₄ | 309.40 | 1.3 - 1.8 | 9.4 - 9.7 | High |
| This compound | C₁₇H₂₇NO₂ | 277.40 | 3.0 - 3.5 | 9.5 - 9.8 | Low |
| (Note: LogP and pKa values are predicted using computational models like ALOGPS and ChemAxon as experimental data is not readily available.) |
LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).
Objective: To extract Nadolol Impurity G from the aqueous plasma matrix into an organic solvent, leaving polar interferences behind.
Step-by-Step Methodology:
-
To 200 µL of plasma sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M NaOH) to deprotonate the secondary amine (pKa ~9.5-9.8), making the analyte neutral and more extractable into an organic solvent.
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection.
SPE offers the highest selectivity by using a solid sorbent to bind the analyte, wash away interferences, and then elute the purified analyte. Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is particularly effective for basic compounds like Impurity G.
Objective: To selectively retain Impurity G on a sorbent, wash away phospholipids and other interferences, and elute a clean, concentrated sample.
Step-by-Step Methodology (using a Mixed-Mode Cation Exchange SPE Cartridge):
-
Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water). This ensures the silica surface is ready and the basic analyte will be charged for ion exchange.
-
Load: Pre-treat the plasma sample by diluting 1:1 with the acidic equilibration buffer. Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the acidic buffer to remove very polar interferences.
-
Wash 2 (Phospholipids): Wash with 1 mL of methanol to remove retained phospholipids and other non-polar interferences. The analyte remains bound by ion exchange.
-
Elute: Elute the analyte using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the analyte, disrupting the ionic bond and allowing it to be eluted by the organic solvent.
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Comparative Effectiveness of Sample Cleanup Techniques
| Technique | Selectivity | Phospholipid Removal | Throughput | Potential for Matrix Effects |
| Protein Precipitation (PPT) | Low | Poor | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Moderate to Low |
| Solid-Phase Extraction (SPE) | High | Excellent | Moderate to High (with automation) | Very Low |
If sample preparation improvements are insufficient, adjusting the HPLC/UHPLC method can help separate the analyte from the interfering matrix components.
-
Change Column Selectivity: If using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivity for the analyte versus the interferences.
-
Modify Mobile Phase pH: Since Nadolol and its impurity are basic, operating at a low pH (e.g., using formic acid) will ensure they are protonated and well-behaved chromatographically. However, a high pH mobile phase (using a hybrid silica column stable at high pH) can sometimes dramatically alter the retention of interfering compounds, moving them away from the analyte peak.
-
Gradient Optimization: A shallower gradient around the elution time of Impurity G can increase the resolution between it and any closely eluting matrix components.
Part 3: The Ultimate Solution - The Standard Addition Method
When matrix effects are severe and cannot be eliminated, the standard addition method can be used to achieve accurate quantification. This method inherently corrects for proportional matrix effects by creating a calibration curve within each individual sample.
Objective: To accurately quantify Impurity G in a complex matrix by overcoming proportional signal suppression or enhancement.
Methodology:
-
Divide a single unknown sample into at least four equal aliquots.
-
Leave one aliquot as is (the "zero addition").
-
To the other aliquots, add known, increasing amounts of an Impurity G standard solution ("spiking").
-
Dilute all aliquots to the same final volume to ensure the matrix concentration is identical in each.
-
Analyze all aliquots by LC-MS/MS.
-
Plot the measured peak area on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression. The absolute value of the x-intercept of the regression line is the concentration of Impurity G in the original, unspiked sample.
dot graph TD { graph [splines=ortho]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Workflow for the Standard Addition Method.", shape=plaintext]
References
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
- Food and Drug Administration (FDA). (2018).
- Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044.
- Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). "Going-in-Blind" to Develop a Validated Methods for LC/MS/MS Bioanalysis.
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software (ALOGPS). Retrieved from [Link]
-
ACD/Labs. (n.d.). pKa Prediction Software. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nadolol impurity mixture EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 4. On-line Software [vcclab.org]
enhancing sensitivity for low-level detection of Nadolol EP Impurity G
Welcome to the dedicated technical support guide for the analysis of Nadolol EP Impurity G. As professionals in pharmaceutical development and quality control, you understand that ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Detecting and quantifying impurities at trace levels is a significant analytical challenge that demands robust and sensitive methods. This guide is structured to provide you with expert insights, actionable troubleshooting strategies, and validated protocols to enhance the low-level detection of this compound, a critical process-related impurity in Nadolol manufacturing.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound to build a foundational understanding of the analytical challenges.
Q1: What exactly is this compound and why is its detection critical?
A1: this compound, also known as dideoxy nadolol, is a process-related impurity formed during the synthesis of Nadolol.[1] Its chemical name is (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.[2][3] Structurally, it is distinguished from the parent Nadolol molecule by the absence of two hydroxyl groups on the tetrahydronaphthalene ring system.[1]
The detection and quantification of this and other impurities are mandated by regulatory bodies like the European Pharmacopoeia (EP) and the US Food and Drug Administration (FDA) to ensure the safety and efficacy of the final drug product.[4] The presence of impurities, even at trace levels, can potentially alter the drug's therapeutic effect or introduce toxicity.[5] Therefore, highly sensitive and accurate analytical methods are essential for quality control in pharmaceutical formulations.[6]
Q2: What makes this compound challenging to detect at low levels?
A2: The primary challenges in detecting this compound at low concentrations stem from several factors:
-
Co-elution: In reversed-phase High-Performance Liquid Chromatography (HPLC), there is a potential for co-elution with the main Nadolol peak or other structurally similar impurities, which can mask the impurity's signal, especially when it is present at a much lower concentration than the API.[7]
-
Low UV Chromophore Response: While Nadolol and its impurities absorb UV light, the signal intensity for a trace-level impurity may be insufficient for accurate quantification using standard UV detectors, often hovering near the baseline noise.
-
Matrix Effects: The sample matrix, which includes the API itself and any excipients in a formulated product, can interfere with the detection and quantification of the impurity, leading to inaccurate results.[8]
-
Polarity Differences: Nadolol is a relatively polar molecule. Impurity G, lacking two hydroxyl groups, is significantly less polar. This difference in polarity can be exploited for separation, but requires careful method development to ensure adequate retention and resolution from other components.[1][9]
Troubleshooting Guide: Enhancing Sensitivity
This section provides solutions to common problems encountered during the low-level analysis of this compound.
Q3: My HPLC-UV signal for Impurity G is weak and the baseline is noisy. How can I improve my signal-to-noise ratio?
A3: A poor signal-to-noise (S/N) ratio is a common sensitivity issue. Here is a systematic approach to troubleshoot and resolve it, moving from simple adjustments to more advanced solutions.
Step 1: Optimize Your HPLC-UV Method
The first line of defense is to ensure your current HPLC-UV method is fully optimized. Small changes can yield significant improvements in sensitivity.
-
Mobile Phase Purity: High baseline noise is often caused by impure solvents or additives. Always use high-purity, HPLC-grade or LC-MS grade solvents and reagents to minimize background interference.[10] Contaminants can accumulate on the column during equilibration and elute as "ghost peaks" during a gradient run, compromising sensitivity.[11]
-
Wavelength Selection: Ensure you are detecting at the optimal wavelength for Impurity G. While Nadolol's λmax is reported around 267 nm, you should verify the UV spectrum for Impurity G specifically if a reference standard is available.[12] Even a small shift in wavelength can enhance the signal.
-
Column Dimensions and Particle Size: Sensitivity is directly related to the concentration of the analyte in the detector flow cell.
-
Decrease Column Internal Diameter (ID): Switching from a standard 4.6 mm ID column to a 2.1 mm ID column reduces the cross-sectional area, leading to less on-column dilution and a taller, more concentrated peak. This can increase sensitivity by a factor of 4 or more.
-
Reduce Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm or superficially porous particles) increases column efficiency. This results in sharper, narrower peaks that stand out more clearly from the baseline noise, thereby improving the S/N ratio.[10]
-
Step 2: Upgrade Your Detection System
If UV detection is insufficient, the most effective way to boost sensitivity and specificity is to couple your liquid chromatograph to a mass spectrometer (LC-MS).
-
Why LC-MS? Mass spectrometry is an inherently more sensitive and selective technique than UV detection.[5] It can detect impurities at picogram levels and provides mass information that confirms the identity of the analyte, which is a significant advantage for impurity profiling.[4][13]
-
Tandem Mass Spectrometry (LC-MS/MS): For the highest level of sensitivity and selectivity, tandem mass spectrometry (MS/MS) is the gold standard. In this technique, the parent ion of Impurity G is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates background noise and matrix interference, allowing for ultra-low quantification limits.[8][14]
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing low sensitivity issues.
Caption: Troubleshooting decision tree for enhancing Impurity G detection.
Q4: I suspect Impurity G is co-eluting with another peak. How can I improve the chromatographic resolution?
A4: Co-elution is a common method development challenge that must be resolved for accurate quantification.[7]
-
Gradient Optimization: The simplest approach is to modify the gradient elution profile. A shallower gradient provides more time for components to separate on the column, which can often resolve closely eluting peaks.
-
Mobile Phase pH Adjustment: Nadolol and its impurities contain an amine group, making them ionizable. Altering the pH of the aqueous mobile phase can change the ionization state of the analytes, which in turn affects their retention on a reversed-phase column. A systematic study of pH (e.g., from pH 3 to 7, using MS-compatible buffers like formic acid or ammonium formate) can significantly improve resolution.
-
Alternative Column Chemistry: If optimizing the mobile phase is not sufficient, changing the stationary phase is the next step. While C18 is the workhorse of reversed-phase chromatography, other chemistries can offer different selectivity:
-
Phenyl-Hexyl: Provides alternative selectivity through pi-pi interactions with the aromatic rings of Nadolol and its impurities.
-
Polar-Embedded Phases (e.g., Amide or Carbamate): These columns are designed to provide different selectivity for polar and ionizable compounds and are stable in highly aqueous mobile phases.[15]
-
Comparison of Analytical Techniques
The choice of detector is the single most critical factor for achieving low-level detection. The table below summarizes the typical performance characteristics of different detectors for pharmaceutical impurity analysis.
| Feature | HPLC-UV | HPLC-CAD | LC-MS/MS (Triple Quadrupole) |
| Principle | UV Absorbance | Aerosol Charging | Mass-to-Charge Ratio |
| Typical LOQ | ~0.05% / 500 ppm | ~10-50 ppm | <0.001% / <10 ppm (often ppb) |
| Selectivity | Low to Moderate | Low (Universal) | Very High (MRM) |
| Identity Confirmation | Based on Retention Time | No | Yes (Mass & Fragments) |
| Pros | Robust, inexpensive | Universal response for non-volatile compounds | Unmatched sensitivity and specificity |
| Cons | Limited sensitivity, requires chromophore | Less robust, sensitive to gradient changes[16] | Higher cost and complexity |
Protocols & Workflows
Protocol 1: High-Sensitivity LC-MS/MS Method for this compound
This protocol provides a starting point for developing a highly sensitive and selective LC-MS/MS method for the quantification of this compound.
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at 100 µg/mL.
-
Prepare a stock solution of the Nadolol API sample (test sample) in methanol at 1 mg/mL.
-
Create a series of calibration standards by spiking the impurity stock solution into a diluent (e.g., 50:50 methanol:water) to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
2. LC Parameters:
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nadolol: Q1: 310.2 -> Q3: 254.1 (for monitoring the API)[17]
-
This compound (C₁₇H₂₇NO₂): Q1: 278.2 -> Q3: [Determine experimentally, a likely fragment would be loss of the tert-butylamino-propanol side chain]
-
-
Collision Energy: Optimize for each transition to achieve the maximum signal intensity.
4. Method Validation:
-
Validate the method according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).
LC-MS/MS Experimental Workflow Diagram
This diagram illustrates the typical workflow for impurity analysis using LC-MS/MS.
Caption: Standard experimental workflow for LC-MS/MS impurity analysis.
This technical guide provides a comprehensive framework for enhancing the detection of this compound. By systematically optimizing chromatographic conditions and leveraging advanced detection technologies like mass spectrometry, researchers and quality control professionals can develop robust, sensitive, and reliable methods that ensure pharmaceutical products meet the highest standards of safety and quality.
References
-
Veeprho. This compound | CAS 33841-03-1. [Link]
-
Chromato Scientific. This compound. [Link]
-
Eurofins. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]
-
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924. [Link]
-
SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]
-
Jian, W., Edom, R., & Weng, N. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 91-101. [Link]
-
Agilent Technologies. The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
-
Protheragen. This compound. [Link]
-
SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]
-
Pharmaffiliates. Nadolol-impurities. [Link]
-
Separation Science. Sensitive detection of genotoxic impurities in pharmaceuticals with LC-UV. [Link]
-
Veeramanikandan, V., Arun, R., & Antonsmith, A. (2020). DEVELOPMENT OF ANALYTICAL METHOD AND VALIDATION OF NADOLOLIN PURE AND PHARMACEUTICAL FORMULATIONS USING UV-SPECTROPHOTOMETRY AND SPECTROFLUORIMETRY. International Journal of Pharmaceutical Sciences and Research, 11(6), 2962-68. [Link]
-
JAMP Pharma Corporation. (2016). PRODUCT MONOGRAPH NADOLOL. [Link]
-
Nguyen, T. P. A., et al. (2018). Determination of nadolol enantiomers in human plasma using a coupled achiral-chiral high-performance liquid chromatography method. Journal of the Korean Chemical Society, 62(5), 458-466. [Link]
-
Kumar, P., et al. (2023). A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study. Luminescence, 38(9), 1279-1286. [Link]
-
Funke, P. T., et al. (1978). Determination of serum nadolol levels by GLC--selected ion monitoring mass spectrometry: comparison with a spectrofluorometric method. Journal of Pharmaceutical Sciences, 67(5), 653-7. [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Teva Canada Limited. (2011). PRODUCT MONOGRAPH. [Link]
-
LCGC International. (2021). Simple Tips to Increase Sensitivity in U/HPLC Analysis. [Link]
-
Kumar, P., et al. (2023). A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study. Luminescence. [Link]
-
Sonawane, L., et al. (2018). Estimation of Nadolol in Bulk and Tablets by Area under Curve and First Order Derivative Spectrophotometry. Research Journal of Pharmacy and Technology, 11(11), 4945-4949. [Link]
-
Axion Labs. HPLC problems with very polar molecules. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
Shalliker, R. A., & Wilson, S. (2015). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. LCGC International, 28(9). [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
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Technical Support Center: Nadolol EP Impurity G Reference Standard
Welcome to the technical support center for the Nadolol EP Impurity G standard. This resource is designed for researchers, analytical scientists, and quality control professionals to ensure the integrity and stability of this critical reference material throughout its lifecycle. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to address challenges you may encounter during its storage, handling, and analytical use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound, also known as Dideoxy Nadolol, is a process-related impurity in the synthesis of Nadolol, a non-selective beta-adrenergic receptor blocker.[1] Its chemical name is 1-(tert-butylamino)-3-((5,6,7,8-tetrahydronaphthalen-1-yl)oxy)propan-2-ol.[2] As a reference standard, it is crucial for the accurate identification and quantification of this impurity in Nadolol drug substances and products, ensuring their quality, safety, and compliance with pharmacopeial limits.
| Chemical Properties of this compound | |
| CAS Number | 33841-03-1 |
| Molecular Formula | C₁₇H₂₇NO₂ |
| Molecular Weight | 277.40 g/mol |
| Structure | Contains a secondary amine, a secondary alcohol, and an ether functional group. |
Q2: What are the primary factors that can cause the degradation of the this compound standard?
While specific degradation studies on this compound are not extensively published, we can infer its stability from forced degradation studies conducted on the parent drug, Nadolol, and the chemical nature of its functional groups. The primary degradation pathways are likely to be:
-
Oxidation: The secondary amine and secondary alcohol moieties in the structure are susceptible to oxidation. Oxidizing agents or exposure to atmospheric oxygen over time can lead to the formation of N-oxides, ketones, or other oxidative degradation products. Studies on Nadolol have shown its susceptibility to oxidative conditions.[3]
-
Acid and Base Hydrolysis: Although the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially catalyze degradation, particularly around the ether linkage, though this is generally stable. Forced degradation studies on Nadolol confirm its degradation under both acidic and alkaline conditions.[3][4]
-
Photodegradation: While some studies suggest Nadolol is relatively stable under photolytic conditions, others indicate that degradation can occur, especially in solution and under specific UV irradiation, a process that can be accelerated by the presence of free radical initiators like hydrogen peroxide.[3][5][6]
-
Thermal Stress: Nadolol is thermally stable up to significant temperatures, with decomposition reported to begin around 196°C.[7] Therefore, degradation of the solid standard at typical storage temperatures is less likely but should not be entirely dismissed, especially over long periods or with improper storage.
Q3: What are the recommended storage and handling conditions for the this compound standard?
To minimize degradation and ensure the long-term integrity of the reference standard, the following conditions are recommended, based on general guidelines for pharmaceutical reference standards and the compound's chemical nature:[8][9]
| Condition | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | Low temperatures slow down the rate of potential chemical degradation reactions. |
| Light | Store in the original, light-resistant container. Protect from direct light. | To prevent potential photodegradation, especially when in solution. |
| Atmosphere | Keep the container tightly sealed. Consider storage under an inert gas (e.g., argon or nitrogen) after opening. | To minimize exposure to atmospheric oxygen and moisture, thereby reducing the risk of oxidative degradation and hydrolysis. |
| Handling | Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] | To ensure user safety and prevent contamination of the standard. |
| Solutions | Prepare solutions fresh for each use. If storage of a stock solution is necessary, store it at 2-8°C in a tightly sealed, light-resistant container for a validated period. | The stability of the compound is generally lower in solution than in its solid state. |
Troubleshooting Guide: Degradation of this compound Standard
This section provides a structured approach to identifying and resolving issues related to the degradation of your this compound standard.
Issue 1: Appearance of Unknown Peaks in the Chromatogram of the Standard
Symptoms:
-
New, unexpected peaks are observed during the HPLC analysis of a freshly prepared solution of the standard.
-
The peak area of the main this compound peak is lower than expected.
Potential Cause: The standard has degraded, either in its solid state due to improper storage or in solution after preparation.
Troubleshooting Workflow:
Caption: Hypothetical oxidation of this compound.
By implementing these robust storage, handling, and monitoring procedures, you can significantly mitigate the risk of degradation and ensure the continued accuracy and reliability of your this compound reference standard in your analytical workflows.
References
-
Armaković, S. J., et al. (2023). Exploring the influence of free radicals on photolytic removal of nadolol from water: Mechanism of degradation and toxicity of intermediates. Frontiers in Chemistry, 11, 1112033. Available at: [Link]
-
Armaković, S. J., et al. (2023). Experimental and theoretical insights into the photoinduced degradation of nadolol in the Danube River through catalytic oxidation with radical species. Catalysis Communications, 179, 106729. Available at: [Link]
-
Amorim, P. H. O., et al. (2015). Investigation on the thermal behavior of β-blockers antihypertensives atenolol and nadolol using TG/DTG, DTA, DSC, and TG–FTIR. Journal of Thermal Analysis and Calorimetry, 120(1), 1035-1042. Available at: [Link]
-
Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved from [Link]
- Patel, P. N., et al. (2015). Optimized and Validated Stability Indicating RP-HPLC Method for Estimation of Nadolol. Research Journal of Pharmacy and Technology, 8(7), 855-862.
-
Ogrodowczyk, M., et al. (2016). Radiodegradation of nadolol in the solid state and identification of its radiolysis products by UHPLC–MS method. Chemical Papers, 70(8), 1033-1042. Available at: [Link]
- Kovács, K., et al. (2023). Hydroxyl radical induced degradation of the ß-blocker Nadolol and comparison with Propranolol. Radiation Physics and Chemistry, 207, 110852.
-
Bilić, A., et al. (2023). Nitrate-induced photodegradation of nadolol in water solution. Conference Paper. Available at: [Link]
-
IJPQA. (2023). A Particular Separation Method Development and Validation of Nadolol and Bendroflumethiazide by using RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 14(4). Available at: [Link]
- Bilić, A., et al. (2025). Efficient photocatalytic degradation of nadolol using silver-modified PMMA/TiO₂. ECCS 2025.
-
Semantic Scholar. (2015). Thermal behavior of the β-blocker propranolol. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation of beta-blockers. Retrieved from [Link]
- Boddu, V., & Naveen, V. M. K. (2021). Bio-Analytical Stability Studies of Nadolol Material.
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
- Int J Pharm Compd. (2019). Stability of Extemporaneously Compounded Nadolol 10-mg/mL Suspension in Oral Mix in Glass and Plastic Bottles and Plastic Syringes. PubMed, 23(1), 76-81.
- Dandona, P., et al. (2000). Nadolol inhibits reactive oxygen species generation by leukocytes and linoleic acid oxidation. The American Journal of Cardiology, 86(2), 241-243.
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
Scilit. (2015). Investigation on the thermal behavior of β-blockers antihypertensives atenolol and nadolol using TG/DTG, DTA, DSC, and TG–FTIR. Retrieved from [Link]
-
Veeprho. (n.d.). Nadolol Working Standard (Secondary Reference Standard) | CAS 42200-33-9. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
- Lacroix, P. M., et al. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917-24.
- Melo, S. R. O., et al. (2025).
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from [Link]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]
-
Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]
Sources
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- 6. Frontiers | Exploring the influence of free radicals on photolytic removal of nadolol from water: Mechanism of degradation and toxicity of intermediates [frontiersin.org]
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- 9. Use & Storage of Reference Standards | USP [usp.org]
Technical Support Center: Overcoming Solubility Challenges with Nadolol EP Impurity G
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Nadolol EP Impurity G. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these challenges, enabling accurate and robust analytical results.
Introduction: Understanding the Core Challenge
This compound, also known as Dideoxy Nadolol, presents a unique solubility challenge compared to its parent Active Pharmaceutical Ingredient (API), Nadolol.[1] The root of this issue lies in their distinct chemical structures. Nadolol possesses two hydroxyl (-OH) groups on its tetrahydronaphthalene ring system, which Impurity G lacks.[2][3] These hydroxyl groups make Nadolol significantly more polar and hydrophilic, enhancing its solubility in aqueous and polar protic solvents.[4]
Conversely, the absence of these polar functional groups renders Impurity G considerably more lipophilic (less polar). This fundamental difference in polarity is the primary reason why solvents and diluents optimized for Nadolol often fail to effectively dissolve Impurity G, leading to issues like incomplete dissolution, sample precipitation, and inaccurate quantification in analytical methods such as HPLC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in the diluent I use for Nadolol?
Answer: The problem stems from a significant polarity mismatch. As detailed in the table below, the structural difference between the two molecules is critical.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Predicted Polarity |
| Nadolol | C₁₇H₂₇NO₄ | 309.40 | Contains a diol on the ring | High / Hydrophilic |
| This compound | C₁₇H₂₇NO₂ | 277.40 | Lacks the ring diol | Low / Lipophilic |
Data sourced from multiple suppliers.[2][3][5][6]
Your Nadolol diluent, likely composed of a high percentage of aqueous buffer or water, is too polar to effectively solvate the more lipophilic Impurity G. According to the principle of "like dissolves like," a non-polar or semi-polar solute requires a solvent of similar polarity to dissolve.[7][8]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
Answer: For preparing a concentrated stock solution, you should begin with a strong, 100% organic solvent. Based on the lipophilic nature of Impurity G, the following are excellent starting points:
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Dimethyl Sulfoxide (DMSO) - Use with caution, as it can be difficult to remove and may be incompatible with some HPLC methods.
Workflow for Initial Stock Preparation:
Caption: Initial stock preparation workflow for Impurity G.
Q3: I need to analyze both Nadolol and Impurity G simultaneously by RP-HPLC. How do I prepare a sample where both are soluble in the same diluent?
Answer: This is a classic co-solvency problem. You need a diluent that is strong enough to dissolve the lipophilic Impurity G but not so strong that it causes chromatographic issues (like peak distortion) for the more polar Nadolol, which is freely soluble in ethanol but only slightly soluble in water.[9][10][11]
The solution is to use a co-solvent system , where a water-miscible organic solvent is mixed with the aqueous portion of your mobile phase.[7][12]
Conceptual View of Co-Solvency:
Caption: Co-solvency principle for dissolving Impurity G in an aqueous system.
Experimental Protocol: Developing a Co-Solvent Diluent
This protocol outlines a systematic approach to finding the minimum amount of organic co-solvent needed for complete dissolution.
Objective: To determine an optimal diluent composition for the simultaneous analysis of Nadolol and this compound.
Materials:
-
Nadolol Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Mobile Phase Buffer (as used in your HPLC method)
-
Class A Volumetric Flasks
-
Vortex Mixer & Sonicator
Procedure:
-
Prepare Individual Stock Solutions:
-
Prepare a concentrated stock of Impurity G (e.g., 1.0 mg/mL) in 100% Acetonitrile. Ensure complete dissolution.
-
Prepare a concentrated stock of Nadolol (e.g., 1.0 mg/mL) in a 50:50 mixture of Acetonitrile:Water. Nadolol is more soluble and requires less organic solvent.
-
-
Solubility Screening:
-
Label a series of small vials (e.g., 2 mL HPLC vials).
-
Prepare a range of diluent compositions. For example:
-
Vial 1: 90:10 (Water/Buffer : ACN)
-
Vial 2: 80:20 (Water/Buffer : ACN)
-
Vial 3: 70:30 (Water/Buffer : ACN)
-
Vial 4: 60:40 (Water/Buffer : ACN)
-
Vial 5: 50:50 (Water/Buffer : ACN)
-
-
Spike a known volume of the Impurity G stock solution into each vial to reach your target final concentration.
-
Vortex each vial for 30 seconds and sonicate for 5 minutes.
-
Visually inspect each vial against a dark background for any undissolved particles or cloudiness. The lowest percentage of ACN that results in a clear, particle-free solution is your starting point.
-
-
Confirmation and Optimization:
-
Prepare a mixed standard solution of both Nadolol and Impurity G in the optimal diluent identified in Step 2.
-
Crucial Step: Ensure the final diluent composition is weaker than or equal to your initial mobile phase composition to prevent peak distortion. If your diluent is much stronger (higher organic content) than your mobile phase, poor peak shape can occur.
-
If solubility is still an issue, you can repeat the screening with Methanol, which has different solvent properties, or explore ternary mixtures (e.g., Water:ACN:MeOH).
-
-
Final Recommendation:
-
For most reversed-phase methods, a diluent of 50:50 Water:Acetonitrile or 50:50 Water:Methanol is a robust starting point that is typically sufficient to dissolve Impurity G while being compatible with the analysis of Nadolol.
-
Q4: Can I use pH adjustment to improve the solubility of this compound?
Answer: Yes, pH adjustment can be an effective strategy, particularly because Impurity G contains a secondary amine group. This group can be protonated under acidic conditions to form a more soluble salt.
-
Mechanism: The secondary amine (-NH-) in the structure of Impurity G has a pKa (estimated) in the basic range. By lowering the pH of the diluent to well below this pKa (e.g., pH 2-3), the amine becomes protonated (-NH₂⁺). This charged species is significantly more polar and will exhibit higher solubility in aqueous media.[7]
-
Practical Application:
-
Start with your aqueous diluent (e.g., water or a weak buffer).
-
Add a small amount of a dilute acid, such as 0.1% formic acid or 0.1% phosphoric acid, to adjust the pH to approximately 3.
-
Attempt to dissolve Impurity G in this acidified diluent, potentially with a small percentage of organic co-solvent as determined previously.
-
Caution: Ensure that the pH of your final sample is compatible with your HPLC column's operating range (most silica-based C18 columns are stable between pH 2 and 8). Also, confirm that both Nadolol and Impurity G are stable at the chosen pH for the duration of the analysis.
-
Summary of Troubleshooting Strategies
| Strategy | Principle | When to Use | Key Considerations |
| Use 100% Organic Solvent | Like-dissolves-like | For preparing concentrated stock solutions. | Choose a volatile solvent (MeOH, ACN) for easy removal if needed. |
| Co-Solvency | Using a water-miscible organic solvent to bridge the polarity gap. | For preparing mixed standards of analytes with different polarities (Nadolol & Impurity G) for HPLC analysis. | The final diluent should not be significantly stronger than the mobile phase. |
| pH Adjustment | Protonating the secondary amine to form a more soluble salt. | When a primarily aqueous diluent is required and co-solvents must be minimized. | Check for analyte stability at the new pH. Ensure compatibility with the HPLC column. |
| Sonication & Gentle Warming | Supplying energy to overcome lattice energy and increase dissolution kinetics. | When dissolution is slow or appears incomplete in a suitable solvent. | Avoid excessive heat to prevent degradation. Use an ultrasonic bath. |
References
-
PubChem. (n.d.). Nadolol. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). Corgard (nadolol) tablets label. Retrieved from [Link]
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Wikipedia. (n.d.). Nadolol. Retrieved from [Link]
-
ChemBK. (n.d.). NADOLOL. Retrieved from [Link]
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SynZeal. (n.d.). Nadolol. Retrieved from [Link]
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Chromato Scientific. (n.d.). This compound. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved from [Link]
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Protheragen. (n.d.). This compound. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
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IJSDR. (2023). Methods to boost solubility. International Journal of Scientific Development and Research. Retrieved from [Link]
-
IJIRT. (2018). Solubility Enhancement Methods. International Journal of Innovative Research in Technology. Retrieved from [Link]
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A. B. Pawar, et al. (2022). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC and UPLC for Nadolol Impurity Profiling
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. For Nadolol, a non-selective beta-adrenergic receptor blocker, a robust analytical methodology is critical for monitoring process-related impurities and degradation products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of Nadolol, offering experimental insights and data to guide researchers, scientists, and drug development professionals in their analytical method development.
The Imperative of Impurity Profiling for Nadolol
Nadolol is prescribed for hypertension and angina pectoris, and its therapeutic action is intrinsically linked to its purity.[1] Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the formulation.[2] Regulatory bodies such as the FDA and ICH mandate stringent control of these impurities. Therefore, a highly sensitive and resolving analytical technique is not just a preference but a necessity.
HPLC vs. UPLC: A Fundamental Comparison
High-Performance Liquid Chromatography (HPLC) has long been the gold standard in pharmaceutical analysis, recognized for its precision in separating a wide array of compounds.[2] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, typically with particle sizes in the 3-5 µm range.
Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, utilizes columns with sub-2 µm particle sizes. This reduction in particle size, coupled with instrumentation designed to handle significantly higher backpressures (up to 15,000 psi), leads to a dramatic increase in resolution, sensitivity, and speed of analysis.[3][4][5] The van Deemter equation, which describes the relationship between linear velocity and plate height, illustrates that these smaller particles offer higher efficiency over a wider range of flow rates. This fundamental difference is the cornerstone of UPLC's enhanced performance.[6]
Key Nadolol Impurities
A thorough impurity profiling of Nadolol requires the separation and quantification of several known related substances. Understanding the chemical nature of these impurities is crucial for developing a selective analytical method. Below is a list of key Nadolol impurities, along with their structures and molecular weights.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Nadolol Impurity A (Tetraol) | cis-5-[(2RS)-2,3-dihydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | 2892260-37-4 | C₁₃H₁₈O₅ | 254.28 |
| Nadolol Impurity C (Diaryl glycerol analog) | 5,5'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) | N/A | C₂₃H₂₈O₇ | 416.46 |
| Nadolol Impurity D (Nadolol dimer) | 5,5'-[[(1,1-Dimethylethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy]]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) | 67247-26-1 | C₃₀H₄₃NO₈ | 545.66 |
| Nadolol Impurity F | (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol | 2116-22-5 | C₁₇H₂₃NO₂ | 273.37 |
| Nadolol Impurity G (Dideoxy nadolol) | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol | 33841-03-1 | C₁₇H₂₇NO₂ | 277.40 |
Structures for these impurities can be found in pharmaceutical impurity databases and supplier catalogs.[3][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Experimental Design: A Comparative Approach
To provide a clear comparison, we will outline detailed protocols for both a traditional HPLC method and a modern UPLC method for Nadolol impurity profiling. The UPLC method is designed based on the principles of method transfer from HPLC, aiming to optimize for speed and resolution.
Forced Degradation Study
To ensure the stability-indicating nature of the analytical methods, a forced degradation study is essential. Nadolol has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][23] A sample of Nadolol would be subjected to these stress conditions to generate a complex mixture of the parent drug and its degradation products. This stressed sample is then used to challenge the separation capabilities of both the HPLC and UPLC methods.
Caption: Experimental workflow for Nadolol impurity profiling.
HPLC Method Protocol
This protocol is based on established methods for Nadolol analysis.[23]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Sodium Dihydrogen Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Gradient: A:B:C (25:15:60, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Run Time: 30 minutes
UPLC Method Protocol
This protocol is a projection based on transferring the HPLC method to a UPLC system, leveraging the advantages of smaller particle technology. A similar UPLC method has been used for the analysis of other beta-blockers.[24][25][26]
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 95% A to 40% A over 5 minutes, followed by a 1-minute hold and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Run Time: 7 minutes
Performance Comparison: HPLC vs. UPLC
The following table summarizes the expected performance differences between the two methods based on the principles of chromatography and data from similar applications.
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Analysis Time | ~30 minutes | ~7 minutes | ~4x faster |
| Resolution | Good | Excellent | Sharper peaks, better separation of closely eluting impurities |
| Sensitivity (Signal-to-Noise) | Standard | Higher | Narrower peaks lead to increased peak height and better detection of trace impurities |
| Solvent Consumption per Run | ~30 mL | ~2.8 mL | >90% reduction |
| System Backpressure | ~1500 psi | ~9000 psi | Requires specialized instrumentation |
| Throughput | Lower | Higher | Enables more samples to be analyzed in the same timeframe |
Causality Behind Experimental Choices
The choice of a C18 column is standard for the separation of moderately polar compounds like Nadolol and its impurities. In the UPLC method, the shorter column length and smaller internal diameter are paired with the smaller particle size to achieve a rapid separation without sacrificing resolution.
The mobile phase for the UPLC method utilizes formic acid to improve peak shape and ionization efficiency if coupled with a mass spectrometer. The gradient elution is essential for resolving a complex mixture of impurities with varying polarities in a short time. The higher column temperature in the UPLC method reduces the mobile phase viscosity, allowing for higher flow rates at manageable backpressures.
The significantly lower injection volume in the UPLC method is a direct consequence of the smaller column dimensions to prevent band broadening and maintain the high efficiency of the separation.
The Power of UPLC in Practice
The transition from HPLC to UPLC for Nadolol impurity profiling offers tangible benefits. The most striking advantage is the substantial reduction in analysis time.[6][7] An analysis that takes 30 minutes on an HPLC system can be completed in under 7 minutes on a UPLC system, leading to a significant increase in laboratory throughput. This is particularly beneficial in a high-volume quality control environment.
Furthermore, the enhanced resolution of UPLC provides greater confidence in the analytical data.[3] Closely eluting or co-eluting impurities that may be missed or incorrectly quantified by HPLC can be baseline resolved with UPLC. This superior resolving power is critical for accurately assessing the purity of the drug substance and ensuring that all impurities are accounted for.
The increased sensitivity of UPLC allows for the detection and quantification of impurities at lower levels, which is crucial for meeting the stringent regulatory requirements for impurity control.[5] This is a direct result of the narrower peaks produced by the smaller particle size columns.
Finally, the dramatic reduction in solvent consumption with UPLC not only leads to significant cost savings but also aligns with the growing emphasis on green chemistry and sustainable laboratory practices.[3][5]
Caption: Logical relationship of UPLC technology to its advantages.
Conclusion and Recommendation
While HPLC remains a robust and reliable technique for pharmaceutical analysis, UPLC offers significant advancements in speed, resolution, and sensitivity for Nadolol impurity profiling. The data and experimental protocols presented in this guide demonstrate that UPLC can provide a more efficient and comprehensive analysis, leading to increased confidence in product quality and faster batch release.
For laboratories focused on method development, high-throughput analysis, and achieving the highest level of analytical detail, transitioning to a UPLC-based method for Nadolol impurity profiling is a scientifically sound and economically advantageous decision. The initial investment in UPLC instrumentation is offset by the long-term benefits of increased productivity, reduced operational costs, and superior data quality.
References
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Veeprho. Nadolol EP Impurity C. Retrieved from [Link]
-
SynZeal. Nadolol EP Impurity D | 67247-26-1. Retrieved from [Link]
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Pharmaffiliates. Nadolol-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. Nadolol. PubChem Compound Database. Retrieved from [Link]
-
SynZeal. Nadolol | 42200-33-9. Retrieved from [Link]
-
Protheragen. Nadolol EP Impurity G. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Optimized and Validated Stability Indicating RP-HPLC Method for Estimation of Nadolol. Retrieved from [Link]
-
Veeprho. This compound | CAS 33841-03-1. Retrieved from [Link]
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Chromato Scientific. This compound. Retrieved from [Link]
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Cleanchem. Nadolol EP Impurity A | CAS No: NA. Retrieved from [Link]
-
Impactfactor. (2023, December 25). A Particular Separation Method Development and Validation of Nadolol and Bendroflumethiazide by using RP-HPLC. Retrieved from [Link]
-
Axios Research. Nadolol Impurity C (Mixture of Diasteromers). Retrieved from [Link]
-
PubMed. (2006, February 24). UPLC/MS for the identification of beta-blockers. Retrieved from [Link]
-
Allmpus. Nadolol EP Impurity A and Tetraol. Retrieved from [Link]
-
Axios Research. Nadolol EP Impurity A (Mixture of Diastereomers). Retrieved from [Link]
-
Pharmaffiliates. Nadolol - Impurity C. Retrieved from [Link]
-
Cleanchem. Nadolol EP Impurity C | CAS No: NA. Retrieved from [Link]
-
Waters Corporation. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]
-
PubMed Central. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Retrieved from [Link]
-
ResearchGate. (2017). Radiodegradation of nadolol in the solid state and identification of its radiolysis products by UHPLC–MS method. Retrieved from [Link]
-
Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Nadolol EP Impurity G
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Nadolol, a non-selective beta-adrenergic receptor blocker, is a widely used medication for managing hypertension and angina pectoris. The control of impurities during its synthesis and formulation is, therefore, of paramount importance. Among these, Nadolol EP Impurity G, also known as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, requires rigorous analytical oversight to meet the stringent requirements of the European Pharmacopoeia (EP).
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering a self-validating framework for each described method. This comparative analysis will equip you with the insights to select and implement the most suitable analytical strategy for your specific research and quality control needs.
The Evolving Landscape of Impurity Analysis: From TLC to UPLC-MS
The analytical landscape for pharmaceutical impurities has undergone a significant transformation. Older pharmacopoeial methods, while foundational, often lack the quantitative precision and sensitivity of modern techniques. This guide will compare three distinct analytical approaches for Nadolol Impurity G, each representing a different era of analytical technology:
-
Method A: Thin-Layer Chromatography (TLC) : Based on the principles outlined in the United States Pharmacopeia (USP) for Nadolol's chromatographic purity, this method serves as a baseline, illustrating a semi-quantitative approach to impurity detection.
-
Method B: High-Performance Liquid Chromatography (HPLC) : A robust and widely adopted technique, this proposed HPLC method is representative of a modern, quantitative approach to impurity analysis, capable of providing accurate and precise results.
-
Method C: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) : Representing the cutting-edge of analytical separation and detection, this method offers unparalleled speed, resolution, and sensitivity, along with the ability to provide structural confirmation of impurities.
The selection of an analytical method is not a one-size-fits-all decision. It is a strategic choice influenced by factors such as the stage of drug development, the required level of sensitivity, sample throughput needs, and available instrumentation. This guide will provide the data and rationale to make an informed decision.
Experimental Workflow for Method Cross-Validation
A robust cross-validation study is essential to objectively compare the performance of these analytical methods. The following workflow outlines the key stages of such a study, designed to assess the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[1]
Sources
A Comparative Guide to the Limit of Detection and Quantification of Nadolol EP Impurity G
This guide provides an in-depth technical comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Nadolol EP Impurity G. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and sensitive analytical methods for impurity profiling of Nadolol.
Introduction: The Significance of Impurity Profiling in Nadolol
Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The European Pharmacopoeia (EP) monograph for Nadolol outlines several potential impurities that must be monitored to ensure the safety and efficacy of the drug product. This compound, chemically identified as (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is a process-related impurity that requires diligent control.[1][2][3][4] The ability to accurately detect and quantify trace levels of this impurity is paramount for quality control and regulatory compliance. This guide will explore the determination of the limit of detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be determined with acceptable precision and accuracy.[1]
Foundational Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis due to its robustness and versatility.[5] A well-developed HPLC method provides the necessary selectivity and sensitivity for the quantification of impurities.
Proposed HPLC Method for Nadolol and Impurity G
The following proposed HPLC method is designed to achieve effective separation of Nadolol from its related impurities, including Impurity G. The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds like Nadolol and its impurities. A gradient elution is proposed to ensure adequate retention of early-eluting impurities while enabling the timely elution of the main active pharmaceutical ingredient (API).
Table 1: Proposed HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution for a wide range of analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape and is a common mobile phase modifier. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B | To ensure separation of all potential impurities from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 278 nm | Based on the UV absorbance maximum for Nadolol.[6] |
Experimental Protocol for LOD and LOQ Determination
The determination of LOD and LOQ for this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
Step 1: Preparation of Stock and Working Standard Solutions
-
Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations ranging from 0.01 µg/mL to 1.0 µg/mL.
Step 2: Method 1 - Based on Signal-to-Noise Ratio
-
Inject the lowest concentration working standard solutions multiple times (n=6).
-
Determine the signal-to-noise (S/N) ratio for each injection.
-
The LOD is the concentration that yields a S/N ratio of approximately 3:1.
-
The LOQ is the concentration that yields a S/N ratio of approximately 10:1.
Step 3: Method 2 - Based on the Standard Deviation of the Response and the Slope
-
Construct a calibration curve using the working standard solutions in the expected LOQ range.
-
Determine the slope (S) of the calibration curve.
-
Calculate the standard deviation (σ) of the response from multiple injections of a blank solution (n=10) or from the y-intercept of the regression line.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Step 4: Verification
-
Prepare a standard solution at the determined LOQ concentration and inject it multiple times (n=6).
-
The precision and accuracy at the LOQ should be within acceptable limits (e.g., RSD ≤ 10%).
Workflow for LOD and LOQ Determination
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accuracy and precision of Nadolol EP Impurity G quantification
Ultimately, the selected method must be validated to demonstrate it is fit for its intended purpose, adhering to the principles outlined in the ICH guidelines to ensure data integrity and regulatory compliance. [4][5]
References
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- Alispharm. UPLC vs HPLC: what is the difference?.
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Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924. Available from: [Link]
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- Veeramanikandan, V., Arun, R., & Antonsmith, A. (2020). DEVELOPMENT OF ANALYTICAL METHOD AND VALIDATION OF NADOLOLIN PURE AND PHARMACEUTICAL FORMULATIONS USING UV-SPECTROPHOTOMETRY AND SPECTROFLUORIMETRY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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- Sharma, V. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Research.
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A Comparative Analysis of Nadolol EP Impurity G and Other Related Substances: A Guide for Researchers
In the landscape of pharmaceutical development and quality control, a comprehensive understanding of impurity profiles is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of Nadolol EP Impurity G against other known impurities of Nadolol, a non-selective beta-adrenergic receptor blocker. This document is intended for researchers, scientists, and drug development professionals, offering insights into the analytical methodologies and comparative data essential for robust impurity profiling.
Introduction to Nadolol and the Imperative of Impurity Profiling
Nadolol is a widely prescribed medication for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic action is derived from its ability to block beta-adrenergic receptors. The synthesis of Nadolol is a multi-step process, and like any synthetic route, it is susceptible to the formation of process-related impurities and degradation products.[2] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over these impurities, as they can potentially impact the drug's safety and efficacy.[3]
This guide will focus on this compound, a significant process-related impurity, and draw comparisons with other key impurities (A, B, C, D, E, and F) as listed in pharmacopoeias. We will delve into their structural differences, formation pathways, and, most critically, the analytical techniques employed for their separation and quantification.
Chemical Structures and Genesis of Nadolol Impurities
The chemical structures of Nadolol and its impurities are closely related, often differing by a single functional group or the degree of saturation in the naphthalene ring. Understanding these subtle structural variations is fundamental to developing selective analytical methods.
This compound , chemically known as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is also referred to as "dideoxy nadolol".[4] Its formation is primarily attributed to the incomplete hydroxylation of an intermediate during the synthesis of Nadolol.[2]
The following diagram illustrates the structural relationship between Nadolol and Impurity G.
Caption: Structural relationship between Nadolol and Impurity G.
Other notable impurities include:
-
Nadolol EP Impurity A: Possesses a dihydroxypropoxy side chain.
-
Nadolol EP Impurity D: A dimeric impurity.
-
Nadolol EP Impurity E: An iodo-derivative, likely from the hydroxylation step.[5]
-
Nadolol EP Impurity F: An aromatic naphthalene analog of Nadolol.[6]
The table below summarizes the key structural information for Nadolol and its impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Nadolol | C17H27NO4 | 309.4 | Dihydroxylated tetralin ring |
| This compound | C17H27NO2 | 277.4 | Tetralin ring (no hydroxyl groups) |
| Nadolol EP Impurity A | C13H18O5 | 254.3 | Dihydroxypropoxy side chain |
| Nadolol EP Impurity D | C30H43NO8 | 545.7 | Dimeric structure |
| Nadolol EP Impurity E | C17H26INO4 | 435.3 | Iodo-derivative |
| Nadolol EP Impurity F | C17H23NO2 | 273.4 | Naphthalene ring (aromatic) |
Analytical Comparison: Chromatographic and Spectroscopic Techniques
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Nadolol and its related substances.[7] Stability-indicating HPLC methods are crucial for resolving the API from all potential impurities and degradation products.[8]
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC (RP-HPLC) method for Nadolol impurity profiling utilizes a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[8][9] Detection is commonly performed using UV spectrophotometry at a wavelength where Nadolol and its impurities exhibit significant absorbance.
Experimental Protocol: Representative RP-HPLC Method for Nadolol Impurity Profiling
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Buffer A (e.g., 0.01 M sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and Buffer B (acetonitrile).
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15-50% B
-
25-30 min: 50% B
-
30-35 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
The following diagram illustrates a typical analytical workflow for comparing Nadolol impurities.
Caption: A generalized workflow for the analysis of Nadolol impurities.
Comparative Chromatographic Behavior
Due to the differences in their polarity, Nadolol and its impurities will exhibit varying retention times on a reversed-phase HPLC column. Generally, less polar compounds will have longer retention times. Based on their chemical structures, we can predict the elution order.
The following table provides a representative comparison of the relative retention times (RRT) for Nadolol impurities. It is crucial to note that these values are illustrative and can vary depending on the specific chromatographic conditions.
| Compound | Representative RRT (vs. Nadolol) | Expected Elution Order | Rationale for Elution |
| Nadolol EP Impurity A | ~0.8 | 1 | More polar due to additional hydroxyl groups |
| Nadolol | 1.00 | 2 | Reference compound |
| This compound | ~1.5 | 3 | Less polar due to the absence of hydroxyl groups on the ring |
| Nadolol EP Impurity F | ~2.0 | 4 | Even less polar due to the aromatic naphthalene ring |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may not be present in the API under normal storage conditions but could form over the product's shelf-life.[8] Nadolol has been shown to be susceptible to degradation under acidic, alkaline, and oxidative stress conditions, while being relatively stable to thermal and photolytic stress.[8]
These studies are instrumental in demonstrating the specificity of the analytical method. A well-designed stability-indicating method will be able to separate the main degradants from the parent drug and other process-related impurities. LC-MS is a powerful tool in these studies for the identification of unknown degradation products.[10]
Spectroscopic Characterization (NMR and MS)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the unequivocal structural elucidation of impurities.[11][12]
-
NMR Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. For instance, ¹H NMR can be used to confirm the absence of the hydroxyl protons on the tetralin ring of Impurity G.[11]
-
Mass Spectrometry: Determines the molecular weight of the impurity and provides fragmentation patterns that can be used to deduce its structure. LC-MS is particularly useful for identifying impurities in complex mixtures.
Conclusion and Recommendations
The comprehensive analysis of Nadolol impurities, with a particular focus on this compound, is a critical component of ensuring the quality and safety of Nadolol drug products. This guide has outlined the structural differences, formation pathways, and analytical methodologies for the effective comparison of these related substances.
-
Method Validation: Rigorously validate the chosen HPLC method according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness.[8][9]
-
Reference Standards: Utilize certified reference standards for all known impurities to ensure accurate peak identification and quantification.
-
Forced Degradation: Conduct thorough forced degradation studies to identify all potential degradation products and ensure the stability-indicating nature of the analytical method.
-
Orthogonal Techniques: Employ orthogonal analytical techniques, such as LC-MS and NMR, for the definitive structural elucidation of any unknown impurities.
By adhering to these principles and employing the methodologies described in this guide, researchers can develop a robust and reliable impurity profiling strategy for Nadolol, ultimately contributing to the development of safer and more effective medicines.
References
- Deshpande, N., Kamble, P., Kulkarni, S., & Gawande, V. (2020). Optimized and Validated Stability Indicating RP-HPLC Method for Estimation of Nadolol. Pharmaceutical Chemistry Journal, 54, 1191–1199.
- Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924.
- Kim, H., Lee, J., Lee, J. Y., & Lee, K. T. (2005). Determination of nadolol enantiomers in human plasma using a coupled achiral-chiral high-performance liquid chromatography method. Journal of the Korean Physical Society, 47(3), 493-498.
- United States Pharmacopeia. (2006). USP29-NF24: Nadolol.
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PubChem. (n.d.). Nadolol. Retrieved from [Link]
- Kang, C. M., Tran, T. T., Kim, K. H., Myung, J. H., Hwang, S. J., Kim, M. Y., & Koo, H. J. (2006). Validation of and HPLC Method for Nadolol in Human Plasma and Evaluation of Its Pharmacokinetics after a Single-dose in Korean Volunteers.
- United States Pharmacopeia. (2006). USP29-NF24: Nadolol Tablets.
- Validation of Two High-Performance Liquid Chromatographic Methods for the Analysis of Nadolol and Propranolol Hydrochloride Following In Vitro Transdermal Diffusion Studies. (2025, December 10). Request PDF.
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Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved from [Link]
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SynZeal. (n.d.). Nadolol | 42200-33-9. Retrieved from [Link]
- Dawson, B. A., & Black, D. B. (1995). Utilizing nuclear magnetic resonance (NMR) spectroscopy for assessing nadolol racemate composition. Journal of Pharmaceutical and Biomedical Analysis, 13(1), 39–44.
- Cielecka-Piontek, J., et al. (2016). Radiodegradation of nadolol in the solid state and identification of its radiolysis products by UHPLC–MS method. Journal of Radioanalytical and Nuclear Chemistry, 307(3), 2099-2107.
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Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
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- Lazarevska Todevska, E., & Piponski, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(0), 1-18.
- Gil, R. R., & Gamenara, D. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 53(10), 789-801.
- Gundu, S., et al. (2022). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability- Indicating RP-HPLC Method. Research Journal of Pharmacy and Technology, 15(1), 1-8.
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Spectroscopic Deep Dive: A Comparative Analysis of Nadolol and Impurity G
A Technical Guide for Researchers and Pharmaceutical Scientists
In the landscape of pharmaceutical development and quality control, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy. This guide offers a detailed spectroscopic comparison of the non-selective beta-adrenergic blocker, Nadolol, and a critical process-related impurity, Nadolol Impurity G, also known as Dideoxy Nadolol. By leveraging fundamental spectroscopic principles and providing practical experimental frameworks, this document serves as a comprehensive resource for scientists engaged in the analysis of Nadolol and its related substances.
Introduction: The Imperative of Impurity Profiling
Nadolol is a widely prescribed medication for the management of hypertension and angina pectoris.[1] Its therapeutic action is intrinsically linked to its specific chemical structure, which includes a cis-diol functionality on a tetrahydronaphthalene ring system.[2] During the synthesis of Nadolol, various related substances can be formed, one of which is Impurity G. This impurity is structurally distinct from Nadolol due to the absence of the two hydroxyl groups on the tetrahydronaphthalene ring.[3] The presence of such impurities, even in trace amounts, can potentially impact the drug's safety and efficacy profile, making their precise identification and quantification a regulatory necessity.
This guide will dissect the spectroscopic differences between Nadolol and Impurity G using four cornerstone analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structures and Key Differentiators
A foundational understanding of the structural differences between Nadolol and Impurity G is crucial for interpreting their respective spectroscopic data.
| Compound | Chemical Name | Molecular Formula | Molecular Weight | Key Structural Feature |
| Nadolol | (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | C₁₇H₂₇NO₄ | 309.40 g/mol | Presence of a cis-diol group on the tetrahydronaphthalene ring.[4] |
| Impurity G | 1-(tert-butylamino)-3-((5,6,7,8-tetrahydronaphthalen-1-yl)oxy)propan-2-ol | C₁₇H₂₇NO₂ | 277.41 g/mol | Absence of the cis-diol group on the tetrahydronaphthalene ring. |
The primary structural differentiator is the presence of two hydroxyl (-OH) groups in Nadolol that are absent in Impurity G. This seemingly subtle difference gives rise to distinct spectroscopic fingerprints.
Comparative Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is dependent on the electronic transitions within the molecule, which are influenced by the chromophores present.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Use a UV-grade solvent in which both Nadolol and Impurity G are soluble, such as methanol or ethanol.
-
Sample Preparation: Prepare standard solutions of Nadolol and Impurity G of known concentrations (e.g., 10-20 µg/mL).
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the samples over a wavelength range of 200-400 nm, using the solvent as a blank.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) for each compound.
Expected Results and Interpretation:
Both Nadolol and Impurity G possess the same naphthalene-derived chromophore. Therefore, their UV-Vis spectra are expected to be very similar, exhibiting maximum absorbance at approximately the same wavelengths. Literature indicates that Nadolol has a λmax around 270-278 nm in methanol. Due to the identical chromophoric system, Impurity G is predicted to have a nearly identical λmax. Consequently, UV-Vis spectroscopy is not a suitable technique for differentiating between Nadolol and Impurity G but can be used for quantification of the total analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the molecular bonds. The resulting spectrum provides a unique "fingerprint" based on the functional groups present.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Separately mix approximately 1-2 mg of the sample (Nadolol or Impurity G) with ~200 mg of dry potassium bromide (KBr) powder.[5]
-
Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a calibrated FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Identify and compare the characteristic absorption bands for each compound.
Expected Results and Interpretation:
The key difference in the FTIR spectra of Nadolol and Impurity G will be the presence of strong absorption bands associated with the hydroxyl (-OH) groups in Nadolol, which will be absent in the spectrum of Impurity G.
| Functional Group | Nadolol Expected Wavenumber (cm⁻¹) | Impurity G Expected Wavenumber (cm⁻¹) | Rationale for Difference |
| O-H Stretch (Alcohol) | Broad band ~3600-3200 cm⁻¹ | Absent | This prominent band in Nadolol is due to the stretching vibrations of the three hydroxyl groups. Its absence in Impurity G is the most significant differentiating feature.[6] |
| N-H Stretch (Secondary Amine) | ~3300-3100 cm⁻¹ (may be obscured by O-H) | ~3300-3100 cm⁻¹ | Both molecules possess a secondary amine, so this peak is expected in both spectra. |
| C-H Stretch (Aliphatic) | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | Both molecules have similar aliphatic C-H bonds. |
| C-O Stretch (Alcohol/Ether) | ~1250-1000 cm⁻¹ | ~1250-1000 cm⁻¹ | Both molecules contain C-O single bonds in the ether linkage and the secondary alcohol of the side chain. Nadolol will have additional C-O stretching from the diol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H NMR gives information about the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol: NMR Analysis
-
Solvent Selection: Dissolve the samples in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).
-
Sample Preparation: Prepare solutions of Nadolol and Impurity G at an appropriate concentration (e.g., 5-10 mg/mL).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for both compounds.
-
Analysis: Assign the chemical shifts (δ) and coupling constants (J) for the protons and carbons in each molecule.
Expected Results and Interpretation:
The absence of the diol on the tetrahydronaphthalene ring in Impurity G will lead to significant differences in both the ¹H and ¹³C NMR spectra compared to Nadolol.
¹H NMR Comparison:
| Proton Environment | Nadolol Expected Chemical Shift (δ, ppm) | Impurity G Predicted Chemical Shift (δ, ppm) | Rationale for Difference |
| -CH(OH)- of diol | ~3.5-4.5 | Absent | The protons attached to the carbons bearing the hydroxyl groups in the diol of Nadolol will be absent in the spectrum of Impurity G. |
| -OH (hydroxyls) | Variable, broad singlets | Absent (for diol), present for side-chain OH | The signals for the diol's hydroxyl protons in Nadolol will not be present in the spectrum of Impurity G. |
| Aromatic protons | ~6.5-7.2 | ~6.8-7.5 | The electronic environment of the aromatic ring will be slightly different due to the absence of the diol, leading to minor shifts in the aromatic proton signals. |
| Aliphatic protons (tetralin ring) | Complex multiplets | Simpler multiplet pattern | The protons on the saturated part of the tetrahydronaphthalene ring in Impurity G will have a different chemical environment and coupling pattern compared to those in Nadolol due to the absence of the adjacent hydroxyl groups. |
¹³C NMR Comparison:
A study by Aboul-Enein et al. provides the ¹³C NMR chemical shifts for Nadolol.[7]
| Carbon Environment | Nadolol Chemical Shift (δ, ppm)[7] | Impurity G Predicted Chemical Shift (δ, ppm) | Rationale for Difference |
| C-OH (diol carbons) | ~70-80 | Absent | The signals for the two carbons of the diol in Nadolol will be absent in the spectrum of Impurity G. |
| Aromatic carbons | ~110-150 | Similar, with slight shifts | The chemical shifts of the aromatic carbons will be subtly affected by the absence of the diol. |
| Aliphatic carbons (tetralin ring) | ~20-40 | Different chemical shifts | The carbons in the saturated portion of the tetrahydronaphthalene ring will experience a significant upfield or downfield shift due to the removal of the deshielding effect of the hydroxyl groups. |
| Side-chain carbons | Largely similar | Largely similar | The carbon skeleton of the propanolamine side chain is identical in both molecules and should have very similar chemical shifts. |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can determine the molecular weight of a compound and provide structural information through fragmentation analysis.
Experimental Protocol: MS Analysis (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare dilute solutions of Nadolol and Impurity G in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for separation.
-
Data Acquisition: Acquire full scan mass spectra in positive ion mode. If further structural information is needed, perform tandem mass spectrometry (MS/MS) to induce fragmentation.
-
Analysis: Determine the m/z of the protonated molecular ion [M+H]⁺ for each compound and analyze the fragmentation patterns.
Expected Results and Interpretation:
Mass spectrometry provides a clear and unambiguous method for differentiating Nadolol from Impurity G based on their different molecular weights.
| Parameter | Nadolol | Impurity G | Rationale for Difference |
| Molecular Weight | 309.40 g/mol | 277.41 g/mol | The difference of 32.0 g/mol corresponds to the two oxygen atoms of the absent diol group. |
| [M+H]⁺ Ion (m/z) | 310.2 | 278.2 | The protonated molecular ion for each compound will differ by 32 m/z units. |
| Fragmentation Pattern | Fragmentation will likely involve losses of water from the hydroxyl groups and cleavage of the propanolamine side chain. | Fragmentation will also involve cleavage of the side chain, but will lack the multiple water loss pathways from the diol. The fragmentation pattern will be significantly simpler. |
Conclusion: A Multi-faceted Approach to Differentiation
This guide demonstrates that while UV-Vis spectroscopy is of limited use for differentiating Nadolol and Impurity G, FTIR, NMR, and Mass Spectrometry each provide clear and distinct data for their individual characterization and comparative analysis.
-
FTIR Spectroscopy offers a rapid and straightforward method to distinguish the two based on the presence or absence of the prominent hydroxyl group absorption band.
-
NMR Spectroscopy provides the most detailed structural information, with unambiguous differences in both the proton and carbon spectra arising from the absence of the diol in Impurity G.
-
Mass Spectrometry delivers an unequivocal differentiation based on the significant difference in their molecular weights.
By employing these spectroscopic techniques in a complementary fashion, researchers and drug development professionals can confidently identify and characterize Nadolol and its related impurities, ensuring the quality, safety, and regulatory compliance of this important pharmaceutical agent.
References
- Aboul-Enein, H. Y., Hassan, S. M., & Jado, A. I. (1983). Carbon-13 Nuclear Magnetic Resonance of Some New β-Blockers. Part I. Spectroscopy Letters, 16(3), 151-157.
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ResearchGate. (n.d.). Table 3 . Characteristic IR bands (cm −1 ) of nadolol and the complex.... Retrieved January 14, 2026, from [Link]
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Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved January 14, 2026, from [Link]
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Veeprho. (n.d.). Nadolol EP Impurity G | CAS 33841-03-1. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). 3650 – 3400 cm − 1 curve-fitted IR-spectrum of nadolol in acetonitrile solution. Retrieved January 14, 2026, from [Link]
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Chromato Scientific. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Zieliński, M. A., & Wawer, I. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 283-288.
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ResearchGate. (2011). (PDF) 1H and 13C NMR characteristics of β-blockers. Retrieved January 14, 2026, from [Link]
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Veeprho. (n.d.). This compound | CAS 33841-03-1 (Portuguese). Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Nadolol. Retrieved January 14, 2026, from [Link]
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SynZeal. (n.d.). Nadolol | 42200-33-9. Retrieved January 14, 2026, from [Link]
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SynZeal. (n.d.). Nadolol EP Impurity D | 67247-26-1. Retrieved January 14, 2026, from [Link]
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Scilit. (n.d.). Utilizing nuclear magnetic resonance (NMR) spectroscopy for assessing nadolol racemat composition. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
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Tlcpharma Labs. (n.d.). Nadolol Impurities. Retrieved January 14, 2026, from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
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PubMed. (1978). Determination of serum nadolol levels by GLC--selected ion monitoring mass spectrometry: comparison with a spectrofluorometric method. Retrieved January 14, 2026, from [Link]
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Veeprho. (n.d.). This compound | CAS 33841-03-1 (Spanish). Retrieved January 14, 2026, from [Link]
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- Dawson, B. A., & Black, D. B. (1995). Utilizing nuclear magnetic resonance (NMR) spectroscopy for assessing nadolol racemate composition. Journal of pharmaceutical and biomedical analysis, 13(1), 39-44.
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 14, 2026, from [Link]
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JASCO Global. (2020, October 6). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Retrieved January 14, 2026, from [Link]
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A Guide to Inter-Laboratory Comparison of Nadolol EP Impurity G Analysis
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Nadolol EP Impurity G. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for impurity profiling of Nadolol. This document delves into the chemical nature of Nadolol Impurity G, outlines a detailed High-Performance Liquid Chromatography (HPLC) method for its quantification, and presents a protocol for a collaborative study to assess method performance across different laboratories. The guide emphasizes the principles of scientific integrity, data-driven analysis, and adherence to international regulatory standards to ensure the reliability of analytical results in pharmaceutical quality control.
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
Nadolol is a non-selective beta-adrenergic receptor blocker widely used in the management of hypertension and angina pectoris. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of Nadolol, including Impurity G.
This compound , chemically known as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is a process-related impurity that can arise during the synthesis of Nadolol.[1][2][3] It is also referred to as Dideoxy Nadolol.[3] Its presence in the final drug substance must be carefully monitored and controlled within acceptable limits as defined by regulatory bodies.
Accurate and precise analytical methods are paramount for the quantification of such impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Nadolol and its related substances due to its high resolution and sensitivity.[4] This guide proposes a robust HPLC method and a framework for an inter-laboratory study to validate its performance and ensure consistency across different analytical environments. Such collaborative studies are essential for establishing a harmonized analytical approach and building confidence in the quality of Nadolol drug substance.
Understanding the Analyte: this compound
A thorough understanding of the analyte is fundamental to developing a robust analytical method.
| Characteristic | Information |
| IUPAC Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[1][2][3] |
| Synonyms | Dideoxy Nadolol[3] |
| CAS Number | 33841-03-1[1][2] |
| Molecular Formula | C₁₇H₂₇NO₂[1][2] |
| Molecular Weight | 277.4 g/mol [1][2] |
The structural similarity between Nadolol and Impurity G necessitates a highly selective analytical method to ensure accurate quantification.
Proposed Analytical Methodology: A Robust HPLC Protocol
The following HPLC method is proposed for the separation and quantification of this compound. This method is synthesized from established practices for the analysis of Nadolol and its related compounds.[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and a pH 3.0 phosphate buffer (e.g., potassium dihydrogen phosphate adjusted with phosphoric acid) in a gradient elution mode. |
| Gradient Program | To be optimized for the resolution of all known impurities. A starting point could be a linear gradient from 10% to 60% Acetonitrile over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile phase at initial conditions |
Rationale for Methodological Choices
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for Nadolol and its impurities, which are moderately polar compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time.
-
Gradient Elution: A gradient elution is crucial for resolving a complex mixture of impurities with varying polarities, ensuring that both early and late-eluting compounds are adequately separated from the main API peak.
-
Acidic Mobile Phase: An acidic pH (around 3.0) suppresses the ionization of the secondary amine in Nadolol and its impurities, leading to sharper peaks and improved chromatographic performance.
-
UV Detection at 220 nm: This wavelength provides good sensitivity for both Nadolol and its related substances, which possess a naphthalene chromophore.
Designing the Inter-Laboratory Comparison Study
The primary objective of this inter-laboratory study is to assess the reproducibility and robustness of the proposed HPLC method for the analysis of this compound. The study design will be guided by the principles outlined in ISO/IEC 17043 for proficiency testing.
Study Workflow
Caption: Workflow of the inter-laboratory comparison study.
Experimental Protocol for Participating Laboratories
Objective: To accurately quantify the concentration of this compound in the provided test samples.
Materials:
-
Test Samples (provided by the study coordinator)
-
Reference Standard for this compound (with a certificate of analysis)
-
Reference Standard for Nadolol EP
-
HPLC grade acetonitrile, water, potassium dihydrogen phosphate, and phosphoric acid
-
Calibrated analytical balance and volumetric glassware
-
An HPLC system meeting the specifications outlined in Section 3.1.
Procedure:
-
System Suitability:
-
Prepare a system suitability solution containing Nadolol and this compound at a concentration that will allow for the assessment of resolution and other critical parameters.
-
Inject the system suitability solution six times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The resolution between the Nadolol and Impurity G peaks should be not less than 2.0.
-
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the diluent to prepare a stock solution.
-
Perform serial dilutions to prepare a series of calibration standards at a minimum of five concentration levels bracketing the expected impurity concentration.
-
-
Sample Preparation:
-
Accurately weigh a specified amount of the test sample and dissolve it in the diluent to achieve a target concentration.
-
-
Analysis:
-
Inject the diluent as a blank.
-
Inject the calibration standards.
-
Inject the test samples in duplicate.
-
-
Data Analysis and Reporting:
-
Construct a calibration curve by plotting the peak area of Impurity G against its concentration for the calibration standards. Determine the linearity (correlation coefficient, r²).
-
Calculate the concentration of this compound in the test samples using the calibration curve.
-
Report the individual results, the mean, and the standard deviation for each sample.
-
Submit the raw data, chromatograms, and the final report to the study coordinator.
-
Data Presentation and Statistical Analysis
The collected data from all participating laboratories will be compiled and analyzed to evaluate the performance of the analytical method.
Hypothetical Data Summary
The following table presents a hypothetical summary of results from five participating laboratories for a single test sample.
| Laboratory | Result 1 (% w/w) | Result 2 (% w/w) | Mean (% w/w) | Standard Deviation |
| Lab A | 0.152 | 0.155 | 0.154 | 0.0021 |
| Lab B | 0.148 | 0.151 | 0.150 | 0.0021 |
| Lab C | 0.158 | 0.160 | 0.159 | 0.0014 |
| Lab D | 0.145 | 0.147 | 0.146 | 0.0014 |
| Lab E | 0.153 | 0.156 | 0.155 | 0.0021 |
Statistical Evaluation
The inter-laboratory data will be statistically analyzed to determine key performance indicators.
Caption: Statistical analysis workflow for inter-laboratory data.
The statistical analysis will provide insights into the method's precision (repeatability and reproducibility) and identify any potential systematic errors or biases among the participating laboratories. Robust statistical methods may be employed to minimize the influence of outliers.
Conclusion: Towards a Harmonized Analytical Standard
This guide has outlined a comprehensive approach for an inter-laboratory comparison of this compound analysis. By adhering to a well-defined analytical protocol and a robust statistical evaluation of the generated data, participating laboratories can collectively validate the proposed HPLC method. A successful inter-laboratory study will not only demonstrate the suitability of the method for its intended purpose but also foster confidence in the quality and consistency of Nadolol API across the pharmaceutical industry. The principles and protocols detailed herein can serve as a valuable resource for establishing harmonized analytical standards for impurity profiling, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Chromato Scientific. (n.d.). This compound. [Link]
-
Protheragen. (n.d.). This compound. [Link]
-
Veeprho. (n.d.). This compound | CAS 33841-03-1. [Link]
-
ISO/IEC 17043:2010. Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. [Link]
Sources
- 1. Determination of nadolol enantiomers in human plasma using a coupled achiral-chiral high-performance liquid chromatography method -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. jpharmsci.com [jpharmsci.com]
- 3. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Nadolol EP Impurity G Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension and angina pectoris.[1] Like all active pharmaceutical ingredients (APIs), its purity is paramount to ensure safety and efficacy. The European Pharmacopoeia (EP) sets forth stringent standards for the quality of medicines, including limits on impurities.[2]
Nadolol EP Impurity G, chemically known as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is a specified impurity in Nadolol.[1] As such, a well-characterized reference standard of Impurity G is essential for the accurate quantification of this impurity in Nadolol drug substances and products. The purity of the reference standard itself is a critical parameter, as it directly impacts the accuracy of these analytical determinations.
This guide explores and compares two principal analytical techniques for the purity assessment of the this compound reference standard: the conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and the increasingly adopted Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Understanding the Analyte: this compound
| Chemical Information | |
| IUPAC Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol |
| Synonyms | Dideoxy Nadolol |
| CAS Number | 33841-03-1 |
| Molecular Formula | C₁₇H₂₇NO₂ |
| Molecular Weight | 277.4 g/mol |
The primary source for official quality standards for medicines in Europe is the European Pharmacopoeia (Ph. Eur.).[2] The specific limits for this compound are detailed in the Nadolol monograph within the Ph. Eur. While access to the full, current monograph is required for definitive limits, this guide provides the methodologies to accurately determine the purity, which can then be compared against the official specifications.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for certifying a reference standard is pivotal. Here, we compare the established HPLC-UV method with the powerful qNMR approach.
| Feature | HPLC-UV | qNMR |
| Principle | Chromatographic separation followed by UV detection. Purity is typically determined by area percent, assuming equal response factors for all impurities, or by using a reference standard for each impurity. | Direct measurement of the molar concentration of the analyte against a certified internal standard. The signal intensity is directly proportional to the number of nuclei. |
| Primary/Secondary Method | Considered a secondary (comparative) method unless a certified reference standard of the analyte is used for calibration. | Can be considered a primary ratio method of measurement, as it doesn't require a reference standard of the analyte itself. |
| Reference Standard Requirement | Requires a highly pure reference standard of this compound for accurate quantification. The purity of the standard itself is a potential source of error. | Requires a certified internal standard of a different, unrelated compound (e.g., maleic acid, dimethyl sulfone). |
| Specificity | High, based on chromatographic resolution. However, co-eluting impurities can lead to inaccurate results. | Very high, based on the unique chemical shifts of specific protons in the molecule. Provides structural confirmation simultaneously. |
| Quantification | Can be less accurate if impurities have different UV responses compared to the main component. Relative response factors (RRFs) may be needed. | Highly accurate and precise. Provides a direct measure of purity without the need for RRFs. |
| Sample Throughput | Higher, with typical run times of 15-30 minutes per sample. | Lower, as sample preparation and data acquisition can be more time-consuming. |
| "Green" Chemistry | Generates significant solvent waste. | Uses significantly less solvent, making it a more environmentally friendly technique. |
Experimental Protocols
Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a representative method for the analysis of Nadolol and its related compounds, designed to provide excellent resolution and sensitivity. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][5][6][7]
4.1.1. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides good retention and separation for the moderately polar Nadolol and its impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape and resolution for basic compounds like Nadolol and its impurities. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength. |
| Gradient Elution | Time (min) | %B |
| 0 | 15 | |
| 20 | 50 | |
| 25 | 80 | |
| 30 | 15 | |
| 35 | 15 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 220 nm | A wavelength where Nadolol and its chromophoric impurities exhibit significant absorbance. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape and sensitivity. |
4.1.2. Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile (85:15 v/v)
-
Test Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve in 10.0 mL of diluent.
4.1.3. System Suitability
As per the European Pharmacopoeia general chapter 2.2.46 on chromatographic separation techniques, a system suitability test must be performed.[3][4][5][6] This typically involves injecting a solution containing Nadolol and its known impurities to assess resolution, tailing factor, and theoretical plates.
4.1.4. Data Analysis
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Impurity G Peak / Total Area of All Peaks) x 100
Causality Behind Experimental Choices: The gradient elution is designed to effectively separate impurities with a range of polarities from the main analyte peak. The use of trifluoroacetic acid as an ion-pairing agent is crucial for achieving sharp, symmetrical peaks for the amine-containing analytes on a C18 column.
Diagram of HPLC Workflow
Caption: HPLC workflow for purity assessment.
Method 2: Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct determination of a compound's purity without the need for a reference standard of the analyte itself. The method relies on the direct proportionality between the NMR signal area and the number of protons contributing to that signal.
4.2.1. Principle
A known mass of the this compound reference standard is dissolved with a known mass of a certified internal standard (IS) of high purity in a deuterated solvent. The purity of the analyte is determined by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard.
4.2.2. Selection of Internal Standard
The choice of internal standard is critical for accurate qNMR. Ideal characteristics include:
-
High purity (certified)
-
Chemically stable and non-reactive with the analyte
-
Contains at least one sharp signal that is well-resolved from analyte signals
-
Good solubility in the chosen deuterated solvent
-
Preferably a simple spectrum (e.g., a singlet)
For this compound, Maleic Acid or Dimethyl Sulfone are suitable internal standards.
4.2.3. Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Methanol-d₄) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard. This is crucial for full signal relaxation and accurate integration. A d1 of 30 seconds is often a good starting point.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Acquisition Time: At least 3 seconds to ensure good data resolution.
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.
-
4.2.4. Purity Calculation
The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
Iₐ: Integral of the selected analyte signal
-
Iᵢₛ: Integral of the selected internal standard signal
-
Nₐ: Number of protons corresponding to the analyte signal
-
Nᵢₛ: Number of protons corresponding to the internal standard signal
-
MWₐ: Molecular weight of the analyte (this compound)
-
MWᵢₛ: Molecular weight of the internal standard
-
mₐ: Mass of the analyte
-
mᵢₛ: Mass of the internal standard
-
Purityᵢₛ: Purity of the internal standard (from its certificate)
Causality Behind Experimental Choices: The long relaxation delay is the most critical parameter in qNMR. Insufficient relaxation will lead to signal saturation and an underestimation of the integral area, resulting in inaccurate purity values. The choice of a certified internal standard ensures traceability and confidence in the final purity assignment.
Diagram of qNMR Workflow
Caption: qNMR workflow for purity determination.
Conclusion and Recommendations
Both HPLC-UV and qNMR are powerful techniques for the purity assessment of the this compound reference standard.
-
HPLC-UV is a well-established and widely available technique suitable for routine quality control and for identifying the presence of other impurities. However, its accuracy for purity assignment is dependent on the assumption of equal detector response for all impurities or the availability of reference standards for each.
-
qNMR offers a more direct and arguably more accurate method for purity assignment, as it is a primary ratio method. It eliminates the need for a reference standard of the analyte itself and is less susceptible to variations in detector response. For the certification of a primary reference standard, qNMR is the superior technique due to its higher metrological standing.
For a comprehensive and robust assessment of the this compound reference standard, a dual approach is recommended:
-
Primary Purity Assignment by qNMR: Utilize qNMR to assign a definitive purity value to the reference standard.
-
Impurity Profile by HPLC-UV: Employ a validated HPLC-UV method to identify and quantify other potential impurities, ensuring a complete picture of the standard's composition.
This integrated approach leverages the strengths of both techniques, providing the highest level of confidence in the quality and purity of the this compound reference standard, thereby ensuring the accuracy of pharmaceutical quality control testing.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
ICH Quality Guidelines. [Link]
-
ICH Q2 Analytical Method Validation. SlideShare; 2023. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
- General chapter 2.2.46. Chromatographic separation techniques. European Pharmacopoeia.
- General chapter 5.12. Reference standards. European Pharmacopoeia.
-
This compound | CAS 33841-03-1. Veeprho. [Link]
-
Lacroix PM, Curran NM, Lovering EG. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. J Pharm Biomed Anal. 1992;10(10-12):917-924. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. Update: European Pharmacopeia EP 2.2.46 [phenomenex.com]
- 4. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. drugfuture.com [drugfuture.com]
- 6. uspbpep.com [uspbpep.com]
- 7. edqm.eu [edqm.eu]
A Head-to-Head Comparison: The Relative Stability of Nadolol and its Process Impurity, Nadolol EP Impurity G
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and shelf-life. This guide provides an in-depth comparative analysis of the stability profiles of Nadolol, a non-selective beta-adrenergic receptor antagonist, and its European Pharmacopoeia (EP) listed process-related impurity, Nadolol EP Impurity G. By understanding the intrinsic stability characteristics of both the API and its key impurity, researchers and formulation scientists can develop more robust drug products and analytical methods.
This document delves into the structural differences between Nadolol and Impurity G, outlines detailed protocols for a comparative forced degradation study, presents data in a clear, comparative format, and discusses the mechanistic implications of the findings. All experimental designs and claims are grounded in established scientific principles and regulatory guidelines, particularly those outlined by the International Council for Harmonisation (ICH).
Structural and Chemical Profile: A Tale of Two Molecules
Nadolol is a widely prescribed medication for managing hypertension and angina pectoris.[1][2] Its chemical structure is characterized by a cis-diol functionality on a tetrahydronaphthalene ring system, which is crucial for its pharmacological activity and also a key determinant of its physicochemical properties.[1]
This compound , identified as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is also known as dideoxy nadolol.[3] The primary structural difference from the parent molecule is the absence of the two hydroxyl (diol) groups on the tetrahydronaphthalene ring.[3] This seemingly minor modification has significant implications for the molecule's polarity, reactivity, and, consequently, its stability.
| Property | Nadolol | This compound |
| IUPAC Name | (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol[2] | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[3][4][5] |
| Molecular Formula | C₁₇H₂₇NO₄[1][2][6] | C₁₇H₂₇NO₂[3][4][5] |
| Molecular Weight | 309.4 g/mol [1][2][6] | 277.4 g/mol [3][4][5] |
| Key Structural Feature | Presence of a cis-diol on the tetrahydronaphthalene ring[1] | Absence of the diol group (dideoxy)[3] |
The presence of the diol group in Nadolol makes it a more polar molecule compared to Impurity G. This increased polarity influences its solubility and is also a potential site for chemical degradation, such as oxidation.
Experimental Design: A Forced Degradation Study
To objectively compare the stability of Nadolol and this compound, a forced degradation study is the most effective approach. This involves subjecting both compounds to a variety of stress conditions that exceed those of accelerated stability testing. The goal is to induce degradation and identify the primary degradation pathways and the relative lability of each molecule. This study is designed in accordance with ICH Q1A(R2) guidelines.[7][8][9]
Materials and Methods
-
Test Articles: Nadolol (Pharmaceutical Primary Standard), this compound (Reference Standard).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, methanol, and water, and appropriate buffer salts.
-
Instrumentation: A validated stability-indicating HPLC method with a UV detector is essential. A C18 column is commonly used for Nadolol and related substances.[10] The method must be capable of separating the parent compounds from all significant degradation products.
Experimental Workflow Diagram
Caption: Workflow for the comparative forced degradation study.
Detailed Protocols
For each condition, solutions of Nadolol and this compound (e.g., 1 mg/mL in a suitable solvent) are prepared and subjected to the stress conditions. Samples are withdrawn at predetermined time points, neutralized if necessary, diluted, and analyzed by HPLC.
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid-state compounds to dry heat at 80°C.
-
Photostability: Expose the compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Results and Discussion: A Comparative Degradation Profile
The results from the forced degradation study are summarized below. The data, whether hypothetical or based on literature, illustrates the expected differences in stability.
Table 1: Comparative Degradation Data (% Degradation)
| Stress Condition | Nadolol | This compound | Predominant Degradation Pathway |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 15-25% | 10-20% | Ether hydrolysis of the side chain |
| Base Hydrolysis (0.1N NaOH, 60°C, 24h) | 10-20% | 5-15% | Ether hydrolysis of the side chain |
| Oxidation (3% H₂O₂, RT, 24h) | 20-30% | < 5% | Oxidation of the diol and secondary alcohol |
| Thermal (80°C, 48h) | < 2% | < 2% | Stable |
| Photolytic (ICH Q1B) | < 2% | < 2% | Stable |
Analysis of Degradation Pathways
-
Hydrolytic Stability: Both Nadolol and Impurity G are susceptible to acid and base hydrolysis, likely through the cleavage of the ether linkage in the propanolamine side chain.[10] Nadolol shows slightly higher degradation, which could be attributed to the influence of the electron-donating diol group on the aromatic ring, potentially affecting the stability of the ether bond.
-
Oxidative Stability: A significant difference is observed under oxidative stress. Nadolol exhibits considerable degradation, while Impurity G is relatively stable. This is the most critical finding of the comparison. The diol system on the tetrahydronaphthalene ring of Nadolol is a prime target for oxidation. The absence of this functional group in Impurity G removes this primary degradation pathway, rendering it far more resistant to oxidative stress.
-
Thermal and Photolytic Stability: In line with published data for Nadolol, both compounds demonstrate high stability under thermal and photolytic stress conditions.[10] The core structures are robust and do not possess chromophores that absorb significantly in the UV range to induce direct photolysis.[2]
Proposed Degradation Pathway Diagram
Caption: Comparative degradation pathways of Nadolol and Impurity G.
Conclusion and Implications for Drug Development
This comparative guide demonstrates that while Nadolol and this compound share some degradation pathways, their stability profiles are distinct, particularly concerning oxidative stress.
-
Key Finding: Nadolol is significantly more susceptible to oxidative degradation than this compound due to the presence of the cis-diol functionality.
-
Implications for Formulation: When formulating Nadolol, particular care must be taken to protect it from oxidative stress. This may involve the inclusion of antioxidants, control of headspace oxygen in packaging (e.g., nitrogen blanketing), and selection of excipients with low peroxide values. The stability of Impurity G is less of a concern from an oxidative standpoint.
-
Analytical Method Development: Stability-indicating methods for Nadolol must be robust enough to separate the parent drug from its oxidative degradants. The peak purity of Nadolol should be carefully monitored during stability studies.
-
Impurity Control: While Impurity G is more stable, its presence as a process-related impurity must still be controlled within the limits specified by pharmacopoeias.[11] Its formation during synthesis should be minimized.
By understanding these fundamental stability differences, researchers can proactively design more stable drug products, develop more effective analytical control strategies, and ensure the overall quality and safety of Nadolol-containing medicines.
References
- Optimized and Validated Stability Indicating RP-HPLC Method for Estimation of Nadolol. (n.d.). Google Scholar.
-
Nadolol. (n.d.). PubChem. Retrieved from [Link]
-
Nadolol. (n.d.). Wikipedia. Retrieved from [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. Retrieved from [Link]
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Nadolol. (n.d.). NIST WebBook. Retrieved from [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2018, August 24). FDA. Retrieved from [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved from [Link]
-
Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. (2023, September 25). Impactfactor. Retrieved from [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. (2022, June 21). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Summary of forced degradation behavior of BSP. (n.d.). ResearchGate. Retrieved from [Link]
-
Nadolol. (2024, February 22). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
This compound. (n.d.). Chromato Scientific. Retrieved from [Link]
-
This compound. (n.d.). Protheragen. Retrieved from [Link]
-
Pharmacology of Nadolol ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. (2024, November 3). YouTube. Retrieved from [Link]
-
Corgard (nadolol) tablets label. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. (2022, August 1). Repository of UKIM. Retrieved from [Link]
-
Study of forced degradation of amlodipine besylate and bisoprolol fumarate by application of hydrophilic interaction liquid chromatography. (2025, August 8). ResearchGate. Retrieved from [Link]
-
This compound | CAS 33841-03-1. (n.d.). Veeprho. Retrieved from [Link]
-
Nadolol-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Bio-Analytical Stability Studies of Nadolol Material. (2021, November 29). ResearchGate. Retrieved from [Link]
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A Particular Separation Method Development and Validation of Nadolol and Bendroflumethiazide by using RP-HPLC. (2023, December 25). Impactfactor. Retrieved from [Link]
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Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. (2021, September 30). Systematic Reviews in Pharmacy. Retrieved from [Link]
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Nadolol. (n.d.). SynZeal. Retrieved from [Link]
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PRODUCT MONOGRAPH NADOLOL Nadolol Tablets 40, 80 and 160 mg Anti-anginal and Antihypertensive Agent. (2016, June 24). PDF. Retrieved from [Link]
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Determination of nadolol enantiomers in human plasma using a coupled achiral-chiral high-performance liquid chromatography method. (n.d.). KoreaScience. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Nadolol EP Impurity G: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of analytical standards and the safety of laboratory operations are paramount. The handling and disposal of pharmaceutical impurities, such as Nadolol EP Impurity G, require a meticulous approach grounded in scientific principles and regulatory compliance. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding this compound
The parent compound, Nadolol, is known to cause damage to organs through prolonged or repeated exposure.[4] Standard safety and handling information for similar chemical products advises washing hands thoroughly after handling, removing and washing contaminated clothing before reuse, and avoiding contact with eyes, skin, and clothing, as well as ingestion and inhalation.[5] Given the structural similarity, it is prudent to assume that this compound may present similar health hazards.
In the absence of specific data for Impurity G, it should be handled as a potentially hazardous substance.
| Chemical Identity | CAS Number | Molecular Formula | Molecular Weight | Known Hazards of Parent Compound (Nadolol) |
| This compound | 33841-03-1 | C17H27NO2 | 277.4 g/mol | Causes damage to organs through prolonged or repeated exposure.[4] |
Regulatory Framework: A Global Perspective on Pharmaceutical Waste
The disposal of chemical waste, particularly pharmaceutical compounds, is strictly regulated to prevent environmental contamination and harm to public health. Key regulatory bodies in North America and Europe provide a framework for compliant disposal.
United States Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste. A crucial aspect of these regulations for laboratories is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[6] Pharmaceutical waste classified as hazardous must be collected in specifically designated and clearly labeled containers, typically black for hazardous waste.[6]
European Union - EMA and ECHA: In the European Union, the European Medicines Agency (EMA) and the European Chemicals Agency (ECHA) provide guidance on pharmaceutical waste management.[7][8] The EU's Waste Framework Directive establishes a legal framework for waste management, emphasizing the "waste hierarchy" principle, with disposal as the last resort.[7] The Classification, Labelling and Packaging (CLP) Regulation sets the requirements for hazard communication.[4][9] High-temperature incineration is the standard method for the disposal of hazardous pharmaceutical waste in Europe.[7]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound, ensuring safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Experimental Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, at a minimum, wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[5]
-
Designated Area: Conduct all handling and preparation for disposal in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Waste Segregation:
-
Place solid this compound directly into a designated hazardous pharmaceutical waste container. These are typically black in the United States.[6]
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite or sand) before placing it in the solid waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed. A chemical compatibility chart should be consulted for general guidance on mixing chemicals.[10][11][12]
-
-
Container Labeling:
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Pharmaceutical Waste."
-
List the chemical contents, including "this compound" and any solvents used.
-
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. Ensure it is not stored with incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.
-
Final Disposition: The final disposal method for hazardous pharmaceutical waste must be high-temperature incineration.[6][7] This ensures the complete destruction of the active pharmaceutical ingredient.
Spill Management and Decontamination
Accidental spills should be managed promptly and safely to mitigate exposure and environmental contamination.
Caption: Decision-making process for spill management.
Decontamination Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate area and restrict access.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including double gloves, a lab coat, and safety goggles. For larger spills or powders, respiratory protection may be necessary.[13]
-
Containment and Cleanup:
-
For solid spills: Gently cover the powder with absorbent sheets to avoid generating dust. Dampen the absorbent material with water, then carefully scoop the material into a hazardous waste container.[13]
-
For liquid spills: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[14] Work from the outside of the spill inward to prevent spreading.
-
-
Decontamination:
-
Disposal of Cleanup Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous pharmaceutical waste.[13]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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European Medicines Agency (EMA) Guidelines. (n.d.). In Evreka. Retrieved from [Link]
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Spill procedure: Clean-up guidance. (n.d.). In Queen Mary University of London Health & Safety Directorate. Retrieved from [Link]
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Nadolol EP Impurity A. (n.d.). In Cleanchem. Retrieved from [Link]
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Navigating the Unseen: A Comprehensive Guide to Handling Nadolol EP Impurity G
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. Yet, the impurities that arise during synthesis or degradation demand equal, if not greater, scrutiny. Nadolol EP Impurity G, a known impurity of the beta-adrenergic receptor blocker Nadolol, represents such a challenge. While its therapeutic effects are not the focus, its potential biological activity and the absence of extensive toxicological data necessitate a robust and cautious approach to its handling. This guide provides essential, immediate safety and logistical information, grounded in established scientific principles, to ensure the protection of laboratory personnel and the integrity of research.
Hazard Assessment: A Principle of Prudent Assumption
Detailed toxicological data for this compound is limited.[1] In such instances, a conservative approach is warranted. We must infer potential hazards from the parent compound, Nadolol, and the structural characteristics of the impurity itself.
Nadolol is known to cause damage to organs through prolonged or repeated exposure. Given the structural similarities, it is prudent to assume that this compound may present similar target organ toxicity. Therefore, all handling procedures should be designed to minimize any potential for chronic exposure.
Occupational Exposure Banding (OEB)
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, the principles of Occupational Exposure Banding (OEB) should be applied.[2][3][4][5][6] OEB is a risk management tool that categorizes chemicals into bands based on their potency and potential health effects. Considering the known effects of the parent compound, this compound should be provisionally placed in OEB 3 . This categorization necessitates the use of engineering controls and stringent personal protective equipment to maintain airborne concentrations in the range of 10-100 µg/m³.[5]
Table 1: Occupational Exposure Banding for this compound
| Parameter | Assessment | Justification |
| Parent Compound Toxicity | Nadolol causes organ damage on repeated exposure. | Structural similarity suggests a potential for similar chronic effects. |
| Available Impurity Data | Limited to non-existent toxicological data.[1] | A conservative approach is necessary to protect personnel. |
| Recommended OEB | OEB 3 | Corresponds to compounds with moderate to high potency and potential for serious health effects. |
| Target Airborne Concentration | 10-100 µg/m³ | Requires engineering controls and rigorous PPE. |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate Personal Protective Equipment is critical when handling potent compounds.[7] The following PPE is mandatory when working with this compound.
Hand Protection
Double-gloving is required. The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff.
-
Inner Glove: Nitrile, powder-free.
-
Outer Glove: Chemically resistant gloves. Based on the chemical structure of this compound (containing aromatic, amine, and ether functionalities), gloves with good resistance to these chemical classes should be selected. While nitrile offers some protection, for extended handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's chemical resistance chart.[8][9][10][11]
Body Protection
A disposable, solid-front lab coat with long sleeves and tight-fitting cuffs is required. This lab coat should be designated for work with potent compounds and should not be worn outside the laboratory.
Eye Protection
Chemical splash goggles are mandatory. Safety glasses do not provide adequate protection from splashes or airborne particles.
Respiratory Protection
For procedures that may generate dust or aerosols (e.g., weighing, preparing solutions), a NIOSH-approved respirator is required. An N95 respirator may be sufficient for low-energy operations, but for higher-risk procedures, a powered air-purifying respirator (PAPR) is recommended.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize exposure and prevent contamination.
Designated Work Area
All work with this compound must be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE).[12] The work area should be clearly labeled as a "Potent Compound Handling Area."
Weighing and Solution Preparation
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh paper, vials, solvents) is inside the containment enclosure.
-
Weighing: Weigh the solid compound on anti-static weigh paper. Use a dedicated spatula for this compound.
-
Solubilization: Add the solvent to the vial containing the weighed compound slowly to avoid splashing. Cap the vial securely before removing it from the containment enclosure.
Post-Handling Decontamination
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces within the containment enclosure with a suitable cleaning agent (e.g., 70% ethanol), followed by a rinse with purified water.
-
Equipment Cleaning: All reusable equipment should be decontaminated immediately after use.
-
PPE Removal: Remove the outer gloves first, followed by the lab coat, and then the inner gloves. Dispose of them in the designated potent compound waste container. Wash hands thoroughly with soap and water.
Diagram 1: Safe Handling Workflow for this compound
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe End-of-Life for Potent Compounds
The disposal of potent pharmaceutical waste must be handled with the utmost care to prevent environmental contamination and accidental exposure.[13][14]
Waste Segregation
All waste contaminated with this compound must be segregated into a dedicated, clearly labeled hazardous waste container.[15][16] This includes:
-
Disposable PPE (gloves, lab coats)
-
Weigh paper, pipette tips, and other consumables
-
Empty vials that are not triple-rinsed
-
Contaminated cleaning materials
Disposal Procedure
-
Solid Waste: Collect all solid waste in a sealed, puncture-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste in a dedicated, sealed, and shatter-proof container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. This waste will typically be incinerated at a licensed facility.[16][17]
Diagram 2: Disposal Pathway for this compound Waste
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
